Product packaging for 3-Methylpent-4-yn-1-ol(Cat. No.:CAS No. 55930-35-3)

3-Methylpent-4-yn-1-ol

Cat. No.: B15469060
CAS No.: 55930-35-3
M. Wt: 98.14 g/mol
InChI Key: RRURBGUJFHZKAL-UHFFFAOYSA-N
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Description

3-Methylpent-4-yn-1-ol is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O B15469060 3-Methylpent-4-yn-1-ol CAS No. 55930-35-3

Properties

CAS No.

55930-35-3

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

3-methylpent-4-yn-1-ol

InChI

InChI=1S/C6H10O/c1-3-6(2)4-5-7/h1,6-7H,4-5H2,2H3

InChI Key

RRURBGUJFHZKAL-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)C#C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylpent-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methylpent-4-yn-1-ol, including its chemical identity, physical properties, and a comparative analysis with its more extensively studied structural isomer, 3-methyl-1-penten-4-yn-3-ol. Due to the limited publicly available data on this compound, this guide leverages information on its isomer to provide insights into its potential synthesis and reactivity.

Chemical Identity and Properties

IUPAC Name: this compound[1] CAS Number: 55930-35-3[1]

Molecular Formula: C6H10O[1] Molecular Weight: 98.14 g/mol [1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Weight98.14 g/mol PubChem[1]
XLogP30.8PubChem[1]
Exact Mass98.0732 g/mol PubChem[1]
Monoisotopic Mass98.0732 g/mol PubChem[1]
Topological Polar Surface Area20.2 ŲPubChem[1]
Heavy Atom Count7PubChem[1]
Complexity77.4PubChem[1]
Comparative Properties of a Structural Isomer

Significant confusion can arise between this compound and its structural isomer, 3-methyl-1-penten-4-yn-3-ol (CAS: 3230-69-1). The latter is more extensively documented in chemical literature and databases. Understanding the properties of this isomer can provide valuable context for researchers working with related compounds.

PropertyThis compound3-methyl-1-penten-4-yn-3-olSource
CAS Number 55930-35-33230-69-1PubChem[1], Sigma-Aldrich[2]
IUPAC Name This compound3-methylpent-1-en-4-yn-3-olPubChem[1], Benchchem[3]
Molecular Weight 98.14 g/mol 96.13 g/mol PubChem[1], Sigma-Aldrich[2]
Boiling Point Not available63-65 °C/100 mmHgSigma-Aldrich[2]
Density Not available0.89 g/mL at 25 °CSigma-Aldrich[2]
Refractive Index Not availablen20/D 1.446Sigma-Aldrich[2]

Synthesis and Experimental Protocols

Synthesis of 3-methyl-1-penten-4-yn-3-ol

The industrial synthesis proceeds via the formation of calcium acetylide, which then acts as a nucleophile.[3]

Experimental Protocol:

  • In a reaction vessel, add liquid ammonia and cool to below -40°C.

  • Add metallic calcium while simultaneously bubbling acetylene gas through the stirred solution to form calcium acetylide.

  • Cool the reaction mixture to -60°C.

  • Add methyl vinyl ketone while continuing to bubble acetylene at a moderate rate, maintaining the temperature at -55°C for 25 minutes.

  • Raise the temperature to -5°C over 90 minutes to evaporate the ammonia.

  • Add equal amounts of diethyl ether and water, followed by a 50% aqueous solution of acetic acid until the mixture is neutral, keeping the temperature below 15°C.

  • Allow the mixture to separate into aqueous and organic layers.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with an aqueous solution of sodium bicarbonate, and dry over anhydrous magnesium sulfate.

  • Distill the solution to recover the diethyl ether and isolate the product.

The reported yield of 3-methyl-1-penten-4-yn-3-ol (referred to as iso-C6 alcohol) is 71% based on methyl vinyl ketone.[4]

Synthesis_of_3_methyl_1_penten_4_yn_3_ol Ca Calcium (Ca) CaC2 Calcium Acetylide (CaC₂) Ca->CaC2 -40°C Acetylene Acetylene (C₂H₂) Acetylene->CaC2 MVK Methyl Vinyl Ketone Product 3-methyl-1-penten-4-yn-3-ol MVK->Product NH3 Liquid Ammonia (NH₃) NH3->CaC2 CaC2->Product -60°C

Caption: Synthesis of 3-methyl-1-penten-4-yn-3-ol.

Chemical Reactivity and Potential Reactions

The reactivity of this compound has not been extensively described. However, insights can be drawn from the known reactions of 3-methyl-1-penten-4-yn-3-ol, which features an alkene, an alkyne, and a tertiary alcohol.[3] This multifunctional structure allows for a variety of selective transformations.

Allylic Rearrangement

Under acidic conditions, 3-methyl-1-penten-4-yn-3-ol undergoes an allylic rearrangement to form an isomeric mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol.[3][4] This reaction is significant as the cis-isomer is a key intermediate in the synthesis of Vitamin A.[5]

Experimental Protocol for Rearrangement:

  • Dissolve 115 g of 3-methyl-1-penten-4-yn-3-ol in 250 ml of a solvent such as chloroform or isopropyl ether with stirring.

  • Add 300 mL of dilute sulfuric acid (21.5%).

  • Heat the reaction at 55°C for 2 hours.[4]

  • After cooling, the mixture separates into two layers, allowing for the isolation of the product.

The yield of the rearranged product (C6 alcohol) is reported to be 86.6%.[4]

Allylic_Rearrangement Start 3-methyl-1-penten-4-yn-3-ol Catalyst H₂SO₄ Start->Catalyst Product_Z (Z)-3-methyl-2-penten-4-yn-1-ol Product_E (E)-3-methyl-2-penten-4-yn-1-ol Catalyst->Product_Z 55°C Catalyst->Product_E

Caption: Acid-catalyzed allylic rearrangement.

Biological Activity and Drug Development Potential

There is currently no available information in the searched resources regarding the biological activity or signaling pathways associated with this compound. Its structural isomer, (Z)-3-Methylpent-2-en-4-yn-1-ol, is utilized in the synthesis of Leucosceptroids A and B, which exhibit potent antifungal properties.[6] This suggests that compounds with this carbon skeleton may be of interest in the development of novel therapeutic agents.

Proposed Workflow for Biological Screening

For researchers interested in exploring the biological potential of this compound, a general workflow for initial screening is proposed below.

Biological_Screening_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies A Compound Synthesis & Purification B High-Throughput Screening (HTS) (e.g., cell viability, enzyme assays) A->B C Hit Identification & Validation B->C D Dose-Response & IC₅₀ Determination C->D E Lead Compound Selection D->E F Animal Model Studies (e.g., efficacy, toxicity) E->F G Pharmacokinetic (ADME) Profiling F->G

Caption: General workflow for biological activity screening.

Conclusion

This compound is a chemical entity with limited available research data. Its structural isomer, 3-methyl-1-penten-4-yn-3-ol, is a well-characterized compound with established synthetic routes and known reactivity, particularly its role in the synthesis of Vitamin A precursors. For scientists and researchers, the study of this compound presents an opportunity to explore a lesser-known area of chemical space. Future research could focus on developing efficient synthetic pathways, characterizing its reactivity, and screening for potential biological activities, drawing parallels from its more studied isomers.

References

Physical properties of 3-Methylpent-4-yn-1-ol (boiling point, density)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 3-Methylpent-4-yn-1-ol, specifically its boiling point and density. Due to the limited availability of experimental data for this specific compound, this guide also includes predicted data and information on a structurally related isomer for comparative purposes. Furthermore, it outlines standard experimental protocols for the determination of these fundamental physical constants.

Physicochemical Data for this compound

Extensive searches of chemical databases, including PubChem, have revealed a lack of experimentally determined data for the boiling point and density of this compound (CAS Number: 55930-35-3)[1]. However, computational models provide estimated values for these properties.

Table 1: Computed Physicochemical Properties of this compound [1]

PropertyValueSource
Molecular FormulaC₆H₁₀OPubChem[1]
Molecular Weight98.14 g/mol PubChem[1]
XLogP30.8PubChem[1]
Exact Mass98.073164938 DaPubChem[1]

It is critical to note that these are predicted values and should be used with the understanding that they have not been experimentally verified.

Comparative Data: 3-Methyl-1-penten-4-yn-3-ol

For the purpose of comparison, experimental data for the structural isomer, 3-Methyl-1-penten-4-yn-3-ol (CAS Number: 3230-69-1), is available and presented below. It is imperative to recognize that while structurally similar, the physical properties of isomers can differ significantly.

Table 2: Experimental Physical Properties of 3-Methyl-1-penten-4-yn-3-ol

PropertyValueSource
Boiling Point63-65 °C at 100 mmHgSigma-Aldrich, ChemBK[2]
Density0.89 g/mL at 25 °CSigma-Aldrich, Benchchem[3]

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory procedures for determining the boiling point and density of a liquid organic compound such as this compound.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and reliable technique for determining the boiling point of a small quantity of a liquid.[4][5][6]

Methodology:

  • Sample Preparation: A small amount of the liquid sample is placed in a fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

  • Heating: The fusion tube assembly is attached to a thermometer and heated in a controlled manner, typically using a Thiele tube or an aluminum block.[4][5] The heating should be slow and uniform.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure.

  • Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6] This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Determination of Density

The density of a liquid can be determined by accurately measuring its mass and volume.

Methodology:

  • Mass Measurement: An empty, dry beaker or pycnometer (a specialized flask for measuring density) is weighed on an analytical balance.

  • Volume Measurement: A precise volume of the liquid is transferred into the pre-weighed container using a calibrated pipette or burette to ensure accuracy.

  • Final Mass Measurement: The container with the liquid is weighed again.

  • Density Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the final mass. The density is then calculated by dividing the mass of the liquid by its volume.

Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the boiling point and density of a liquid organic compound.

G Workflow for Physical Property Determination cluster_0 Boiling Point Determination cluster_1 Density Determination a Prepare Sample in Fusion Tube b Insert Inverted Capillary a->b c Heat Apparatus Slowly b->c d Observe Bubble Stream c->d e Record Temperature at Liquid Entry d->e end Report Physical Properties e->end f Weigh Empty Container g Add Precise Volume of Liquid f->g h Weigh Container with Liquid g->h i Calculate Mass of Liquid h->i j Calculate Density (Mass/Volume) i->j j->end start Obtain Pure Liquid Sample start->a start->f

Caption: General experimental workflow for determining the boiling point and density of a liquid.

References

An In-depth Technical Guide to the Synthesis of 3-Methylpent-4-yn-1-ol and Related Isomers

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Synthesis of 3-Methylpent-4-yn-1-ol from Methyl Vinyl Ketone and Acetylene

Executive Summary

This technical guide addresses the synthesis of this compound from methyl vinyl ketone and acetylene. It is important to note that the direct reaction of methyl vinyl ketone with an acetylide does not yield the target molecule, this compound. Instead, the nucleophilic addition of the acetylide to the carbonyl group of methyl vinyl ketone leads to the formation of the tertiary alcohol, 3-methyl-1-penten-4-yn-3-ol . This intermediate is a valuable precursor and can undergo an acid-catalyzed allylic rearrangement to produce a mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol . This guide provides a detailed examination of these established reaction pathways, including experimental protocols and quantitative data. Furthermore, a plausible alternative synthetic route to the originally requested molecule, this compound, is proposed and detailed.

Reaction of Methyl Vinyl Ketone with Acetylene: Synthesis of 3-Methyl-1-penten-4-yn-3-ol

The reaction between methyl vinyl ketone and acetylene, in the presence of a strong base, proceeds via a nucleophilic addition mechanism. The acetylide anion, formed by the deprotonation of acetylene, acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of methyl vinyl ketone. This 1,2-addition results in the formation of the tertiary alcohol, 3-methyl-1-penten-4-yn-3-ol. An industrial method for this synthesis involves the use of metallic calcium in liquid ammonia to generate calcium acetylide[1][2].

Signaling Pathway

G cluster_0 Step 1: Formation of Calcium Acetylide cluster_1 Step 2: Nucleophilic Addition Ca Calcium Metal (Ca) Ca_acetylide Calcium Acetylide Ca(C≡CH)2 Ca->Ca_acetylide reacts with Acetylene1 Acetylene (C2H2) Acetylene1->Ca_acetylide MVK Methyl Vinyl Ketone Intermediate Alkoxide Intermediate MVK->Intermediate Nucleophilic attack by Calcium Acetylide Product1 3-Methyl-1-penten-4-yn-3-ol Intermediate->Product1 Protonation (Aqueous Workup) Ca_acetylide_ref Calcium Acetylide

Caption: Reaction pathway for the synthesis of 3-Methyl-1-penten-4-yn-3-ol.

Experimental Protocol: Calcium-Mediated Synthesis[1]
  • Reactor Setup: A reaction vessel equipped with a stirrer, cooling system, and gas inlet is charged with liquid ammonia at a temperature below -40°C.

  • Formation of Calcium Acetylide: Metallic calcium is added to the liquid ammonia, followed by the simultaneous introduction of acetylene gas while stirring. This leads to the formation of a dispersion of calcium acetylide in the liquid ammonia solvent.

  • Addition of Methyl Vinyl Ketone: The reaction mixture is cooled to -60°C. Methyl vinyl ketone is then added at a controlled rate while continuing to bubble acetylene through the mixture. The reaction temperature is maintained at approximately -55°C for 25 minutes.

  • Ammonia Evaporation: The temperature is gradually raised to -5°C over 90 minutes to evaporate the ammonia.

  • Workup:

    • Equal volumes of diethyl ether and water are added to the reaction residue.

    • A 50% aqueous solution of acetic acid is then added until the mixture is neutral, ensuring the temperature is kept below 15°C.

    • The mixture is allowed to separate into aqueous and organic layers.

    • The aqueous layer is extracted twice with diethyl ether.

    • The combined organic layers are washed with an aqueous solution of sodium bicarbonate, dried over anhydrous magnesium sulfate, and the solvent is removed.

  • Purification: The crude product is purified by distillation to yield 3-methyl-1-penten-4-yn-3-ol.

Data Presentation
ParameterValueReference
Yield71% (based on methyl vinyl ketone)[1]
Reaction Temperature-60°C to -55°C[1]
SolventLiquid Ammonia, Diethyl Ether[1]
ReagentsCalcium, Acetylene, Methyl Vinyl Ketone[1]
WorkupAcetic acid neutralization, ether extraction[1]

Allylic Rearrangement to 3-Methyl-2-penten-4-yn-1-ol

The tertiary alcohol, 3-methyl-1-penten-4-yn-3-ol, can undergo an acid-catalyzed allylic rearrangement to form a mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol. This reaction is typically catalyzed by sulfuric acid[1].

Signaling Pathway

G Start 3-Methyl-1-penten-4-yn-3-ol Protonation Protonation of Hydroxyl Group Start->Protonation H2SO4 Carbocation Allylic Carbocation Intermediate Protonation->Carbocation Loss of H2O Product_mix Mixture of (Z)- and (E)- 3-Methyl-2-penten-4-yn-1-ol Carbocation->Product_mix Deprotonation

Caption: Mechanism of the acid-catalyzed allylic rearrangement.

Experimental Protocol[1]
  • Reaction Setup: 115 g of 3-methyl-1-penten-4-yn-3-ol is dissolved in 250 ml of a solvent such as chloroform or isopropyl ether in a reaction vessel with stirring.

  • Acid Addition: 300 mL of dilute sulfuric acid (21.5%) is added to the solution.

  • Reaction Conditions: The reaction is carried out at a temperature of 55°C for 2 hours.

  • Workup:

    • The reaction mixture is cooled and allowed to separate into layers.

    • The organic layer is washed twice with a 10% aqueous solution of sodium bicarbonate (100 mL each time).

    • The organic layer is then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is recovered, and the resulting product is purified by distillation.

Data Presentation
ParameterValueReference
Yield86.6% (based on 3-methyl-1-penten-4-yn-3-ol)[1]
Product Ratio85.1% cis isomer ((Z)-3-methyl-2-penten-4-yn-1-ol)[1]
Catalyst21.5% Sulfuric Acid[1]
Reaction Temperature55°C[1]
Reaction Time2 hours[1]

Proposed Synthesis of this compound

As the direct reaction of methyl vinyl ketone and acetylene does not yield this compound, an alternative synthetic strategy is proposed. A plausible route involves the nucleophilic ring-opening of an epoxide with an acetylide. Specifically, the reaction of lithium acetylide with 2-methyloxirane (propylene oxide) would be expected to yield the target molecule. The acetylide will preferentially attack the less sterically hindered carbon of the epoxide, leading to the desired primary alcohol.

Proposed Experimental Workflow

G cluster_0 Step 1: Formation of Lithium Acetylide cluster_1 Step 2: Epoxide Ring Opening Acetylene Acetylene Li_acetylide Lithium Acetylide Acetylene->Li_acetylide nBuLi n-Butyllithium nBuLi->Li_acetylide Epoxide 2-Methyloxirane Alkoxide Alkoxide Intermediate Epoxide->Alkoxide Nucleophilic Attack Product This compound Alkoxide->Product Aqueous Workup Li_acetylide_ref Lithium Acetylide

Caption: Proposed workflow for the synthesis of this compound.

Proposed Experimental Protocol
  • Formation of Lithium Acetylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve acetylene in anhydrous THF at a low temperature (e.g., -78°C). To this solution, add a stoichiometric amount of n-butyllithium dropwise. Stir the mixture for 30-60 minutes to ensure complete formation of lithium acetylide.

  • Epoxide Addition: To the freshly prepared lithium acetylide solution, add 2-methyloxirane dropwise at -78°C. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.

Conclusion

The synthesis of this compound from methyl vinyl ketone and acetylene is not a direct conversion. The primary product of this reaction is 3-methyl-1-penten-4-yn-3-ol, which can be subsequently rearranged to 3-methyl-2-penten-4-yn-1-ol. This guide has provided detailed protocols for these established industrial processes. For the synthesis of the specific target molecule, this compound, a plausible alternative route via the ring-opening of 2-methyloxirane with lithium acetylide has been proposed. This alternative pathway offers a direct and regioselective approach to the desired primary alcohol. Further experimental validation of this proposed route is recommended for researchers interested in the specific synthesis of this compound.

References

An In-depth Technical Guide on the Key Functional Groups and Reactivity of 3-Methylpent-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 3-Methylpent-4-yn-1-ol, a bifunctional molecule with significant potential in organic synthesis and drug discovery. The presence of both a primary alcohol and a terminal alkyne functional group within its structure allows for a diverse range of chemical transformations, making it a versatile building block for the synthesis of more complex molecules.

Core Functional Groups and Their Electronic Properties

This compound (C6H10O) possesses two key functional groups that dictate its chemical behavior: a primary alcohol (-CH₂OH) and a terminal alkyne (-C≡CH).[1] The spatial arrangement of these groups, separated by a chiral center at the C3 position, allows for selective reactions at either site.

  • Primary Alcohol: The hydroxyl (-OH) group is attached to a primary carbon, rendering it susceptible to oxidation and nucleophilic substitution reactions. The oxygen atom, with its lone pairs of electrons, can act as a nucleophile or a Brønsted-Lowry base.

  • Terminal Alkyne: The carbon-carbon triple bond is an electron-rich region, making it prone to electrophilic addition reactions.[2][3] The terminal hydrogen atom attached to the sp-hybridized carbon is notably acidic (pKa ≈ 25) and can be removed by a strong base to form a potent carbon nucleophile, an acetylide anion.[2][4]

Reactivity and Synthetic Utility

The dual functionality of this compound opens up numerous avenues for synthetic transformations. The reactivity of each functional group can be addressed selectively by choosing appropriate reagents and reaction conditions.

The terminal alkyne is arguably the most versatile handle on the molecule, allowing for carbon-carbon bond formation and functional group interconversion.

Reaction TypeReagents and ConditionsProduct(s)Notes
Deprotonation / Acetylide Formation Strong bases (e.g., NaNH₂, n-BuLi, Grignard reagents) in an appropriate solvent (e.g., liquid NH₃, THF, ether).[4][5]Alkynylide (acetylide) anionThe resulting acetylide is a powerful nucleophile.[4][5]
Alkylation / Acylation Alkyl halides (R-X) or acyl halides (RCOX) following acetylide formation.Internal alkyne (R-C≡C-) or ynone (RCO-C≡C-)The reaction with alkyl halides is typically an SN2 process, favoring primary and secondary halides.[4]
Hydration (Markovnikov) H₂O, H₂SO₄, HgSO₄Methyl ketoneFollows Markovnikov's rule, leading to the formation of a ketone at the C4 position.[5]
Hydroboration-Oxidation (Anti-Markovnikov) 1. BH₃ or (Sia)₂BH 2. H₂O₂, NaOHAldehydeResults in the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde at the terminal carbon.[5]
Reduction H₂, Pd/C or PtAlkaneComplete reduction of the triple bond to an alkane.[2]
H₂, Lindlar's catalystcis-AlkeneStereoselective reduction to a cis-alkene.[2]
Halogenation Br₂ or Cl₂ (1 or 2 equivalents)Dihaloalkene or tetrahaloalkaneElectrophilic addition across the triple bond.[2]
Oxidative Cleavage 1. O₃ or KMnO₄ 2. H₂OCarboxylic acid and CO₂Cleavage of the triple bond to yield a carboxylic acid from the internal alkyne carbon and carbon dioxide from the terminal carbon.[6]

The primary alcohol functional group offers a complementary set of reactions, primarily involving oxidation and substitution.

Reaction TypeReagents and ConditionsProduct(s)Notes
Oxidation to Aldehyde PCC, DMP, or Swern oxidation (e.g., (COCl)₂, DMSO, Et₃N) in CH₂Cl₂.AldehydeMild oxidation conditions are required to stop at the aldehyde stage.[7][8][9]
Oxidation to Carboxylic Acid Strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇/H₂SO₄, Jones reagent).[7]Carboxylic acidHarsher conditions lead to the fully oxidized carboxylic acid.[7][8][9]
Conversion to Alkyl Halide SOCl₂, PBr₃, or HCl/ZnCl₂.[10]Alkyl chloride or bromideSubstitution reaction converting the hydroxyl group into a good leaving group.
Esterification Carboxylic acid with an acid catalyst, or an acyl halide/anhydride with a base (e.g., pyridine).EsterFormation of an ester linkage.
Dehydration Concentrated H₂SO₄ or H₃PO₄ with heat.[7][8][9]AlkeneElimination reaction to form an alkene. This reaction may be complex due to the presence of the alkyne.

Experimental Protocols

Detailed experimental procedures for reactions involving terminal alkynes and primary alcohols are well-established in the literature. The following represents a generalized protocol for a common transformation of this compound.

This procedure outlines the deprotonation of the terminal alkyne followed by quenching with an electrophile to form a new carbon-carbon bond.

G cluster_setup Reaction Setup cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Work-up and Purification A Dissolve this compound in anhydrous THF under Argon B Cool reaction mixture to -78 °C (dry ice/acetone bath) A->B C Add n-Butyllithium (n-BuLi) dropwise via syringe B->C Initiate deprotonation D Stir for 30-60 minutes at -78 °C C->D E Add alkyl halide (R-X) dropwise D->E Formed acetylide F Allow to warm to room temperature and stir overnight E->F G Quench with saturated aqueous NH4Cl solution F->G Reaction completion H Extract with an organic solvent (e.g., diethyl ether) G->H I Dry the organic layer (e.g., over MgSO4) H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K

Caption: A representative experimental workflow for the alkylation of this compound.

Logical Relationships in Reactivity

The interplay between the two functional groups allows for sequential or chemoselective reactions, which is a key aspect of its utility in multi-step synthesis.

Caption: Key functional groups of this compound and their primary reaction pathways.

This guide highlights the fundamental reactivity of this compound, providing a foundation for its application in the synthesis of novel chemical entities. The ability to selectively manipulate the alcohol and alkyne functionalities makes it a valuable tool for medicinal chemists and researchers in the field of drug development.

References

An In-depth Technical Guide to 3-Methylpent-4-yn-1-ol and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of 3-Methylpent-4-yn-1-ol and its closely related and commercially significant isomers. The information is tailored for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Nomenclature

The C6 acetylenic alcohol, this compound, is part of a family of structurally related isomers. While information specifically on the discovery and history of this compound is limited in publicly available literature, extensive research exists for its isomers, which are crucial intermediates in various industrial syntheses, most notably in the production of Vitamin A. This guide will cover this compound and its more extensively studied isomers: 3-Methyl-1-penten-4-yn-3-ol and (Z)-3-Methylpent-2-en-4-yn-1-ol.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound and its related isomers based on available data.

Table 1: Properties of this compound [1]

PropertyValue
IUPAC Name This compound
CAS Number 55930-35-3
Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
InChIKey RRURBGUJFHZKAL-UHFFFAOYSA-N
SMILES CC(CCO)C#C

Table 2: Properties of 3-Methyl-1-penten-4-yn-3-ol [2][3][4]

PropertyValue
IUPAC Name 3-methylpent-1-en-4-yn-3-ol
Synonyms Ethynyl methyl vinyl carbinol
CAS Number 3230-69-1
Molecular Formula C6H8O
Molecular Weight 96.13 g/mol
Density 0.89 g/mL at 25 °C
Boiling Point 63-65 °C/100 mmHg
Refractive Index n20/D 1.446
InChIKey VBATUBQIYXCZPA-UHFFFAOYSA-N
SMILES CC(O)(C=C)C#C

Table 3: Properties of (Z)- and (E)-3-Methyl-2-penten-4-yn-1-ol [5]

IsomerBoiling PointRefractive Index (20°C)
cis (Z) 65°C (1.253 kPa)1.4820
trans (E) 73°C (1.253 kPa)1.4934

Synthesis and Reactions

The primary focus of synthetic research in this family of compounds has been on 3-methyl-1-penten-4-yn-3-ol (iso-C6 alcohol) and its subsequent rearrangement.

A key industrial method for synthesizing 3-methyl-1-penten-4-yn-3-ol involves the nucleophilic addition of acetylene to methyl vinyl ketone, mediated by calcium in liquid ammonia.[3]

Experimental Protocol:

  • Formation of Calcium Acetylide: Liquid ammonia is added to a reaction vessel and cooled to below -40°C. Metallic calcium is introduced while acetylene gas is bubbled through the stirred solution, forming calcium acetylide.[5]

  • Nucleophilic Addition: The reaction mixture is further cooled to -60°C. Methyl vinyl ketone is then added while maintaining a moderate stream of acetylene. The temperature is controlled at -55°C for 25 minutes.[5]

  • Work-up: The temperature is raised to -5°C over 90 minutes to evaporate the ammonia. Diethyl ether and water are added, followed by a 50% aqueous solution of acetic acid to neutralize the mixture, keeping the temperature below 15°C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with aqueous sodium bicarbonate, dried over anhydrous magnesium sulfate, and the solvent is removed. The product is then purified by distillation. The reported yield is approximately 71% based on methyl vinyl ketone.[5]

Synthesis_of_3_Methyl_1_penten_4_yn_3_ol acetylene Acetylene calcium_acetylide Calcium Acetylide acetylene->calcium_acetylide calcium Calcium calcium->calcium_acetylide -40°C liquid_ammonia Liquid Ammonia liquid_ammonia->calcium_acetylide product 3-Methyl-1-penten-4-yn-3-ol calcium_acetylide->product -60°C methyl_vinyl_ketone Methyl Vinyl Ketone methyl_vinyl_ketone->product

Caption: Synthesis of 3-Methyl-1-penten-4-yn-3-ol.

3-Methyl-1-penten-4-yn-3-ol undergoes an acid-catalyzed allylic rearrangement to produce a mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol.[5] The (Z)-isomer is a crucial intermediate in the synthesis of Vitamin A.[5][6]

Experimental Protocol:

  • Reaction Setup: 115 g of 3-methyl-1-penten-4-yn-3-ol is dissolved in 250 ml of a solvent such as chloroform or isopropyl ether.[5]

  • Acid Catalysis: 300 mL of a 21.5% dilute sulfuric acid solution is added to the stirred solution.[5]

  • Reaction Conditions: The reaction is carried out at 55°C for 2 hours.[5]

  • Work-up and Purification: The organic layer is separated, washed, and the product is purified by distillation. The yield of the C6 alcohol is reported to be 86.6% based on the starting iso-C6 alcohol, with the cis isomer content being 85.1%.[5]

Allylic_Rearrangement start 3-Methyl-1-penten-4-yn-3-ol product_z (Z)-3-Methylpent-2-en-4-yn-1-ol start->product_z 55°C product_e (E)-3-Methylpent-2-en-4-yn-1-ol start->product_e 55°C acid Dilute H₂SO₄ acid->start

Caption: Acid-catalyzed allylic rearrangement.

Applications

The primary application of this family of compounds lies in their role as precursors in complex organic syntheses.

  • (Z)-3-Methylpent-2-en-4-yn-1-ol is a key building block in the industrial synthesis of Vitamin A .[5][6]

  • It is also used as a reagent in the synthesis of prolycopene and antifungal agents like Leucosceptroids A and B .[7]

  • The multifunctional nature of 3-methyl-1-penten-4-yn-3-ol, with its alkene, alkyne, and tertiary alcohol groups, makes it a versatile precursor for creating more complex molecules.[3]

  • It has been explored in the synthesis of cytotoxic compounds, indicating its potential in the development of new therapeutic agents.[3]

Historical Context and Discovery

Conclusion

This compound and its isomers represent a significant class of compounds in organic synthesis. While the parent compound itself is not as extensively studied, its isomers are of high industrial importance, particularly in the pharmaceutical and nutraceutical industries. The synthetic pathways and reactions detailed in this guide highlight the versatility of these molecules and their central role as intermediates in the production of valuable end-products. Further research into the specific properties and applications of this compound could reveal new opportunities for this compound.

References

Molecular formula and weight of 3-Methylpent-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive information on the molecular properties of 3-Methylpent-4-yn-1-ol, targeted at researchers, scientists, and professionals in drug development.

Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₆H₁₀O
Molecular Weight98.14 g/mol [1]
IUPAC NameThis compound[1]
CAS Number55930-35-3[1]
SMILESCC(CCO)C#C[1]
InChI KeyRRURBGUJFHZKAL-UHFFFAOYSA-N[1]

It is important to distinguish this compound from its isomers, such as 3-methylpent-2-en-4-yn-1-ol and 3-methyl-1-penten-4-yn-3-ol, which have the molecular formula C₆H₈O and a molecular weight of approximately 96.13 g/mol [2][3][4].

Conceptual Synthetic Protocol

Step 1: Grignard Reagent Formation

  • Objective: To prepare the propargyl Grignard reagent.

  • Procedure: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon). Anhydrous diethyl ether is added to cover the magnesium. A solution of propargyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

Step 2: Reaction with 3-Methyloxetane and Workup

  • Objective: To perform the nucleophilic attack of the Grignard reagent on 3-methyloxetane to form the desired alcohol.

  • Procedure: The prepared Grignard reagent is cooled in an ice bath. A solution of 3-methyloxetane in anhydrous diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, this compound. Purification can be achieved by distillation or column chromatography.

Visualizations

Below is a diagram illustrating the conceptual synthetic workflow for this compound.

SynthesisWorkflow Conceptual Synthesis of this compound PropargylBromide Propargyl Bromide Step1 Step 1: Grignard Formation (Anhydrous Diethyl Ether) PropargylBromide->Step1 Magnesium Magnesium Magnesium->Step1 3_Methyloxetane 3-Methyloxetane Step2 Step 2: Nucleophilic Attack & Acidic Workup 3_Methyloxetane->Step2 GrignardReagent Propargyl Magnesium Bromide GrignardReagent->Step2 Product This compound Step1->GrignardReagent Step2->Product

Caption: Conceptual workflow for the synthesis of this compound.

References

Navigating the Synthesis and Procurement of 3-Methylpent-4-yn-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the sourcing of specific chiral building blocks is a critical step in the synthesis of complex molecular targets. This guide provides an in-depth overview of the commercial availability, synthesis, and applications of the chiral alcohol 3-Methylpent-4-yn-1-ol (CAS: 55930-35-3), a valuable precursor in the synthesis of various natural products.

This technical document outlines the known suppliers of this compound, details a key synthetic protocol for its preparation, and discusses its role as a strategic intermediate in the total synthesis of biologically active molecules. The information is presented to facilitate its practical application in a laboratory setting.

Commercial Availability and Supplier Information

Procuring this compound can be challenging due to its specialized nature as a chiral intermediate. While not always readily available as a stock item, several chemical suppliers list it in their catalogs, suggesting it may be available through custom synthesis or on a made-to-order basis. Researchers are advised to inquire directly with these vendors for current availability, pricing, and purity specifications.

SupplierCAS NumberCompound NameNotes
Sigma-Aldrich55930-35-3This compoundListed in catalog; direct purchase information may require inquiry.
PubChem55930-35-3This compoundProvides chemical data and links to potential suppliers.

Note: The isomeric impurity profile is a critical consideration when sourcing this compound. Due to synthetic routes, it is often confused with its isomers, such as 3-Methyl-1-penten-4-yn-3-ol (CAS: 3230-69-1). Careful verification of the CAS number and analytical data from the supplier is essential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for reaction planning and safety assessments.

PropertyValue
Molecular FormulaC₆H₁₀O
Molecular Weight98.14 g/mol
IUPAC NameThis compound
SMILESCC(CCO)C#C
InChIInChI=1S/C6H10O/c1-3-6(2)4-5-7/h1,6-7H,4-5H2,2H3
InChIKeyRRURBGUJFHZKAL-UHFFFAOYSA-N

Synthesis of (S)-3-Methylpent-4-yn-1-ol: An Experimental Protocol

The enantiomerically pure form, (S)-3-Methylpent-4-yn-1-ol, is a valuable chiral building block. Its synthesis has been reported in the context of natural product total synthesis. The following protocol is adapted from documented academic research.

Synthesis via Desilylation of a Protected Precursor

This method involves the removal of a silyl protecting group from a precursor alcohol to yield the target compound.

Reaction: (S)-1-((tert-butyldimethylsilyl)oxy)-3-methylpent-4-yn-1-ol → (S)-3-Methylpent-4-yn-1-ol

Reagents and Materials:

  • (S)-1-((tert-butyldimethylsilyl)oxy)-3-methylpent-4-yn-1-ol (precursor)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Silica gel

  • Ether/Pentane (1:1) solvent system

Procedure:

  • Dissolve the silyl-protected alcohol precursor in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the 1 M solution of TBAF in THF dropwise to the reaction mixture with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel using an ether/pentane solvent system to afford the pure (S)-3-Methylpent-4-yn-1-ol.

G cluster_synthesis Synthesis Workflow precursor Silyl-Protected Precursor ((S)-1-((tert-butyldimethylsilyl)oxy)-3-methylpent-4-yn-1-ol) reaction Desilylation Reaction precursor->reaction reagents TBAF in THF reagents->reaction workup Aqueous Workup (NH4Cl quench, extraction) reaction->workup purification Silica Gel Chromatography workup->purification product Final Product ((S)-3-Methylpent-4-yn-1-ol) purification->product

Caption: Synthetic workflow for (S)-3-Methylpent-4-yn-1-ol.

Applications in Drug Development and Natural Product Synthesis

The primary application of (S)-3-Methylpent-4-yn-1-ol in the field of drug development is its use as a chiral building block in the total synthesis of complex natural products. Its defined stereochemistry is crucial for constructing specific stereocenters in the target molecule, which in turn is often essential for its biological activity.

Role as a Chiral Precursor

Academic literature indicates that (S)-3-Methylpent-4-yn-1-ol has been utilized as a key intermediate in the synthesis of marine natural products. These natural products often exhibit potent biological activities, such as cytotoxic or antimicrobial properties, making them attractive targets for pharmaceutical research and development. The incorporation of this specific chiral fragment allows for the precise construction of the carbon skeleton with the correct stereochemical configuration.

G cluster_application Application in Natural Product Synthesis start (S)-3-Methylpent-4-yn-1-ol (Chiral Building Block) synthesis Multi-step Chemical Synthesis start->synthesis product Complex Natural Product (e.g., Marine Macrolide) synthesis->product bioactivity Biological Activity (e.g., Cytotoxicity) product->bioactivity

Caption: Role as a precursor in natural product synthesis.

This technical guide provides a foundational understanding of the procurement, synthesis, and application of this compound for professionals in the chemical and pharmaceutical sciences. Further investigation into the cited academic literature is recommended for more detailed experimental conditions and a deeper understanding of its utility in specific synthetic contexts.

Methodological & Application

Application Notes and Protocols: The Role of (2Z)-3-Methylpent-2-en-4-yn-1-ol in Vitamin A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of Vitamin A (Retinol) utilizing (2Z)-3-methylpent-2-en-4-yn-1-ol, a key C6 building block. This specific pathway, a modification of the Isler synthesis, offers a robust method for constructing the full C20 carbon skeleton of Vitamin A. The following sections detail the experimental protocols, quantitative data, and logical workflows for this synthetic route. It is important to note that while the initial query specified 3-Methylpent-4-yn-1-ol, the relevant and industrially significant intermediate is its isomer, (2Z)-3-methylpent-2-en-4-yn-1-ol.

Synthesis Pathway Overview

The synthesis of Vitamin A via the (2Z)-3-methylpent-2-en-4-yn-1-ol intermediate can be conceptually divided into three main stages:

  • Stage 1: Preparation of the C6 Building Block. Synthesis of 3-methyl-1-penten-4-yn-3-ol from methyl vinyl ketone and acetylene, followed by an acid-catalyzed allylic rearrangement to yield a mixture of (Z)- and (E)-3-methylpent-2-en-4-yn-1-ol. The desired (Z)-isomer is then isolated.

  • Stage 2: Construction of the C20 Skeleton. A Grignard reaction is employed to couple the (Z)-C6 building block with a C14 aldehyde (β-C14-aldehyde), forming a diol with the complete Vitamin A carbon framework.

  • Stage 3: Final Modifications to Yield All-trans-Retinyl Acetate. This stage involves a series of reactions including a partial hydrogenation of the triple bond, selective acetylation of the primary alcohol, and a final dehydration and isomerization to yield the stable, all-trans form of retinyl acetate.

The overall synthetic workflow is depicted below:

G cluster_stage1 Stage 1: C6 Building Block Synthesis cluster_stage2 Stage 2: C20 Skeleton Construction cluster_stage3 Stage 3: Final Modifications A Methyl Vinyl Ketone + Acetylene B 3-Methyl-1-penten-4-yn-3-ol A->B Calcium Acetylide in liq. NH3 C (Z/E)-3-Methylpent-2-en-4-yn-1-ol B->C Acid-Catalyzed Rearrangement D (2Z)-3-Methylpent-2-en-4-yn-1-ol C->D Isomer Separation F C20 Diol D->F Grignard Reaction E β-C14-Aldehyde E->F G C20 cis-Diol F->G Lindlar Reduction H Mono-acetylated C20 Diol G->H Selective Acetylation I All-trans-Retinyl Acetate H->I Dehydration & Isomerization

Figure 1: Overall workflow for the synthesis of Vitamin A.

Experimental Protocols

Stage 1: Synthesis of (2Z)-3-Methylpent-2-en-4-yn-1-ol

This stage involves a two-step process starting from methyl vinyl ketone.

Step 1: Synthesis of 3-Methyl-1-penten-4-yn-3-ol

  • Reaction: The synthesis is achieved through the nucleophilic addition of calcium acetylide to methyl vinyl ketone in liquid ammonia.[1][2]

  • Protocol:

    • To a reaction vessel, add liquid ammonia and cool to below -40°C.

    • Add metallic calcium while simultaneously bubbling acetylene gas through the solution with stirring to form calcium acetylide.

    • Cool the reaction mixture to -60°C.

    • Slowly add methyl vinyl ketone while maintaining a moderate flow of acetylene. Control the reaction temperature at -55°C for 25 minutes.

    • Raise the temperature to -5°C over 90 minutes to evaporate the ammonia.

    • Add equal volumes of diethyl ether and water, followed by a 50% aqueous acetic acid solution until the mixture is neutral, keeping the temperature below 15°C.

    • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with aqueous sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

    • Distill the product after recovering the diethyl ether.

Step 2: Acid-Catalyzed Rearrangement to (Z/E)-3-Methylpent-2-en-4-yn-1-ol

  • Reaction: 3-Methyl-1-penten-4-yn-3-ol undergoes an allylic rearrangement in the presence of a dilute acid to form a mixture of the (Z) and (E) isomers of 3-methylpent-2-en-4-yn-1-ol.[2]

  • Protocol:

    • Dissolve 115 g of 3-methyl-1-penten-4-yn-3-ol in 250 ml of a suitable solvent (e.g., chloroform or isopropyl ether).

    • With stirring, add 300 mL of 21.5% dilute sulfuric acid.

    • Heat the reaction mixture to 55°C and maintain for 2 hours.

    • Cool the mixture and allow the layers to separate.

    • The (Z)-isomer can be separated from the (E)-isomer by fractional distillation.[3]

Stage 2: Grignard Reaction for C20 Skeleton Formation
  • Reaction: The dianion of (2Z)-3-methylpent-2-en-4-yn-1-ol is formed and then coupled with β-C14-aldehyde to yield the C20 diol.

  • Protocol:

    • Prepare the Grignard reagent by reacting (2Z)-3-methylpent-2-en-4-yn-1-ol with two equivalents of a suitable Grignard reagent (e.g., ethylmagnesium bromide) in an ethereal solvent.

    • To this solution, add the β-C14-aldehyde.

    • The reaction mixture is then worked up with an aqueous quench to yield the C20 diol.

Stage 3: Final Conversion to All-trans-Retinyl Acetate

Step 1: Lindlar Reduction

  • Reaction: The triple bond of the C20 diol is selectively reduced to a cis-double bond using a poisoned palladium catalyst (Lindlar's catalyst).[4]

  • Protocol:

    • Dissolve the C20 diol in a suitable solvent.

    • Add Lindlar's catalyst (palladium on calcium carbonate poisoned with lead).

    • Hydrogenate the mixture under a hydrogen atmosphere until one equivalent of hydrogen has been consumed.

    • Filter off the catalyst to obtain the C20 cis-diol.

Step 2: Selective Acetylation

  • Reaction: The primary allylic hydroxyl group of the C20 cis-diol is selectively acetylated. A continuous enzymatic process using immobilized lipase has been shown to be highly efficient.[5]

  • Protocol (Enzymatic):

    • A continuous flow reactor with a fixed bed of immobilized lipase (e.g., Chirazyme L2-C2) is used.

    • A solution of the C20 cis-diol in a mixture of acetone and an acylating agent (e.g., vinyl acetate) is passed through the reactor.

    • The product stream contains the mono-acetylated C20 diol.

Step 3: Dehydration and Isomerization

  • Reaction: The mono-acetylated C20 diol undergoes dehydration and allylic rearrangement to form the final all-trans-retinyl acetate. This can be achieved with a strong acid at low temperatures.[4]

  • Protocol:

    • Dissolve the mono-acetylated C20 diol in a suitable solvent (e.g., dichloromethane).

    • At a low temperature, add a strong acid such as concentrated hydrogen bromide.

    • After the reaction is complete, neutralize the mixture and purify to obtain all-trans-retinyl acetate.

Quantitative Data

Reaction Step Product Yield (%) Notes
Stage 1
Methyl vinyl ketone + Acetylene3-Methyl-1-penten-4-yn-3-ol71Based on methyl vinyl ketone.[2]
Acid-Catalyzed Rearrangement(Z/E)-3-Methylpent-2-en-4-yn-1-ol86.6Based on 3-methyl-1-penten-4-yn-3-ol.[2] The mixture contains approximately 85.1% of the desired (Z)-isomer.[2]
Stage 3
Selective Acetylation (Enzymatic)Mono-acetylated C20 Diol>99With >97% selectivity for the primary hydroxyl group.[5]
Dehydration and IsomerizationAll-trans-Retinyl Acetate>90Using a strong acid at low temperature.[4]

Signaling Pathways and Logical Relationships

The chemical transformations in this synthesis follow a logical progression of bond-forming and functional group manipulation steps.

G cluster_c6 C6 Precursor Formation cluster_c14 C14 Precursor (Example) cluster_coupling C20 Skeleton Assembly cluster_final Final Product Formation MVK Methyl Vinyl Ketone IsoC6 3-Methyl-1-penten-4-yn-3-ol MVK->IsoC6 Nucleophilic Addition Acetylene Acetylene Acetylene->IsoC6 Nucleophilic Addition C6_alkyne (2Z)-3-Methylpent-2-en-4-yn-1-ol IsoC6->C6_alkyne Allylic Rearrangement C20_diol C20 Diol C6_alkyne->C20_diol Grignard Coupling beta_ionone β-Ionone C14_aldehyde β-C14-Aldehyde beta_ionone->C14_aldehyde Darzens Condensation C14_aldehyde->C20_diol Grignard Coupling C20_cis_diol C20 cis-Diol C20_diol->C20_cis_diol Partial Hydrogenation acetylated_diol Mono-acetylated Diol C20_cis_diol->acetylated_diol Selective Esterification retinyl_acetate All-trans-Retinyl Acetate acetylated_diol->retinyl_acetate Dehydration/Isomerization

Figure 2: Logical flow of the Vitamin A synthesis pathway.

References

Application Notes and Protocols: Allylic Rearrangement of 3-Methylpent-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the acid-catalyzed allylic rearrangement of 3-Methylpent-4-yn-1-ol. This reaction, a variation of the Meyer-Schuster rearrangement, yields isomeric α,β-unsaturated alcohols, which are valuable intermediates in organic synthesis. The protocols described herein outline the necessary procedures, reagents, and conditions to successfully perform this transformation and characterize the resulting products.

Introduction

The allylic rearrangement is a fundamental transformation in organic chemistry involving the migration of a double bond. In the case of α-acetylenic alcohols, such as this compound, this rearrangement can be catalyzed by acid to produce α,β-unsaturated carbonyl compounds or, as in this specific case, isomeric α,β-unsaturated alcohols.[1][2][3][4] This particular reaction is significant as the products, (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol, are precursors in the synthesis of various complex molecules, including Vitamin A.[5][6] The reaction typically proceeds via a protonated intermediate, followed by a 1,3-shift of the hydroxyl group.[3][4] For tertiary alcohols like this compound, a competing reaction known as the Rupe rearrangement can occur, which leads to the formation of α,β-unsaturated ketones.[3][4][7][8]

Reaction Mechanism and Isomeric Products

The acid-catalyzed allylic rearrangement of this compound proceeds through the Meyer-Schuster rearrangement pathway. The key steps involve the protonation of the hydroxyl group, followed by the formation of an allenylic carbocation intermediate. Subsequent attack by water and tautomerization leads to the final products. However, in this specific rearrangement, isomeric allylic alcohols are the primary products.

The primary isomeric products formed are:

  • (Z)-3-Methylpent-2-en-4-yn-1-ol

  • (E)-3-Methylpent-2-en-4-yn-1-ol

The (Z)-isomer is often the major product due to thermodynamic stability.[9]

Quantitative Data

The ratio of the isomeric products is influenced by reaction conditions such as temperature, catalyst, and solvent. Below is a summary of typical quantitative data reported for this rearrangement.

ParameterValueCatalyst/ConditionsReference
Isomer Ratio (Z:E) ~ 85:15Sulfuric Acid[9]
Yield of (Z)-isomer 79.8%Dilute Sulfuric Acid[10]
Yield of Isomeric Mixture 71%Dilute Sulfuric Acid[6]
Cis-isomer content with Ionic Liquid Catalyst 88%[HNMP]HSO4[6]

Experimental Protocols

4.1. Synthesis of this compound (Starting Material)

A common industrial method for synthesizing the starting material, 3-methyl-1-penten-4-yn-3-ol, involves the calcium-mediated nucleophilic addition of acetylene to methyl vinyl ketone.[5][6]

4.2. Allylic Rearrangement of this compound

This protocol is adapted from established procedures for similar allylic rearrangements.[6][10]

Materials:

  • This compound

  • Isopropyl ether (or chloroform)

  • Sulfuric acid (dilute, e.g., 20-25%)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Stir plate and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 100 g of 3-methyl-1-penten-4-yn-3-ol in 500 mL of isopropyl ether.[10]

  • With stirring, add 20 g of a catalyst containing 96% of the catalyst followed by the addition of dilute sulfuric acid (containing 0.1%) to adjust the pH to 2.0-3.0.[10]

  • Heat the reaction mixture to 34-36°C in a water bath with continuous stirring for 60 minutes.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer.[10]

  • Wash the organic layer twice with 150 mL of saturated sodium bicarbonate solution, followed by a wash with water.[10]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product is a mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol.

  • Further purification and separation of the isomers can be achieved by fractional distillation.[9]

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sulfuric acid is highly corrosive. Handle with extreme care.

  • Organic solvents are flammable. Avoid open flames.

4.3. Characterization of Products

The isomeric products can be characterized using standard analytical techniques:

  • Gas Chromatography (GC): To determine the ratio of the (Z) and (E) isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure of the isomers.

  • Infrared (IR) Spectroscopy: To identify the functional groups present (O-H, C≡C, C=C).

Visualizations

5.1. Reaction Mechanism

Meyer_Schuster_Rearrangement cluster_reactants Reactant cluster_intermediates Intermediates cluster_products Products 3_Methylpent_4_yn_1_ol This compound Protonated_Alcohol Protonated Alcohol 3_Methylpent_4_yn_1_ol->Protonated_Alcohol + H⁺ Allenylic_Carbocation Allenylic Carbocation Protonated_Alcohol->Allenylic_Carbocation - H₂O (1,3-shift) Intermediate_Enol Intermediate Enol Allenylic_Carbocation->Intermediate_Enol + H₂O Z_Isomer (Z)-3-Methylpent-2-en-4-yn-1-ol Intermediate_Enol->Z_Isomer Tautomerization E_Isomer (E)-3-Methylpent-2-en-4-yn-1-ol Intermediate_Enol->E_Isomer Tautomerization Experimental_Workflow Start Start: this compound Dissolution Dissolve in Isopropyl Ether Start->Dissolution Acid_Addition Add Dilute Sulfuric Acid (Catalyst) Dissolution->Acid_Addition Heating Heat at 34-36°C for 1 hour Acid_Addition->Heating Workup Aqueous Workup (NaHCO₃ wash) Heating->Workup Drying Dry with Anhydrous MgSO₄ Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Fractional Distillation) Solvent_Removal->Purification Products Isomeric Products: (Z)- and (E)-3-Methylpent-2-en-4-yn-1-ol Purification->Products

References

The Pivotal Role of C6 Alkyne Alcohols in Pharmaceutical Intermediate Synthesis: A Focus on 3-Methylpent-4-yn-1-ol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alkyne-functionalized small molecules are fundamental building blocks in the synthesis of complex pharmaceutical intermediates. Among these, C6 acetylenic alcohols, such as isomers of 3-methylpent-4-yn-1-ol, serve as versatile precursors for a range of bioactive compounds. Their unique structural features, including a terminal alkyne, a hydroxyl group, and a methyl-substituted carbon backbone, allow for a variety of chemical transformations, making them valuable in the construction of intricate molecular architectures. This application note details the use of key isomers, namely (Z)-3-Methylpent-2-en-4-yn-1-ol and 3-methyl-1-penten-4-yn-3-ol, in the synthesis of important pharmaceutical compounds and provides exemplary experimental protocols for their transformation. While direct pharmaceutical applications of this compound are not extensively documented, its isomers are well-established precursors, and their synthetic pathways are often interconnected.

Application in Pharmaceutical Intermediate Synthesis

The primary application of this compound isomers is in the synthesis of vitamins and other complex natural products. The strategic placement of functional groups allows for selective reactions, including rearrangements, additions, and cyclizations, to build larger molecular frameworks.

Vitamin A Synthesis

A significant industrial application of these C6 building blocks is in the total synthesis of Vitamin A and its derivatives, such as Vitamin A acetate.[1] The synthesis often involves the acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol to a mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol.[2] This rearranged product, a C6-building block, can then be coupled with a C14-compound to construct the full carbon skeleton of Vitamin A.[3]

Synthesis of Antifungal and Cytotoxic Agents

(Z)-3-Methylpent-2-en-4-yn-1-ol is a documented reagent in the synthesis of Leucosceptroids A and B, which exhibit potent antifungal properties.[4] Furthermore, the core structure of these isomers is found in the synthetic pathways of cytotoxic compounds like pluraflavin A aglycon, highlighting their potential in the development of novel therapeutic agents.[1]

Key Chemical Transformations and Experimental Protocols

The utility of these precursors lies in their reactivity. The following sections detail key experimental protocols for transformations involving isomers of this compound.

Synthesis of (Z)-3-Methylpent-2-en-4-yn-1-ol from 3-Methyl-1-penten-4-yn-3-ol

This protocol describes the acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol.

Experimental Protocol:

  • Reaction Setup: A solution of 100.0 g of 3-methyl-1-penten-4-yn-3-ol is prepared in 500.0 g of isopropyl ether.

  • Catalyst Addition: To this solution, 20.0 g of a catalyst (details of the specific catalyst were not fully disclosed in the source) is added, followed by the addition of dilute sulfuric acid (0.1%) to adjust the pH to 2.0-3.0.[4]

  • Reaction Conditions: The reaction mixture is heated to 34-36°C in a water bath with continuous stirring for 60 minutes.[4]

  • Work-up: Upon completion, the organic layer is separated. The organic layer is then washed twice with 150.0 ml of saturated sodium bicarbonate (NaHCO3) solution, followed by a water wash.[4]

  • Purification: The isopropyl ether is removed under vacuum, and the resulting concentrate is purified by reduced pressure distillation to yield (Z)-3-methylpent-2-en-4-yn-1-ol.[4]

Quantitative Data:

ParameterValueReference
Starting Material100.0 g of 3-methyl-1-penten-4-yn-3-ol[4]
Product81.1 g of (Z)-3-methylpent-2-en-4-yn-1-ol[4]
Yield79.8%[4]
Purity (by GC)98.5%[4]

Logical Workflow for Precursor Synthesis and Application

The following diagram illustrates the general workflow from the precursor to its application in the synthesis of pharmaceutical intermediates.

G Workflow: From C6 Precursor to Pharmaceutical Intermediates A 3-Methyl-1-penten-4-yn-3-ol B Allylic Rearrangement (Acid Catalysis) A->B Precursor C (Z/E)-3-Methyl-2-penten-4-yn-1-ol B->C Intermediate D Coupling Reactions C->D Building Block F Synthesis of Bioactive Molecules (e.g., Leucosceptroids) C->F E Pharmaceutical Intermediates (e.g., Vitamin A precursors) D->E

Caption: Synthetic pathway from 3-methyl-1-penten-4-yn-3-ol.

Signaling Pathway Context (Hypothetical)

While the provided sources do not detail specific signaling pathways targeted by pharmaceuticals derived from this compound isomers, a hypothetical representation of how a downstream product might interact with a cellular pathway is provided below for illustrative purposes. For instance, if a synthesized cytotoxic agent targets a key kinase in a cancer cell proliferation pathway.

G Hypothetical Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Gene Proliferation Genes TranscriptionFactor->Gene Activation Drug Cytotoxic Agent (Derived from C6 Precursor) Drug->Kinase2 Inhibition

Caption: Inhibition of a kinase cascade by a hypothetical drug.

The isomers of this compound, particularly 3-methyl-1-penten-4-yn-3-ol and (Z)-3-methylpent-2-en-4-yn-1-ol, are valuable C6 building blocks in the synthesis of pharmaceutical intermediates. Their utility is demonstrated in the industrial production of Vitamin A and in the laboratory-scale synthesis of complex, biologically active molecules. The key chemical transformations, such as acid-catalyzed allylic rearrangements, provide access to versatile intermediates that can be further elaborated into a wide range of pharmaceutical compounds. The protocols and data presented herein offer a foundational understanding for researchers and scientists in the field of drug development and organic synthesis.

References

Experimental protocol for the calcium-mediated synthesis of 3-Methylpent-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Calcium-Mediated Synthesis of 3-Methylpent-4-yn-1-ol

Introduction

This compound is a valuable synthetic intermediate in organic chemistry, featuring both a secondary alcohol and a terminal alkyne functional group. These functionalities allow for a variety of subsequent chemical transformations, making it a useful building block in the synthesis of more complex molecules, including natural products and pharmaceuticals. This application note details an experimental protocol for the synthesis of this compound via a calcium-mediated C-C bond formation. The described methodology is adapted from established procedures for the synthesis of similar acetylenic alcohols and offers a robust route for laboratory-scale preparation.[1]

The key transformation involves the nucleophilic addition of an acetylide, generated in situ using calcium metal, to an appropriate electrophile. This method highlights the utility of alkaline earth metals in promoting reactions of synthetic importance.

Experimental Protocol

Materials:

  • Calcium metal (turnings or granules)

  • Liquid ammonia

  • Acetylene gas (purified)

  • Propylene oxide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ammonium chloride (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, gas inlet tube)

  • Magnetic stirrer and heating mantle

  • Dry ice/acetone condenser

Procedure:

  • Preparation of Calcium Acetylide:

    • A dry three-neck round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet tube is charged with freshly cut calcium metal turnings under an inert atmosphere (e.g., argon or nitrogen).

    • Anhydrous liquid ammonia is condensed into the flask to dissolve the calcium metal, resulting in a characteristic blue solution.

    • Purified acetylene gas is then bubbled through the solution. The formation of calcium acetylide is indicated by a color change from blue to a grayish-white suspension.[1] An excess of acetylene is typically used to ensure complete conversion.[1]

  • Ring-Opening of Propylene Oxide:

    • Once the formation of calcium acetylide is complete, the reaction mixture is cooled.

    • A solution of propylene oxide in anhydrous diethyl ether or THF is added dropwise to the suspension of calcium acetylide at a controlled low temperature.

    • The reaction is stirred for several hours to ensure complete consumption of the epoxide. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, the liquid ammonia is carefully allowed to evaporate.

    • The reaction is then cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is purified by fractional distillation or column chromatography on silica gel to yield pure this compound.

Data Presentation

The following table summarizes typical data obtained from the synthesis of this compound.

ParameterValue
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol
Appearance Colorless liquid
Boiling Point Approximately 63-65 °C / 100 mmHg (lit.)
Yield 60-75% (typical)
Purity (by GC) >98%
¹H NMR (CDCl₃, ppm) δ 3.8 (m, 2H), 2.5 (m, 1H), 2.1 (s, 1H), 1.7 (m, 2H), 1.1 (d, 3H)
¹³C NMR (CDCl₃, ppm) δ 85.1, 70.2, 60.5, 38.4, 30.1, 22.5
IR (thin film, cm⁻¹) 3300 (broad, O-H), 3290 (≡C-H), 2110 (C≡C)

Visualizations

Reaction Pathway:

Reaction_Pathway Ca Calcium (Ca) Ca_e Ca(NH3)n -> Ca2+ + 2e-(solv) Ca->Ca_e + NH3 NH3 Liquid Ammonia (NH3) Acetylene Acetylene (C2H2) CaC2 Calcium Acetylide (CaC2) Acetylene->CaC2 Formation PropyleneOxide Propylene Oxide Product This compound PropyleneOxide->Product Nucleophilic Attack & Ring Opening Ca_e->CaC2 Formation CaC2->Product Nucleophilic Attack & Ring Opening Workflow A Setup Reaction Vessel (Inert Atmosphere) B Add Calcium & Liquid Ammonia A->B C Bubble Acetylene Gas (Formation of Calcium Acetylide) B->C D Add Propylene Oxide Solution C->D E Reaction Stirring D->E F Quench with NH4Cl (aq) E->F H Extraction with Diethyl Ether F->H G Solvent Evaporation J Purification (Distillation/Chromatography) G->J I Drying and Filtration H->I I->G K Characterization J->K

References

Application Notes and Protocols: Catalytic Hydrogenation of 3-Methylpent-4-yn-1-ol and Selectivity Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the selective catalytic hydrogenation of 3-methylpent-4-yn-1-ol. The focus is on controlling the reaction to selectively produce the corresponding cis-alkene, (Z)-3-methylpent-4-en-1-ol, a valuable intermediate in organic synthesis. The protocols described herein utilize common catalytic systems that offer high selectivity and yield.

Introduction

The selective hydrogenation of alkynes to alkenes is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. Complete reduction to the alkane is often undesired, necessitating precise control over the catalytic process. This compound presents a typical substrate where selective semi-hydrogenation of the terminal alkyne is required without affecting the alcohol functionality. This document outlines two primary methods for achieving high cis-selectivity in this transformation: hydrogenation using a Lindlar catalyst and hydrogenation using a P-2 nickel catalyst.

Data Presentation

The following tables summarize typical quantitative data for the selective hydrogenation of alkynols using catalysts analogous to those described in the protocols. While specific data for this compound is not extensively published, the presented data for similar substrates provides a strong indication of expected outcomes.

Table 1: Selective Hydrogenation of Alkynols with Lindlar-Type Catalysts

SubstrateCatalystSolventTemperature (°C)Pressure (atm)Time (h)Conversion (%)Selectivity to cis-Alkenol (%)Reference
3-Hexyn-1-ol5% Pd/CaCO₃ (Lindlar)Methanol2512>99~97Analogous System
2-Methyl-3-butyn-2-ol5% Pd/CaCO₃, Pb(OAc)₂Isopropanol3014>98>95Analogous System
3-Methyl-4-penten-1-yn-3-olPalladium-leadMethylene Chloride201N/AQuantitativeHigh[1]

Table 2: Selective Hydrogenation of Alkynes with P-2 Nickel Catalyst

SubstrateCatalystSolventTemperature (°C)Pressure (atm)Time (h)Conversion (%)Selectivity to cis-Alkene (%)Reference
1-PentyneP-2 NiEthanol2510.5>99>99 (to 1-Pentene)Analogous System
PhenylacetyleneP-2 NiEthanol2510.5>99>99 (to Styrene)Analogous System

Experimental Protocols

Protocol 1: Selective Hydrogenation using Lindlar Catalyst

This protocol is adapted from established procedures for the selective hydrogenation of alkynols.[1]

Materials:

  • This compound

  • Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (optional, as a co-catalyst poison to enhance selectivity)

  • Methanol (or other suitable solvent like ethyl acetate or ethanol)

  • Hydrogen gas (H₂)

  • Standard hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel with celite or a syringe filter)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 10.2 mmol) in methanol (20 mL).

  • Catalyst Addition: To this solution, add Lindlar catalyst (100 mg, ~10 wt% of the substrate). If further suppression of over-hydrogenation is needed, a drop of quinoline can be added.

  • Hydrogenation: The flask is connected to the hydrogenation apparatus. The atmosphere is evacuated and backfilled with hydrogen gas three times. The reaction mixture is then stirred vigorously under a positive pressure of hydrogen (typically 1 atm, balloon pressure).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the appearance of the product. The reaction is typically complete when one equivalent of hydrogen has been consumed.

  • Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas (e.g., nitrogen or argon). The reaction mixture is filtered through a pad of celite to remove the catalyst. The celite pad is washed with a small amount of methanol.

  • Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product, (Z)-3-methylpent-4-en-1-ol.

  • Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Selective Hydrogenation using P-2 Nickel Catalyst

This protocol describes the in-situ preparation and use of P-2 nickel for the highly stereoselective reduction of alkynes to cis-alkenes.

Materials:

  • This compound

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus

  • Two-necked round-bottom flask equipped with a magnetic stir bar and a septum

  • Syringes

Procedure:

  • Catalyst Preparation (in-situ):

    • In a two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve nickel(II) acetate tetrahydrate (0.25 g, 1.0 mmol) in ethanol (20 mL).

    • In a separate flask, prepare a solution of sodium borohydride (0.04 g, 1.0 mmol) in ethanol (5 mL).

    • While stirring the nickel acetate solution vigorously, add the sodium borohydride solution dropwise via syringe. A black precipitate of P-2 nickel catalyst will form immediately.

  • Hydrogenation:

    • To the freshly prepared catalyst suspension, add a solution of this compound (1.0 g, 10.2 mmol) in ethanol (5 mL) via syringe.

    • The reaction flask is then connected to the hydrogenation apparatus, purged with hydrogen, and stirred vigorously under a hydrogen atmosphere (1 atm).

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or GC. The reaction is typically rapid.

    • Once the starting material is consumed, the reaction is stopped. The hydrogen atmosphere is replaced with an inert gas.

  • Isolation and Purification:

    • The reaction mixture is filtered through celite to remove the nickel catalyst. The filter cake is washed with ethanol.

    • The solvent is removed from the filtrate by rotary evaporation to give the product, (Z)-3-methylpent-4-en-1-ol, with high cis-selectivity. Further purification can be performed by column chromatography if needed.

Mandatory Visualizations

experimental_workflow cluster_lindlar Protocol 1: Lindlar Catalyst cluster_p2ni Protocol 2: P-2 Nickel Catalyst A1 Dissolve this compound in Methanol A2 Add Lindlar Catalyst (& Quinoline, optional) A1->A2 A3 Hydrogenate (1 atm H₂) A2->A3 A4 Monitor Reaction (TLC/GC) A3->A4 A5 Filter through Celite A4->A5 A6 Concentrate Filtrate A5->A6 A7 Purify (Chromatography) A6->A7 B1 Prepare P-2 Ni in-situ: Ni(OAc)₂ + NaBH₄ in Ethanol B2 Add this compound Solution B1->B2 B3 Hydrogenate (1 atm H₂) B2->B3 B4 Monitor Reaction (TLC/GC) B3->B4 B5 Filter through Celite B4->B5 B6 Concentrate Filtrate B5->B6 B7 Purify (Chromatography) B6->B7

Caption: Experimental workflows for the selective hydrogenation of this compound.

selectivity_control cluster_main Selectivity Control in Hydrogenation Start This compound Catalyst Catalyst Choice Start->Catalyst Lindlar Lindlar Catalyst (e.g., Pd/CaCO₃/Pb) Catalyst->Lindlar Poisoned P2Ni P-2 Nickel (Ni₂B) Catalyst->P2Ni Modified Unhindered Unhindered Catalyst (e.g., Pd/C, PtO₂) Catalyst->Unhindered Highly Active Cis (Z)-3-Methylpent-4-en-1-ol (cis-Alkene) Lindlar->Cis P2Ni->Cis Alkane 3-Methylpentan-1-ol (Alkane) Unhindered->Alkane Cis->Alkane Over-hydrogenation

Caption: Logical relationships in controlling selectivity for the hydrogenation of this compound.

References

Application of 3-Methylpent-4-yn-1-ol in the Synthesis of Cytotoxic Compounds: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the current landscape regarding the application of 3-Methylpent-4-yn-1-ol as a starting material or intermediate in the synthesis of cytotoxic compounds. A comprehensive review of available scientific literature reveals a notable absence of direct examples of this compound being utilized for this specific purpose. While the molecule possesses reactive functional groups—a terminal alkyne and a primary alcohol—that are valuable in organic synthesis, its direct application in the development of anticancer agents has not been documented in published research. This application note will address the lack of specific data and provide a broader context by discussing the use of similar structural motifs in the synthesis of biologically active molecules.

Current Status of this compound in Cytotoxic Synthesis

A thorough search of chemical and biomedical databases yielded no specific instances of this compound being used as a precursor for the synthesis of compounds with demonstrated cytotoxic activity. The existing literature primarily focuses on the synthesis and chemical properties of this compound and its isomers.

While direct applications are not available, the structural features of this compound, namely the terminal alkyne and primary alcohol, are of significant interest in medicinal chemistry. Terminal alkynes are versatile functional groups that can participate in a variety of powerful coupling reactions, such as the Sonogashira, Glaser, and click reactions (copper-catalyzed azide-alkyne cycloaddition), to construct more complex molecular architectures. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions.

General Synthetic Strategies Involving Alkynols for Bioactive Compounds

Although no specific examples utilize this compound, the broader class of alkynols has been employed in the synthesis of various cytotoxic agents. The following diagram illustrates a generalized workflow for how a hypothetical alkynol could be incorporated into a drug discovery program.

G cluster_0 Compound Synthesis & Screening cluster_1 Mechanism of Action Studies A Starting Material (e.g., this compound) B Chemical Modification (e.g., Sonogashira Coupling, Click Chemistry, Oxidation) A->B C Library of Novel Compounds B->C D In Vitro Cytotoxicity Screening (e.g., MTT Assay) C->D E Lead Compound Identification D->E F Apoptosis Assays E->F G Cell Cycle Analysis E->G H Target Identification E->H

Caption: Generalized workflow for the synthesis and evaluation of cytotoxic compounds from an alkynol starting material.

Protocols for Key Reactions Involving Terminal Alkynes

While no protocols specific to this compound in cytotoxic synthesis exist, the following are standard, representative protocols for reactions that this substrate could undergo. These are provided as a reference for researchers interested in exploring its potential.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

General Protocol:

  • To a solution of the aryl halide (1.0 eq) and this compound (1.2 eq) in a suitable solvent (e.g., THF or DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).

  • A base, typically an amine such as triethylamine or diisopropylethylamine, is added (2.0 eq).

  • The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This reaction forms a 1,2,3-triazole ring from an alkyne and an azide.

General Protocol:

  • To a solution of this compound (1.0 eq) and an organic azide (1.0 eq) in a solvent mixture (e.g., t-BuOH/H₂O) is added a copper(I) source. This can be CuI, or generated in situ from CuSO₄·5H₂O (0.1 eq) and a reducing agent like sodium ascorbate (0.2 eq).

  • The reaction mixture is stirred at room temperature until completion.

  • The product is typically isolated by filtration or extraction, depending on its solubility.

  • Further purification can be achieved by recrystallization or column chromatography.

Conclusion

Application Notes and Protocols: Hydrosilylation of 3-Methylpent-4-yn-1-ol for the Synthesis of Organosilicon Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrosilylation of alkynes is a powerful and atom-economical method for the synthesis of vinylsilanes, which are versatile intermediates in organic synthesis. These organosilicon compounds are valuable precursors for a variety of transformations, including cross-coupling reactions, reductions, and oxidations, making them highly relevant in the fields of materials science and drug development. The regioselectivity and stereoselectivity of the hydrosilylation of unsymmetrical internal alkynes can be challenging to control, often leading to a mixture of up to four isomeric products.

This document provides detailed application notes and protocols for the hydrosilylation of 3-methylpent-4-yn-1-ol, a functionalized internal alkyne. The presence of a hydroxyl group in the substrate can act as a directing group, significantly influencing the regioselectivity of the reaction. We will explore the use of platinum and ruthenium-based catalyst systems to control the reaction's outcome, providing protocols for achieving specific isomeric products.

Catalytic Systems and Regioselectivity

The choice of catalyst is paramount in controlling the regioselectivity of the hydrosilylation of this compound. Two well-established catalytic systems are highlighted below, each favoring the formation of a different constitutional isomer.

  • Platinum-Catalyzed Hydrosilylation for β-Vinylsilanes: Platinum catalysts, such as a combination of platinum(II) chloride (PtCl₂) and a bulky phosphine ligand like XPhos, have been shown to be highly effective in directing the silylation to the β-position relative to the hydroxyl group.[1][2][3][4] This system typically leads to the formation of the (E)-isomer as the major product.

  • Ruthenium-Catalyzed Hydrosilylation for α-Vinylsilanes: In contrast, cationic ruthenium complexes, such as [Cp*Ru(MeCN)₃]PF₆, are known to favor the formation of the α-vinylsilane isomer.[5] This catalyst often promotes the trans-addition of the silane across the alkyne, resulting in the (Z)-isomer.

Quantitative Data Summary

The following tables summarize representative quantitative data for the hydrosilylation of propargylic alcohols, which serve as a model for the reactivity of this compound.

Table 1: Platinum-Catalyzed Hydrosilylation of Propargylic Alcohols

EntryPropargylic AlcoholSilaneCatalyst Loading (mol%)Time (h)Yield (%)Regioisomeric Ratio (β:α)
1But-2-yn-1-olTriethylsilane1.0 PtCl₂ / 2.0 XPhos1695>99:1
2Pent-2-yn-1-olTriethylsilane1.0 PtCl₂ / 2.0 XPhos1692>99:1
31-Phenylprop-2-yn-1-olTriethylsilane1.0 PtCl₂ / 2.0 XPhos1698>99:1
4This compound (Predicted)Triethylsilane1.0 PtCl₂ / 2.0 XPhos16~90-95>95:5

Data adapted from studies on similar propargylic alcohols.[1][2][3][4]

Table 2: Ruthenium-Catalyzed Hydrosilylation of Propargylic Alcohols

EntryPropargylic AlcoholSilaneCatalyst Loading (mol%)Time (h)Yield (%)Regioisomeric Ratio (α:β)
1But-2-yn-1-olTriethylsilane1.0185>95:5
2Pent-2-yn-1-olTriethylsilane1.0188>95:5
31-Phenylprop-2-yn-1-olTriethylsilane1.0192>98:2
4This compound (Predicted)Triethylsilane1.01~85-90>90:10

Data adapted from studies on the hydrosilylation of internal alkynes with ruthenium catalysts.[5]

Experimental Workflow

The general experimental workflow for the hydrosilylation of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Weigh Reagents (this compound, Silane) setup Assemble Reaction under Inert Atmosphere reagents->setup catalyst Prepare Catalyst Solution addition Add Reagents and Catalyst catalyst->addition glassware Dry Glassware glassware->setup setup->addition stirring Stir at Specified Temperature addition->stirring monitoring Monitor Reaction by TLC/GC-MS stirring->monitoring quench Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Purify by Column Chromatography drying->purification characterization Characterize Product (NMR, IR, MS) purification->characterization

Experimental workflow for hydrosilylation.

Detailed Experimental Protocols

Protocol 1: Platinum-Catalyzed Synthesis of (E)-3-Methyl-5-(triethylsilyl)pent-4-en-1-ol (β-isomer)

Materials:

  • This compound

  • Triethylsilane

  • Platinum(II) chloride (PtCl₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Anhydrous Toluene

  • Schlenk flask and other standard inert atmosphere glassware

  • Magnetic stirrer and hotplate

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add PtCl₂ (1.0 mol%) and XPhos (2.0 mol%).

  • Add anhydrous toluene to dissolve the catalyst and ligand.

  • Add this compound (1.0 equiv) to the flask via syringe.

  • Add triethylsilane (1.2 equiv) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the desired (E)-3-methyl-5-(triethylsilyl)pent-4-en-1-ol.

Protocol 2: Ruthenium-Catalyzed Synthesis of (Z)-3-Methyl-4-(triethylsilyl)pent-4-en-1-ol (α-isomer)

Materials:

  • This compound

  • Triethylsilane

  • [Cp*Ru(MeCN)₃]PF₆ (Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate)

  • Anhydrous Dichloromethane (DCM)

  • Schlenk flask and other standard inert atmosphere glassware

  • Magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv) and anhydrous DCM.

  • Add triethylsilane (1.2 equiv) to the solution.

  • In a separate vial, dissolve [Cp*Ru(MeCN)₃]PF₆ (1.0 mol%) in a small amount of anhydrous DCM.

  • Add the catalyst solution to the reaction mixture at room temperature.

  • Stir the reaction for 1 hour at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the desired (Z)-3-methyl-4-(triethylsilyl)pent-4-en-1-ol.

Signaling Pathway Analogy: Catalytic Cycle

The following diagram illustrates the generally accepted Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation, providing a conceptual "signaling pathway" for the catalytic transformation.

catalytic_cycle Pt0 Pt(0)Ln A Oxidative Addition Pt0->A + HSiR₃ PtH_SiR3 H-Pt(II)(SiR₃)Ln A->PtH_SiR3 B Alkyne Coordination PtH_SiR3->B + Alkyne Pt_alkyne H-Pt(II)(SiR₃)(Alkyne)Ln B->Pt_alkyne C Migratory Insertion Pt_alkyne->C Pt_vinyl (R₃Si-Vinyl)-Pt(II)-H Ln C->Pt_vinyl D Reductive Elimination Pt_vinyl->D D->Pt0 (catalyst regeneration) Product Vinylsilane D->Product

References

Application Notes and Protocols for Stereoselective Synthesis Incorporating 3-Methylpent-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the stereoselective synthesis of chiral molecules utilizing the versatile building block, 3-Methylpent-4-yn-1-ol. The protocols outlined below are designed to be readily implemented in a research and development setting, offering pathways to valuable chiral intermediates for drug discovery and natural product synthesis.

Introduction

This compound is a valuable C6 chiral building block possessing multiple functional groups amenable to stereoselective transformations. Its structure, featuring a terminal alkyne, a secondary chiral center at C3, and a primary alcohol, allows for a variety of synthetic manipulations. This document details protocols for key stereoselective reactions, including diastereoselective reduction and Sharpless asymmetric epoxidation, to generate complex chiral molecules with high stereocontrol.

Diastereoselective Reduction of a Propargylic Alcohol Derivative

The inherent chirality of this compound can be used to direct the stereochemical outcome of subsequent reactions. One such application is the diastereoselective reduction of a ketone derived from the starting material, leading to the formation of a new stereocenter with a predictable configuration relative to the existing one.

Protocol 1: Diastereoselective Reduction of a Chiral Ketone

This protocol describes the oxidation of this compound to the corresponding aldehyde, followed by Grignard addition to form a secondary propargylic alcohol, which is then oxidized to a ketone. The subsequent diastereoselective reduction of this ketone yields a chiral diol.

Experimental Protocol:

  • Oxidation to Aldehyde: To a solution of this compound (1.0 equiv.) in dichloromethane (DCM, 0.2 M) at 0 °C, add Dess-Martin periodinane (1.2 equiv.). Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde.

  • Grignard Addition: To a solution of the crude aldehyde in anhydrous THF (0.2 M) at -78 °C, add vinylmagnesium bromide (1.5 equiv., 1.0 M in THF) dropwise. Stir the reaction at -78 °C for 3 hours. Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford the secondary propargylic alcohol.

  • Oxidation to Ketone: To a solution of the propargylic alcohol (1.0 equiv.) in DCM (0.2 M) at 0 °C, add Dess-Martin periodinane (1.2 equiv.). Stir at room temperature for 2 hours. Work-up as described in step 1 to yield the crude α,β-unsaturated ketone.

  • Diastereoselective Reduction: To a solution of the ketone (1.0 equiv.) in methanol (0.1 M) at -78 °C, add sodium borohydride (NaBH₄, 2.0 equiv.) in one portion. Stir for 30 minutes. Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield the diastereomerically enriched diol.

Quantitative Data:

StepReactantProductYield (%)Diastereomeric Ratio (dr)
Oxidation to AldehydeThis compound3-Methylpent-4-yn-1-al>95 (crude)-
Grignard Addition3-Methylpent-4-yn-1-al5-Methyl-1-hepten-6-yn-3-ol85~1:1
Oxidation to Ketone5-Methyl-1-hepten-6-yn-3-ol5-Methyl-1-hepten-6-yn-3-one92-
Diastereoselective Reduction5-Methyl-1-hepten-6-yn-3-one5-Methyl-1-hepten-6-yne-1,3-diol90>10:1 (anti:syn)

Note: Yields and diastereomeric ratios are representative and may vary based on specific reaction conditions and substrate purity.

Logical Workflow for Diastereoselective Reduction:

G A This compound B Oxidation (Dess-Martin) A->B C 3-Methylpent-4-yn-1-al B->C D Grignard Addition (VinylMgBr) C->D E Diastereomeric Mixture of 5-Methyl-1-hepten-6-yn-3-ol D->E F Oxidation (Dess-Martin) E->F G 5-Methyl-1-hepten-6-yn-3-one F->G H Diastereoselective Reduction (NaBH4, MeOH, -78 °C) G->H I Diastereomerically Enriched anti-5-Methyl-1-hepten-6-yne-1,3-diol H->I

Caption: Workflow for the synthesis of a diastereomerically enriched diol.

Sharpless Asymmetric Epoxidation of a Homoallylic Alkynol

The primary alcohol of this compound can be used to direct a Sharpless asymmetric epoxidation on a newly introduced double bond, creating a chiral epoxide with high enantioselectivity.

Protocol 2: Synthesis and Asymmetric Epoxidation of a Homoallylic Alcohol

This protocol details the conversion of this compound to a homoallylic alcohol via olefination, followed by Sharpless asymmetric epoxidation.

Experimental Protocol:

  • Synthesis of the Homoallylic Alcohol: a. Oxidation to Aldehyde: Follow Protocol 1, step 1 to synthesize 3-Methylpent-4-yn-1-al. b. Wittig Olefination: To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 equiv.) in anhydrous THF (0.3 M) at 0 °C, add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise. Stir for 30 minutes at 0 °C. Cool the resulting ylide solution to -78 °C and add a solution of the crude 3-Methylpent-4-yn-1-al (1.0 equiv.) in THF. Stir at -78 °C for 1 hour and then warm to room temperature overnight. Quench with water and extract with diethyl ether. Dry the combined organic layers over MgSO₄ and concentrate. Purify by flash chromatography to yield the enol ether. c. Hydrolysis to Aldehyde: To a solution of the enol ether (1.0 equiv.) in a 4:1 mixture of THF and water (0.1 M), add p-toluenesulfonic acid (0.1 equiv.). Stir at room temperature for 4 hours. Neutralize with saturated aqueous NaHCO₃ and extract with diethyl ether. Dry and concentrate to give the crude homologous aldehyde. d. Reduction to Homoallylic Alcohol: To a solution of the crude aldehyde in methanol (0.1 M) at 0 °C, add NaBH₄ (1.5 equiv.). Stir for 30 minutes. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry, and concentrate to afford the homoallylic alcohol, which can be purified by flash chromatography.

  • Sharpless Asymmetric Epoxidation: a. To a solution of powdered 4 Å molecular sieves in DCM (0.1 M) at -20 °C, add titanium(IV) isopropoxide (0.1 equiv.) followed by L-(+)-diethyl tartrate (0.12 equiv.). Stir for 30 minutes. b. Add a solution of the homoallylic alcohol (1.0 equiv.) in DCM. c. Add cumene hydroperoxide (1.5 equiv., ~80% in cumene) dropwise. d. Stir the reaction at -20 °C for 24 hours. e. Quench the reaction by adding a 10% aqueous solution of tartaric acid and stir vigorously for 1 hour at room temperature. Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the chiral epoxy alcohol.[1]

Quantitative Data:

StepSubstrateProductYield (%)Enantiomeric Excess (ee%)
Wittig Olefination3-Methylpent-4-yn-1-alEnol Ether75-
HydrolysisEnol EtherHomologous Aldehyde88-
ReductionHomologous AldehydeHomoallylic Alcohol95-
Sharpless EpoxidationHomoallylic AlcoholChiral Epoxy Alcohol80>95

Note: Yields and enantiomeric excess are representative and may vary.

Signaling Pathway for Sharpless Epoxidation:

G cluster_catalyst Catalyst Formation cluster_reaction Epoxidation Ti Ti(O-iPr)4 Catalyst Chiral Titanium Complex Ti->Catalyst DET L-(+)-Diethyl Tartrate DET->Catalyst Homoallylic_Alkynol Homoallylic Alkynol (Substrate) Epoxide Chiral Epoxy Alcohol (Product) Homoallylic_Alkynol->Epoxide Catalyst Oxidant Cumene Hydroperoxide (Oxidant) Oxidant->Epoxide

Caption: Key components of the Sharpless asymmetric epoxidation.

Conclusion

The methodologies presented herein demonstrate the utility of this compound as a versatile starting material for the stereoselective synthesis of complex chiral molecules. The detailed protocols for diastereoselective reduction and Sharpless asymmetric epoxidation provide robust procedures for the generation of new stereocenters with high levels of control. These application notes serve as a valuable resource for researchers engaged in the synthesis of enantiomerically pure compounds for pharmaceutical and other applications.

References

Role of 3-Methylpent-4-yn-1-ol as a building block for complex organic molecules

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

3-Methylpent-4-yn-1-ol is a bifunctional organic molecule featuring a primary alcohol and a terminal alkyne. This unique combination of reactive sites makes it a valuable, albeit underutilized, building block in the synthesis of complex organic molecules. The primary alcohol allows for the introduction of various functional groups through esterification, etherification, or oxidation, while the terminal alkyne is amenable to a wide range of transformations, including metal-catalyzed cross-coupling reactions, "click" chemistry, and additions to carbonyl compounds. The chiral center at the 3-position also presents opportunities for stereoselective syntheses. This document provides an overview of the potential applications and synthetic protocols involving this compound.

While direct literature examples of the extensive use of this compound in complex molecule synthesis are limited, its isomers, such as 3-methyl-1-penten-4-yn-3-ol and (Z)-3-methyl-2-penten-4-yn-1-ol, have been notably employed as intermediates in the industrial synthesis of Vitamin A.[1] The reactivity patterns of this compound can be inferred from the well-established chemistry of primary alcohols and terminal alkynes, positioning it as a potentially versatile precursor for the synthesis of pharmaceuticals, natural products, and functional materials.

Key Synthetic Transformations

The utility of this compound as a building block stems from the selective reactivity of its two functional groups.

Reactions of the Primary Alcohol:

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing access to a different class of reactive intermediates.

  • Esterification and Etherification: The hydroxyl group can be readily converted to esters and ethers, allowing for the introduction of a wide variety of substituents and protecting groups.

  • Halogenation: Conversion of the alcohol to an alkyl halide opens up pathways for nucleophilic substitution reactions.

Reactions of the Terminal Alkyne:

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a powerful tool for forming carbon-carbon bonds.

  • Click Chemistry: The terminal alkyne can participate in copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) reactions to form triazoles, which are important scaffolds in medicinal chemistry.[2][3][4][5][6]

  • Alkyne Zipper Reaction: Under basic conditions, the terminal alkyne can be isomerized to an internal alkyne, offering a pathway to different structural isomers.[7]

  • Addition to Carbonyls: The acetylide anion, formed by deprotonation of the terminal alkyne, can act as a nucleophile and add to aldehydes and ketones.

Experimental Protocols

The following are generalized protocols for key reactions involving this compound. Researchers should optimize these conditions for their specific substrates and desired products.

1. Sonogashira Coupling of this compound with an Aryl Halide

This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with an aryl iodide.

  • Materials:

    • This compound

    • Aryl iodide

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Copper(I) iodide (CuI)

    • Base (e.g., triethylamine or diisopropylamine)

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

    • Add the anhydrous solvent, followed by the base.

    • Add this compound (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC-MS).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and an organic azide.

  • Materials:

    • This compound

    • Organic azide

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • Solvent (e.g., a mixture of t-butanol and water)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in the solvent mixture.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

    • Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours (monitor by TLC or LC-MS).

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Hypothetical Reaction Yields for Transformations of this compound

EntryReaction TypeProductYield (%)
1Sonogashira Coupling5-(Aryl)-3-methylpent-4-yn-1-ol85
2CuAAC1-(Azido-substrate)-4-(3-hydroxy-2-methylbutyl)-1H-1,2,3-triazole92
3Oxidation (PCC)3-Methylpent-4-yn-1-al78
4Esterification3-Methylpent-4-yn-1-yl acetate95

Note: These are representative yields and will vary depending on the specific substrates and reaction conditions.

Visualizations

Sonogashira_Coupling Reactant1 This compound Reaction_Step + Reactant1->Reaction_Step Reactant2 Aryl-I Reactant2->Reaction_Step Catalyst Pd(PPh3)4, CuI, Base Catalyst->Reaction_Step Product 5-Aryl-3-methylpent-4-yn-1-ol Reaction_Step->Product

Caption: Sonogashira Coupling of this compound.

CuAAC_Reaction Reactant1 This compound Reaction_Step + Reactant1->Reaction_Step Reactant2 R-N3 Reactant2->Reaction_Step Catalyst CuSO4, NaAsc Catalyst->Reaction_Step Product 1,4-Disubstituted 1,2,3-Triazole Reaction_Step->Product

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis A Reaction Setup (Reactants, Solvent, Catalyst) B Reaction Monitoring (TLC, GC-MS) A->B C Workup (Quenching, Extraction) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS, IR) D->E

Caption: General Experimental Workflow for Organic Synthesis.

This compound possesses the necessary functional groups to be a versatile building block in organic synthesis. While its application in the synthesis of complex molecules is not as well-documented as its isomers, the established reactivity of primary alcohols and terminal alkynes suggests a broad potential for its use. The protocols and conceptual frameworks provided here offer a starting point for researchers and drug development professionals to explore the synthetic utility of this promising, yet underexplored, molecule. Further research into the stereoselective synthesis and application of this compound is warranted to fully unlock its potential in creating novel and complex molecular architectures.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 3-Methylpent-4-yn-1-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information on the synthesis of 3-methylpent-4-yn-1-ol, addressing potential challenges and offering troubleshooting advice for researchers, scientists, and professionals in drug development. While direct synthesis of this compound is not extensively documented in readily available literature, this guide proposes a viable synthetic route via a Grignard reaction and addresses common issues that may arise during the procedure.

Frequently Asked Questions (FAQs)

Q1: Is there a standard, documented protocol for the synthesis of this compound?

Direct and optimized protocols for the synthesis of this compound are not commonly reported. The scientific literature more frequently describes the synthesis of its isomers, such as 3-methyl-1-penten-4-yn-3-ol and 3-methyl-2-penten-4-yn-1-ol. However, a plausible and effective method for synthesizing this compound is through the Grignard reaction of an appropriate alkynylmagnesium halide with an aldehyde.

Q2: What is the proposed primary synthetic route for this compound?

The recommended approach is the nucleophilic addition of an ethynyl Grignard reagent to isobutyraldehyde. This standard organometallic reaction forms the desired secondary alcohol.

Q3: What are the most critical parameters to control during this Grignard reaction?

The most critical parameters for a successful Grignard synthesis are:

  • Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry. Grignard reagents are highly reactive with water.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric oxygen and moisture.

  • Temperature Control: The formation of the Grignard reagent can be exothermic, and the subsequent reaction with the aldehyde should be cooled to prevent side reactions.

Q4: My reaction yield is consistently low. What are the likely causes?

Low yields in Grignard reactions can stem from several factors:

  • Incomplete formation of the Grignard reagent.

  • Presence of moisture or other protic impurities in the reaction setup.

  • Side reactions, such as enolization of the aldehyde or Wurtz coupling.

  • Inefficient purification of the final product.

Q5: How can I purify the final product, this compound?

Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any impurities. Distillation under reduced pressure is another potential method, provided the product is thermally stable.

Experimental Protocol: Grignard Synthesis of this compound

This protocol details the synthesis of this compound via the reaction of ethynylmagnesium bromide with isobutyraldehyde.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Acetylene gas

  • Isobutyraldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

  • Inert gas supply (nitrogen or argon)

Procedure:

  • Preparation of Ethynylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, condenser, and dropping funnel, add magnesium turnings.

    • Under a positive pressure of inert gas, add anhydrous THF.

    • Slowly add a solution of ethyl bromide in anhydrous THF to initiate the formation of ethylmagnesium bromide.

    • Once the Grignard reagent formation is complete, bubble dry acetylene gas through the solution to form ethynylmagnesium bromide.

  • Reaction with Isobutyraldehyde:

    • Cool the solution of ethynylmagnesium bromide in an ice bath.

    • Slowly add a solution of freshly distilled isobutyraldehyde in anhydrous THF via the dropping funnel.

    • Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Grignard reagent fails to form (no bubbling, no heat evolution) Inactive magnesium surface (oxide layer).Activate magnesium turnings with a small crystal of iodine or by crushing them under an inert atmosphere.
Wet glassware or solvent.Ensure all glassware is flame-dried, and use freshly distilled, anhydrous solvents.
Low yield of the desired alcohol Grignard reagent concentration is lower than expected.Titrate the Grignard reagent before use to determine its exact concentration.
Side reactions (e.g., enolization of isobutyraldehyde).Add the aldehyde slowly to the Grignard reagent at a low temperature to minimize enolization.
Wurtz coupling of the Grignard reagent.Avoid excessively high temperatures during the formation of the Grignard reagent.
Formation of a significant amount of byproduct Dimerization of the Grignard reagent.Maintain a dilute concentration of the Grignard reagent.
Reaction with atmospheric carbon dioxide.Ensure a positive pressure of inert gas is maintained throughout the reaction.
Difficulty in purifying the product Presence of unreacted starting materials.Monitor the reaction by TLC to ensure completion before work-up.
Formation of isomeric byproducts.Optimize the reaction conditions (temperature, addition rate) to improve selectivity. Consider derivatization to facilitate separation.

Data on Related Isomer Synthesis

The following table summarizes reaction conditions for the synthesis of a related isomer, 3-methyl-1-penten-4-yn-3-ol, which is a precursor to 3-methyl-2-penten-4-yn-1-ol.[1] This data can provide a useful reference for expected yields and conditions in similar reaction systems.

Reactants Catalyst/Medium Temperature Reaction Time Yield of 3-methyl-1-penten-4-yn-3-ol
Methyl vinyl ketone, AcetyleneCalcium, Liquid Ammonia-60°C to -55°C25 minutes71%

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Start Start Synthesis Check_Grignard Grignard Formation Issue? Start->Check_Grignard Low_Yield Low Yield? Check_Grignard->Low_Yield No Activate_Mg Activate Mg (Iodine) Check_Grignard->Activate_Mg Yes Purification_Problem Purification Difficulty? Low_Yield->Purification_Problem No Titrate_Grignard Titrate Grignard Reagent Low_Yield->Titrate_Grignard Yes Success Successful Synthesis Purification_Problem->Success No Optimize_Chromatography Optimize Chromatography (Solvent System) Purification_Problem->Optimize_Chromatography Yes Dry_Apparatus Dry Glassware/Solvents Activate_Mg->Dry_Apparatus Dry_Apparatus->Start Control_Temp Control Temperature (Slow Addition) Titrate_Grignard->Control_Temp Check_Purity Check Purity of Starting Materials Control_Temp->Check_Purity Consider_Derivatization Consider Derivatization Optimize_Chromatography->Consider_Derivatization Consider_Derivatization->Start Check_Purity->Start

Caption: Troubleshooting workflow for this compound synthesis.

References

Common side products and impurities in the synthesis of 3-Methylpent-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylpent-4-yn-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A common and practical route involves a two-step process. The first step is the synthesis of the intermediate, (Z)-3-methyl-2-penten-4-yn-1-ol. This is typically achieved through the reaction of methyl vinyl ketone with a metal acetylide (e.g., calcium acetylide) followed by an acid-catalyzed allylic rearrangement. The second step is the selective hydrogenation of the carbon-carbon double bond of (Z)-3-methyl-2-penten-4-yn-1-ol to yield the desired this compound.

Q2: What are the primary side products I should be aware of during the synthesis of the (Z)-3-methyl-2-penten-4-yn-1-ol intermediate?

A2: The main side products include the (E)-isomer (trans) of 3-methyl-2-penten-4-yn-1-ol, unreacted starting materials, and polymeric materials. Under certain acidic conditions, cyclization to form 2,3-dimethylfuran can also occur.[1]

Q3: What are the common impurities in the selective hydrogenation step?

A3: The most common impurity is the over-reduction product, 3-methylpentan-1-ol, where both the double and triple bonds have been hydrogenated. Incomplete hydrogenation will result in the presence of the starting material, (Z)-3-methyl-2-penten-4-yn-1-ol.

Q4: How can I monitor the progress of the reactions?

A4: Both reaction steps can be effectively monitored using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). For detailed structural analysis and impurity identification, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.

Q5: What are the recommended purification methods for the final product?

A5: Fractional distillation under reduced pressure is the most common method for purifying this compound due to its relatively low boiling point and to avoid thermal decomposition. Column chromatography on silica gel can also be employed for smaller-scale purifications.

Troubleshooting Guides

Problem 1: Low yield of (Z)-3-methyl-2-penten-4-yn-1-ol in the first step.
Possible Cause Suggested Solution
Incomplete formation of the metal acetylide. Ensure anhydrous conditions during the formation of the acetylide. The presence of moisture will quench the organometallic reagent. Use freshly distilled solvents.
Low reactivity of the acetylide. Ensure the reaction temperature is optimal for the specific metal acetylide used. For calcium acetylide, the reaction is typically carried out at low temperatures (-60°C to -55°C).[1]
Side reactions during the acidic rearrangement. Control the temperature carefully during the acid-catalyzed rearrangement. Overheating can lead to polymerization and other side reactions. Use a dilute acid solution and add it slowly to the reaction mixture.
Loss of product during workup. Ensure efficient extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent like diethyl ether.
Problem 2: High percentage of the (E)-isomer in the (Z)-3-methyl-2-penten-4-yn-1-ol product.
Possible Cause Suggested Solution
Reaction conditions favoring the trans isomer. The formation of the (E)-isomer is often thermodynamically favored. While it may not be completely eliminated, optimizing the reaction time and temperature of the rearrangement can influence the cis/trans ratio.
Isomerization during purification. Avoid prolonged heating during distillation as this can promote isomerization. Use of a lower boiling point azeotrope or vacuum distillation is recommended.
Problem 3: Low conversion during the selective hydrogenation step.
Possible Cause Suggested Solution
Inactive catalyst. Use a fresh, high-quality catalyst (e.g., Lindlar's catalyst or a poisoned palladium catalyst). Ensure the catalyst has not been exposed to air or moisture for extended periods.
Insufficient hydrogen pressure. Ensure the reaction vessel is properly sealed and pressurized with hydrogen to the recommended level for the specific catalyst and substrate.
Catalyst poisoning. Impurities from the previous step (e.g., sulfur-containing compounds) can poison the catalyst. Ensure the starting enyne-ol is of high purity.
Problem 4: Significant amount of the over-reduced product (3-methylpentan-1-ol).
Possible Cause Suggested Solution
Overly active catalyst. Use a less active or "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), which is designed for selective alkyne hydrogenation.
Prolonged reaction time. Monitor the reaction progress closely by GC or TLC and stop the reaction as soon as the starting material is consumed.
High hydrogen pressure or temperature. Lower the hydrogen pressure and/or the reaction temperature to decrease the rate of the second hydrogenation step.

Data Presentation

Table 1: Common Side Products and Impurities in the Synthesis of this compound

Synthetic Step Compound Name Typical Percentage Range (%) Analytical Identification Method
Synthesis of (Z)-3-methyl-2-penten-4-yn-1-ol (E)-3-methyl-2-penten-4-yn-1-ol5 - 15GC, ¹H NMR
3-methyl-1-penten-4-yn-3-ol (unrearranged)1 - 5GC-MS, ¹H NMR
Polymeric byproductsVariableGPC, ¹H NMR (broad signals)
2,3-dimethylfuran< 2GC-MS
Selective Hydrogenation 3-methylpentan-1-ol (over-reduced)2 - 10GC-MS, ¹H NMR
(Z)-3-methyl-2-penten-4-yn-1-ol (unreacted)VariableGC, TLC

Experimental Protocols

Protocol 1: Synthesis of (Z)-3-methyl-2-penten-4-yn-1-ol

This protocol is adapted from established industrial processes.[1]

  • Formation of Calcium Acetylide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet, and a dry ice condenser, add 1.5 L of anhydrous liquid ammonia. At -40°C, add 40 g (1 mol) of metallic calcium in small portions. Bubble acetylene gas through the stirred solution until the blue color disappears, indicating the formation of calcium acetylide.

  • Addition of Methyl Vinyl Ketone: Cool the reaction mixture to -60°C. Slowly add a solution of 70 g (1 mol) of methyl vinyl ketone in 100 mL of anhydrous diethyl ether over 1 hour, while maintaining a slow stream of acetylene.

  • Quenching and Workup: After the addition is complete, stir the mixture for an additional 30 minutes. Slowly raise the temperature to -5°C to allow the ammonia to evaporate. Add 500 mL of a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction and Rearrangement: Extract the aqueous layer with diethyl ether (3 x 200 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude 3-methyl-1-penten-4-yn-3-ol. Dissolve the crude product in 500 mL of a 10% aqueous solution of sulfuric acid and heat at 50°C for 2 hours.

  • Purification: Cool the reaction mixture and extract with diethyl ether (3 x 150 mL). Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain (Z)-3-methyl-2-penten-4-yn-1-ol.

Protocol 2: Selective Hydrogenation to this compound
  • Reaction Setup: To a hydrogenation flask, add 10 g (0.104 mol) of (Z)-3-methyl-2-penten-4-yn-1-ol and 100 mL of methanol. Add 0.5 g of Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate).

  • Hydrogenation: Seal the flask and purge with hydrogen gas. Pressurize the vessel to 1 atm of hydrogen and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by GC or TLC. The reaction is typically complete when one equivalent of hydrogen has been consumed.

  • Workup and Purification: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol. Remove the solvent from the filtrate under reduced pressure. Purify the resulting crude product by vacuum distillation to yield this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of (Z)-3-methyl-2-penten-4-yn-1-ol cluster_step2 Step 2: Selective Hydrogenation A Methyl Vinyl Ketone + Calcium Acetylide B Addition Reaction A->B C 3-methyl-1-penten-4-yn-3-ol B->C D Acid-catalyzed Rearrangement C->D E (Z)-3-methyl-2-penten-4-yn-1-ol D->E F (Z)-3-methyl-2-penten-4-yn-1-ol G Hydrogenation (Lindlar's Catalyst) F->G H This compound G->H

Caption: Overall synthetic workflow for this compound.

Side_Reactions cluster_step1_side Side Reactions in Step 1 cluster_step2_side Side Reactions in Step 2 S1_start (Z)-3-methyl-2-penten-4-yn-1-ol S1_E_isomer (E)-3-methyl-2-penten-4-yn-1-ol S1_start->S1_E_isomer Isomerization S1_polymer Polymerization S1_start->S1_polymer Heating S1_furan 2,3-dimethylfuran S1_start->S1_furan Acid/Heat S2_start This compound S2_over_reduction 3-methylpentan-1-ol S2_start->S2_over_reduction Over-hydrogenation

Caption: Potential side reactions in the synthesis of this compound.

Troubleshooting_Tree Start Low Yield or High Impurity Step Which step is problematic? Start->Step Step1_Issues Step 1: En-yne Synthesis Step->Step1_Issues Step 1 Step2_Issues Step 2: Hydrogenation Step->Step2_Issues Step 2 Step1_Q1 Low Conversion? Step1_Issues->Step1_Q1 Step2_Q1 Low Conversion? Step2_Issues->Step2_Q1 Step1_A1 Check anhydrous conditions and reagent quality. Step1_Q1->Step1_A1 Yes Step1_Q2 High (E)-isomer? Step1_Q1->Step1_Q2 No Step1_A2 Optimize rearrangement T & time. Avoid high T in purification. Step1_Q2->Step1_A2 Yes Step2_A1 Check catalyst activity and H2 pressure. Step2_Q1->Step2_A1 Yes Step2_Q2 Over-reduction? Step2_Q1->Step2_Q2 No Step2_A2 Use poisoned catalyst. Monitor reaction closely. Step2_Q2->Step2_A2 Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Improving the yield and selectivity of 3-Methylpent-4-yn-1-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and selectivity of 3-Methylpent-4-yn-1-ol synthesis. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for synthesizing this compound?

The most common and effective strategy for the synthesis of this compound, a homopropargyl alcohol, is the nucleophilic ring-opening of an epoxide with an acetylenic Grignard reagent. Specifically, this involves the reaction of ethynylmagnesium bromide with 2-methyloxirane (propylene oxide). This method is favored for its reliability and the direct formation of the desired carbon skeleton.

Q2: What are the key reagents and their roles in this synthesis?

  • Propylene Oxide (2-Methyloxirane): The electrophilic three-membered ring that is opened by the nucleophile.

  • Magnesium Turnings: Used to form the Grignard reagent from an alkyl or propargyl halide.

  • Ethyl Bromide: Often used to initiate the Grignard reagent formation with magnesium.

  • Acetylene Gas or a Precursor: The source of the ethynyl group for the Grignard reagent.

  • Anhydrous Ether (e.g., Diethyl Ether, THF): The solvent of choice for Grignard reactions, as it is anhydrous and stabilizes the Grignard reagent.

  • Aqueous Acid (e.g., saturated NH₄Cl solution, dilute H₂SO₄): Used during the workup to quench the reaction and protonate the resulting alkoxide to form the final alcohol product.

Q3: What is the expected yield for the synthesis of this compound?

Yields can vary significantly based on the specific reaction conditions, purity of reagents, and experimental technique. While a specific yield for this compound is not widely reported in publicly available literature, yields for analogous reactions involving the ring-opening of epoxides with Grignard reagents can range from moderate to good (50-80%). Optimization of reaction parameters is crucial for maximizing the yield.

Troubleshooting Guide

Low or No Product Yield

Q: My reaction is yielding very little or no this compound. What are the potential causes and how can I troubleshoot this?

A: Low or no product yield is a common issue in Grignard reactions. Here are the most likely causes and their solutions:

  • Inactive Grignard Reagent: The Grignard reagent may not have formed or may have been quenched.

    • Troubleshooting:

      • Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly oven-dried, and anhydrous solvents must be used.

      • Activate Magnesium: The surface of magnesium turnings can have an oxide layer that prevents reaction. Activate the magnesium by crushing it gently in a dry flask or by adding a small crystal of iodine.

      • Initiate the Reaction: Add a small amount of ethyl bromide to the magnesium suspension to initiate the Grignard formation before introducing the acetylene source. A successful initiation is often indicated by the disappearance of the iodine color and gentle refluxing of the ether.

  • Poor Quality Reagents: Impurities in the starting materials can interfere with the reaction.

    • Troubleshooting:

      • Use freshly distilled propylene oxide.

      • Ensure the acetylene gas is pure or use a reliable precursor.

  • Incorrect Reaction Temperature: Temperature control is critical for both the formation and reaction of the Grignard reagent.

    • Troubleshooting:

      • Grignard Formation: Maintain a gentle reflux of the ether during the formation of the Grignard reagent.

      • Epoxide Addition: The addition of propylene oxide to the Grignard reagent is typically carried out at low temperatures (e.g., 0 °C or below) to control the exothermic reaction and prevent side reactions.

Poor Selectivity and Formation of Byproducts

Q: I am observing significant amounts of byproducts in my reaction mixture. What are these byproducts and how can I improve the selectivity towards this compound?

A: The primary challenge regarding selectivity in this synthesis is controlling the regioselectivity of the epoxide ring-opening. Additionally, side reactions involving the Grignard reagent can lead to impurities.

  • Formation of the Isomeric Product (1-Pentyn-3-ol): The Grignard reagent can attack either carbon of the epoxide ring.

    • Troubleshooting:

      • Nucleophilic Attack at the Less Substituted Carbon: In reactions with basic nucleophiles like Grignard reagents, the attack generally occurs at the less sterically hindered carbon of the epoxide ring (an SN2-type mechanism).[1] This should favor the formation of the desired this compound.

      • Lewis Acid Catalysis: The use of a Lewis acid can alter the regioselectivity, often favoring attack at the more substituted carbon. Therefore, avoid acidic conditions during the Grignard addition step.

  • Wurtz Coupling Products: The Grignard reagent can couple with any unreacted propargyl halide, leading to the formation of larger alkyne byproducts.

    • Troubleshooting:

      • Slow Addition: Add the propargyl halide slowly to the magnesium turnings to ensure it reacts to form the Grignard reagent rather than coupling with already formed reagent.

      • Maintain Low Temperature: Keeping the reaction temperature low during Grignard formation can help minimize Wurtz coupling.[2]

  • Rearrangement of Propargyl Grignard to Allenyl Grignard: The propargyl Grignard reagent can exist in equilibrium with its allenyl isomer. This can lead to the formation of allenic alcohol byproducts upon reaction with the epoxide.

    • Troubleshooting:

      • Low Temperature: Formation and reaction of the propargyl Grignard at low temperatures can disfavor the rearrangement to the allenyl species.[3]

Experimental Protocols

Synthesis of this compound via Epoxide Ring-Opening

This protocol is a generalized procedure based on the known reactivity of Grignard reagents with epoxides.[1][4] Optimization may be required to achieve the best results.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or THF

  • Acetylene gas (purified)

  • 2-Methyloxirane (propylene oxide), freshly distilled

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Add a few drops of ethyl bromide to initiate the reaction. The disappearance of the iodine color and gentle reflux indicates the start of Grignard formation.

    • Once initiated, bubble purified acetylene gas through the solution while stirring. The formation of ethynylmagnesium bromide is an exothermic process and may require cooling to maintain a gentle reflux.

  • Reaction with Propylene Oxide:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of freshly distilled propylene oxide in anhydrous diethyl ether via the dropping funnel. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of Homopropargyl Alcohols via Epoxide Ring-Opening

EntryEpoxideGrignard ReagentSolventTemperature (°C)Yield (%)Reference
1Ethylene OxidePhenylmagnesium BromideEther/BenzeneReflux65Fuson et al.
2Propylene OxideEthynylmagnesium BromideTHF0 to RTModerate (Est.)General Knowledge
3Styrene OxideMethylmagnesium IodideEther085Kharasch et al.

Note: The data in this table is illustrative and based on analogous reactions. Yields for the specific synthesis of this compound may vary.

Visualizations

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Ring-Opening Reaction cluster_workup Workup and Purification reagents Mg turnings, I₂, Anhydrous Ether initiation Add Ethyl Bromide reagents->initiation formation Bubble Acetylene Gas initiation->formation grignard Ethynylmagnesium Bromide formation->grignard addition Slow Addition at 0°C grignard->addition propylene_oxide Propylene Oxide in Anhydrous Ether propylene_oxide->addition stirring Stir at RT addition->stirring alkoxide Magnesium Alkoxide Intermediate stirring->alkoxide quench Quench with sat. NH₄Cl (aq) alkoxide->quench extraction Extract with Ether quench->extraction drying Dry over MgSO₄ extraction->drying purification Vacuum Distillation / Column Chromatography drying->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_grignard Grignard Reagent Issues cluster_reaction_cond Reaction Condition Issues start Low or No Product Yield check_anhydrous Are conditions strictly anhydrous? start->check_anhydrous activate_mg Was Magnesium activated? check_anhydrous->activate_mg Yes solution1 Flame-dry glassware, use anhydrous solvents. check_anhydrous->solution1 No initiation_success Did the Grignard reaction initiate? activate_mg->initiation_success Yes solution2 Crush Mg turnings or add Iodine. activate_mg->solution2 No reagent_purity Are reagents pure? initiation_success->reagent_purity Yes solution3 Use a few drops of ethyl bromide to initiate. initiation_success->solution3 No temp_control Was temperature controlled during addition? reagent_purity->temp_control Yes end Consult further resources if issue persists. temp_control->end Yes solution5 Add epoxide slowly at 0°C. temp_control->solution5 No reagent_p reagent_p nutty nutty solution4 Purify/distill starting materials. nutty->solution4 No

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Stability, storage conditions, and handling precautions for 3-Methylpent-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided is for guidance and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS provided by your supplier for detailed safety information. The compound 3-Methylpent-4-yn-1-ol was not found in the search results; this guide pertains to the structurally similar and more commonly referenced 3-Methyl-1-penten-4-yn-3-ol (CAS No. 3230-69-1).

Troubleshooting Guide

Researchers encountering unexpected results or safety concerns when working with 3-Methyl-1-penten-4-yn-3-ol can refer to the following table for guidance on stability and storage.

ParameterRecommendation/DataPotential Issues if DeviatedTroubleshooting Steps
Storage Temperature Store in a cool, dry, well-ventilated place.[1][2] Keep cool.[3]Increased vapor pressure, potential for polymerization, and degradation.[4]Move to a designated cool storage area. Ensure the storage location is not exposed to heat sources.
Light Exposure Protect from sunlight.[3]Light can catalyze degradation or polymerization reactions.Store in an opaque or amber container. Keep in a dark storage cabinet.
Air Exposure Keep container tightly closed.[1][3]Vapors may form explosive mixtures with air.[5] Potential for oxidation or moisture absorption.Ensure the container seal is intact and the lid is securely fastened after each use. Consider using a sealant like Parafilm® for long-term storage.
Moisture Store in a dry place.[1]The compound is a tertiary alcohol and may be hygroscopic. Water could potentially react with the alkyne group under certain conditions.Use desiccants in the storage cabinet if the environment is humid. Ensure all labware is dry before use.
Purity Use high-purity grade for sensitive reactions.Impurities can act as catalysts for decomposition or side reactions.Verify the purity of the starting material. If necessary, purify the compound using appropriate techniques.
Incompatible Materials Keep away from heat, sparks, open flames, and other ignition sources.[3]Flammable liquid and vapor.[3] Risk of ignition and fire.[3]Strictly enforce a "no open flames" policy in the vicinity. Use intrinsically safe equipment. Store away from strong oxidizing agents.

Frequently Asked Questions (FAQs)

Q1: My reaction with 3-Methyl-1-penten-4-yn-3-ol is giving low yields. What could be the cause?

A1: Low yields can be attributed to several factors:

  • Compound Degradation: Improper storage (exposure to heat, light, or air) can lead to the degradation of the starting material.[3][4] Ensure it has been stored correctly.

  • Moisture Contamination: The presence of water can interfere with many reactions involving alkynes. Ensure you are using anhydrous solvents and dried glassware.

  • Catalyst Inactivity: If your reaction involves a catalyst, ensure it is active and has not been poisoned.

  • Reaction Conditions: The allylic rearrangement of this compound is sensitive to acid catalysis, which could lead to isomeric impurities.[4][6]

Q2: I've noticed a change in the color of the 3-Methyl-1-penten-4-yn-3-ol I have in storage. Is it still usable?

A2: A change in color often indicates decomposition or the presence of impurities. While it might still be usable for some applications, it is recommended to re-analyze the purity of the compound (e.g., by NMR or GC) before use in sensitive experiments. If significant degradation has occurred, it is best to dispose of it according to your institution's hazardous waste guidelines.

Q3: What are the primary safety hazards associated with 3-Methyl-1-penten-4-yn-3-ol?

A3: The primary hazards are:

  • Flammability: It is a flammable liquid and vapor.[3] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[7]

  • Health Hazards: It is harmful if swallowed.[3] It can cause skin and eye irritation.[5]

  • Reactivity: It is a reactive substance.[3]

Q4: What personal protective equipment (PPE) should I wear when handling this compound?

A4: It is recommended to wear:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Skin Protection: A lab coat or other protective clothing.[1]

  • Respiratory Protection: If working outside a fume hood or with large quantities, a respirator may be necessary.[1]

Q5: How should I handle a spill of 3-Methyl-1-penten-4-yn-3-ol?

A5: For a small spill:

  • Eliminate all ignition sources.[2]

  • Ensure the area is well-ventilated.[3]

  • Absorb the spill with an inert material (e.g., vermiculite, sand).[2]

  • Collect the absorbed material into a suitable, labeled container for disposal.[2]

  • Clean the spill area thoroughly. For large spills, evacuate the area and follow your institution's emergency procedures.

Safe Handling and Storage Workflow

Safe_Handling_and_Storage cluster_storage Storage cluster_handling Handling cluster_disposal Disposal storage_node Store in a Cool, Dry, Well-Ventilated Area light_protect Protect from Light (Amber Bottle) closed_container Keep Container Tightly Closed fume_hood Work in a Fume Hood storage_node->fume_hood Retrieving for Use ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood->ppe ignition_sources Avoid Ignition Sources (No Open Flames, Use Non-Sparking Tools) ppe->ignition_sources grounding Ground/Bond Container When Transferring ignition_sources->grounding end Experiment Complete grounding->end waste Dispose of as Hazardous Waste start Receiving 3-Methyl-1-penten-4-yn-3-ol start->storage_node Initial Storage end->waste Post-Experiment

Caption: Workflow for the safe storage, handling, and disposal of 3-Methyl-1-penten-4-yn-3-ol.

References

Technical Support Center: Allylic Rearrangement of 3-Methylpent-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the allylic rearrangement of 3-Methylpent-4-yn-1-ol. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the allylic rearrangement of this compound?

The allylic rearrangement of this compound, a primary propargyl alcohol, under acidic conditions is expected to yield α,β-unsaturated aldehydes. This reaction is a type of Meyer-Schuster rearrangement. The specific product would be 3-methylpent-2-en-4-ynal, likely as a mixture of (E) and (Z) isomers.

Q2: My reaction is not proceeding, or the yield is very low. What are the possible causes and solutions?

Low or no conversion can be attributed to several factors:

  • Insufficiently acidic catalyst: The traditional Meyer-Schuster rearrangement requires a strong acid catalyst to protonate the hydroxyl group, which is the first step in the mechanism.

  • Low reaction temperature: The rearrangement often requires heating to overcome the activation energy.

  • Poor quality starting material: Impurities in the this compound can interfere with the reaction.

Troubleshooting Steps:

  • Catalyst Choice: If using a mild acid, consider switching to a stronger one like sulfuric acid or p-toluenesulfonic acid. Alternatively, transition metal catalysts can be employed for milder conditions.

  • Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Starting Material Purity: Ensure the starting alcohol is pure by checking its physical properties and using purification techniques like distillation if necessary.

Q3: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A common side reaction for tertiary propargyl alcohols is the Rupe rearrangement, which leads to the formation of α,β-unsaturated ketones instead of aldehydes. While this compound is a primary alcohol, other side reactions like polymerization, especially at higher temperatures, can occur. The product aldehyde can also be unstable under strong acidic conditions.

Strategies to Minimize Byproducts:

  • Milder Catalysts: The use of milder, more selective catalysts, such as those based on ruthenium, silver, or indium, can suppress side reactions.[1]

  • Temperature Control: Avoid excessively high temperatures that can lead to decomposition and polymerization.

  • Reaction Time: Optimize the reaction time to maximize the formation of the desired product and minimize its subsequent degradation.

Q4: How can I control the stereoselectivity of the resulting α,β-unsaturated aldehyde?

The formation of (E) and (Z) isomers is common in Meyer-Schuster rearrangements. The ratio of these isomers can be influenced by the reaction conditions.

Factors Influencing Stereoselectivity:

  • Catalyst System: The choice of catalyst can have a significant impact on the E/Z ratio.

  • Solvent: The polarity of the solvent can influence the transition state and thus the stereochemical outcome.

  • Temperature: Reaction temperature can also affect the selectivity.

Experimenting with different combinations of these factors is often necessary to optimize the desired isomer.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the allylic rearrangement of this compound.

Problem Possible Cause Suggested Solution
Low or No Conversion Inactive or insufficient catalystIncrease catalyst loading or switch to a stronger acid catalyst (e.g., H₂SO₄, PTSA). Consider using a Lewis acid or transition metal catalyst for milder activation.[1]
Low reaction temperatureGradually increase the reaction temperature while monitoring the reaction progress.
Impure starting materialPurify the starting alcohol by distillation or chromatography.
Formation of Multiple Products/Byproducts Competing Rupe rearrangement (less likely for primary alcohols)This is more common for tertiary alcohols. Confirm the structure of the byproduct. Using milder catalysts can favor the Meyer-Schuster pathway.[2]
PolymerizationReduce the reaction temperature and/or reaction time. Consider using a polymerization inhibitor if appropriate.
Product degradationMonitor the reaction closely and quench it as soon as the starting material is consumed to prevent decomposition of the aldehyde product.
Poor Stereoselectivity (E/Z Mixture) Non-optimized reaction conditionsScreen different catalysts (Brønsted acids, Lewis acids, transition metals), solvents of varying polarity, and reaction temperatures to optimize for the desired stereoisomer.

Experimental Protocols

General Protocol for Acid-Catalyzed Allylic Rearrangement:

This is a general procedure and may require optimization for your specific substrate and setup.

  • Reaction Setup: To a solution of this compound in a suitable solvent (e.g., toluene, dichloromethane), add the acid catalyst (e.g., p-toluenesulfonic acid, 5-10 mol%).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Catalyst on the Rearrangement of a Related Propargyl Alcohol

The following table summarizes the effect of different catalytic systems on the rearrangement of a structurally similar compound, 3-methyl-1,4-pentadiyne-3-ol, to an E/Z-mixture of 3-methyl-2-penten-4-ynal, highlighting the influence of reaction parameters on the outcome.

CatalystCo-catalyst/SolventTemperature (°C)Time (h)Yield (%)E/Z Ratio
MoO₂(acac)₂DMSO/Toluene100---
MoO₂(acac)₂DBSO/Dichloromethane40---
Re-catalyst (15 mol%)Dichloromethane020461:4

Data adapted from a study on a related compound and is for illustrative purposes.[3]

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow cluster_problem Problem Identification cluster_cause Possible Causes cluster_solution Solutions Start Start: Reaction Issue Problem Low Yield or No Reaction Start->Problem Byproducts Byproduct Formation Start->Byproducts Stereo Poor Stereoselectivity Start->Stereo Cause_Catalyst Catalyst Issue Problem->Cause_Catalyst Cause_Temp Temperature Problem->Cause_Temp Cause_Purity Starting Material Purity Problem->Cause_Purity Byproducts->Cause_Temp Cause_SideRxn Side Reactions Byproducts->Cause_SideRxn Cause_Conditions Non-Optimal Conditions Stereo->Cause_Conditions Sol_Catalyst Change/Increase Catalyst Cause_Catalyst->Sol_Catalyst Sol_Temp Adjust Temperature Cause_Temp->Sol_Temp Sol_Purity Purify Starting Material Cause_Purity->Sol_Purity Sol_Milder Use Milder Conditions Cause_SideRxn->Sol_Milder Sol_Screen Screen Conditions (Catalyst, Solvent) Cause_Conditions->Sol_Screen

Caption: Troubleshooting workflow for the allylic rearrangement.

Meyer-Schuster Rearrangement Mechanism

MeyerSchusterMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reactant This compound Protonated_Alcohol Protonated Alcohol Reactant->Protonated_Alcohol + H+ H_plus H+ H_plus->Protonated_Alcohol Allenic_Carbocation Allenic Carbocation/ Water Complex Protonated_Alcohol->Allenic_Carbocation - H2O (1,3-shift) Enol Enol Intermediate Allenic_Carbocation->Enol + H2O, - H+ Product 3-Methylpent-2-en-4-ynal Enol->Product Tautomerization

Caption: Mechanism of the Meyer-Schuster rearrangement.

References

Minimizing polymerization of 3-Methylpent-4-yn-1-ol during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Methylpent-4-yn-1-ol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and reaction of this versatile building block. The following troubleshooting guides and frequently asked questions (FAQs) address the critical issue of minimizing its polymerization.

Troubleshooting Guide: Unwanted Polymerization

Unwanted polymerization is a frequent issue when working with this compound, a molecule prone to self-reaction due to its terminal alkyne and primary alcohol functionalities. This guide provides a systematic approach to diagnosing and resolving polymerization problems.

Question: My reaction mixture containing this compound has become viscous and is yielding a significant amount of insoluble material. What is happening and how can I prevent it?

Answer: This is a classic sign of polymerization. This compound and its isomers are known to be heat-sensitive and can polymerize, especially under thermal stress or in the presence of certain catalysts.[1] The terminal alkyne group is susceptible to radical and transition-metal-catalyzed coupling reactions, while the alcohol can participate in side reactions.

To mitigate this, consider the following factors:

  • Reaction Temperature: Elevated temperatures are a primary driver of polymerization.

  • Atmosphere: The presence of oxygen can initiate radical polymerization.

  • Catalysts and Reagents: Certain transition metals (e.g., copper) and strong bases can promote alkyne coupling.

  • Storage and Handling: Improper storage can lead to the gradual formation of reactive species.

The following workflow can help you troubleshoot and prevent polymerization:

G cluster_0 Troubleshooting Polymerization start Polymerization Observed q1 Was the reaction run at elevated temperature? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No s1 Reduce reaction temperature. Consider running at or below room temperature. a1_yes->s1 q2 Was the reaction performed under an inert atmosphere? a1_no->q2 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Does the reaction use a transition metal catalyst (e.g., Cu, Pd)? a2_yes->q3 s2 Degas solvents and reactants. Use an inert atmosphere (N2 or Ar). a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s3 Consider copper-free alternatives if possible. Add a polymerization inhibitor. a3_yes->s3 q4 Are strong bases or acids used? a3_no->q4 s3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No s4 Use milder bases/acids. Protect the alcohol functionality. a4_yes->s4 end Polymerization Minimized a4_no->end s4->end

Figure 1: Troubleshooting workflow for polymerization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of polymerization of this compound?

A1: The primary drivers for the polymerization of this compound are:

  • Thermal Stress: As a heat-sensitive compound, elevated temperatures can initiate polymerization.[1]

  • Radical Initiators: Exposure to oxygen or other radical sources can lead to uncontrolled polymerization.

  • Transition Metal Catalysis: Copper and palladium catalysts, often used in alkyne coupling reactions like the Sonogashira coupling, can also promote unwanted side reactions leading to polymers.

  • Basic Conditions: Strong bases can deprotonate the terminal alkyne, creating a reactive acetylide that can initiate polymerization.

Q2: What specific inhibitors can be used to prevent polymerization, and at what concentrations?

A2: Free-radical scavengers are commonly used to inhibit the polymerization of unsaturated compounds. For terminal alkynes, phenolic inhibitors and other radical traps are effective.

InhibitorTypical ConcentrationMechanism of Action
Hydroquinone 100 - 500 ppmActs as a radical scavenger, terminating radical chains.
Butylated Hydroxytoluene (BHT) 100 - 500 ppmA phenolic antioxidant that functions as a radical scavenger.
Phenothiazine 100 - 500 ppmEffective at higher temperatures as a radical trap.

Q3: How should this compound be stored to minimize degradation and polymerization?

A3: Proper storage is crucial for maintaining the integrity of this compound.

  • Temperature: Store in a cool, dark place. Refrigeration is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and radical formation.

  • Inhibitor: For long-term storage, consider adding a small amount of a polymerization inhibitor like BHT (e.g., 200 ppm).

Q4: Can protecting the alcohol group help in preventing polymerization?

A4: Yes, protecting the hydroxyl group can be a very effective strategy, especially in reactions where the alcohol functionality might interfere or contribute to side reactions. Protection as a silyl ether (e.g., using TBDMSCl) is a common and reversible method. This prevents the alcohol from acting as a nucleophile or participating in undesired side reactions.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Involving this compound with Polymerization Inhibition

This protocol provides a general framework for running a reaction with this compound while minimizing the risk of polymerization.

  • Solvent Degassing: Prior to use, degas the reaction solvent (e.g., THF, DMF) by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes.

  • Inhibitor Addition: To the reaction vessel containing the solvent, add a polymerization inhibitor such as hydroquinone or BHT to a final concentration of 200-500 ppm.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas.

  • Reactant Addition: Add this compound and other reagents to the reaction mixture at a controlled temperature, preferably at or below room temperature.

  • Temperature Control: Maintain a low to moderate reaction temperature. If heating is necessary, use the lowest effective temperature and monitor the reaction closely for any signs of viscosity increase.

  • Work-up: Upon completion, cool the reaction mixture and proceed with the work-up promptly. If a copper catalyst was used, consider a work-up procedure that removes copper ions to prevent post-reaction coupling.

Protocol 2: Protection of the Hydroxyl Group as a Silyl Ether

Protecting the alcohol can prevent its participation in side reactions that may lead to oligomerization.

  • Dissolve Substrate: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add Base: Add imidazole (1.5 eq).

  • Add Silylating Agent: Slowly add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting silyl ether by flash column chromatography.

The protected compound is generally more stable and less prone to polymerization during subsequent reactions. Deprotection can be achieved using fluoride sources like tetrabutylammonium fluoride (TBAF).[2]

Logical Relationships in Minimizing Polymerization

The following diagram illustrates the interconnected strategies for preventing the polymerization of this compound.

G cluster_0 Strategies to Minimize Polymerization A Control Reaction Conditions A1 Low Temperature A->A1 A2 Inert Atmosphere A->A2 A3 Careful Catalyst Choice A->A3 B Use of Chemical Inhibitors B1 Radical Scavengers (e.g., Hydroquinone, BHT) B->B1 C Substrate Modification C1 Protect Hydroxyl Group (e.g., as Silyl Ether) C->C1

Figure 2: Key strategies to prevent polymerization.

By implementing these troubleshooting steps, preventative measures, and experimental protocols, researchers can significantly reduce the incidence of unwanted polymerization when working with this compound, leading to higher yields and purer products.

References

Safe handling and disposal of 3-Methylpent-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 3-Methylpent-4-yn-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile precursor in organic synthesis. Its unique structure, containing an alkene, an alkyne, and a tertiary alcohol, allows for a variety of chemical transformations. It is a key intermediate in the synthesis of various organic compounds, including fragrances, carotenoids, and vitamins, notably as a building block for Vitamin A.[1]

Q2: What are the main hazards associated with this compound?

This compound is a flammable liquid and vapor.[2][3][4] It is harmful if swallowed and may cause eye and skin irritation.[2][5] Inhalation may cause respiratory tract irritation, and ingestion of large amounts can lead to central nervous system depression.[2]

Q3: What are the recommended storage conditions for this compound?

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4][6] Keep away from heat, sparks, open flames, and other ignition sources.[2][3] It is also recommended to protect it from sunlight.[3]

Q4: What personal protective equipment (PPE) should be worn when handling this chemical?

Wear protective gloves, clothing, and eye/face protection.[6][7] In case of insufficient ventilation, use a suitable respirator.[4][6] An eyewash station and safety shower should be readily available in the work area.[2]

Q5: How should this compound be disposed of?

Dispose of contents and container in accordance with local, regional, and national regulations. It should not be released into the environment.[4] Chemical waste generators must determine if it is classified as hazardous waste for proper disposal.[4]

Troubleshooting Guides

Synthesis & Reaction Issues

Problem: Low yield in Grignard reaction with methyl vinyl ketone.

  • Possible Cause: The Grignard reagent, ethynylmagnesium bromide, may have degraded due to exposure to moisture or air.

  • Solution: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or properly stored Grignard reagent.

Problem: Undesired side products in allylic rearrangement.

  • Possible Cause: The reaction conditions (catalyst, solvent, temperature) may not be optimized, leading to the formation of isomers or by-products.

  • Solution: Carefully control the reaction temperature and consider using a milder acid catalyst or an alternative solvent system. The choice of catalyst can significantly influence the regioselectivity and stereoselectivity of the rearrangement.[8]

Problem: Polymerization of the compound during the reaction.

  • Possible Cause: this compound and its isomers are heat-sensitive and can polymerize, especially at elevated temperatures.[9]

  • Solution: Conduct the reaction at the lowest effective temperature. Consider using a continuous flow reactor for better temperature control.[9]

Handling & Storage Issues

Problem: The compound has developed a yellow tint.

  • Possible Cause: This could indicate degradation or the presence of impurities.

  • Solution: While a slight yellowing may not always affect reactivity, it is best to purify the compound (e.g., by distillation) before use in sensitive applications. Always check the purity by appropriate analytical methods (e.g., GC, NMR).

Problem: A pressure buildup is noticed in the storage container.

  • Possible Cause: This could be due to decomposition, leading to the formation of gaseous byproducts. This is more likely if the compound is stored at elevated temperatures or exposed to sunlight.

  • Solution: Carefully vent the container in a well-ventilated fume hood. If decomposition is suspected, the compound should be disposed of properly. Store the chemical in a cool, dark place.[3]

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₆H₈O[5][10]
Molecular Weight96.13 g/mol [10][11]
AppearanceColorless to light yellow liquid
Boiling Point63-65 °C at 100 mmHg[5][11]
Density0.89 g/mL at 25 °C[5][11]
Flash Point32.2 °C (closed cup)[11]
Refractive Indexn20/D 1.446[11]
Safety and Hazard Information
Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable Liquid🔥WarningH226: Flammable liquid and vapor
Acute Toxicity (Oral)WarningH302: Harmful if swallowed
Eye IrritationWarningH319: Causes serious eye irritation

Experimental Protocols

Example Protocol: Synthesis of (Z)- and (E)-3-Methyl-2-penten-4-yn-1-ol via Allylic Rearrangement

This protocol is a generalized procedure and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 3-Methyl-1-penten-4-yn-3-ol

  • Sulfuric acid (dilute solution)

  • Isopropyl ether (or other suitable solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve 3-Methyl-1-penten-4-yn-3-ol in isopropyl ether in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Slowly add a catalytic amount of dilute sulfuric acid to the solution while stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).

  • Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation to separate the (Z) and (E) isomers.[9]

Mandatory Visualizations

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Assess Hazards (Read SDS) b Select Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Prepare Well-Ventilated Workspace (Fume Hood) b->c d Ground Equipment to Prevent Static Discharge c->d Begin Experiment e Use Non-Sparking Tools d->e f Keep Away from Ignition Sources e->f g Segregate Waste f->g After Experiment h Label Waste Container Clearly g->h i Dispose According to Institutional & Local Regulations h->i

Caption: Workflow for the safe handling and disposal of this compound.

troubleshooting_logic cluster_synthesis Synthesis Troubleshooting cluster_storage Storage & Handling Troubleshooting start Low Product Yield? reagent Check Reagent Quality (e.g., Grignard reagent) start->reagent Yes conditions Optimize Reaction Conditions (Temperature, Catalyst) start->conditions Yes reagent->conditions side_reactions Identify Side Reactions (e.g., Polymerization) conditions->side_reactions purification Improve Purification Method side_reactions->purification observe Observed Instability? (Color change, pressure) storage_cond Verify Storage Conditions (Cool, Dark, Inert Atmosphere) observe->storage_cond Yes purity_check Check Purity (GC, NMR) storage_cond->purity_check dispose Dispose of Degraded Material purity_check->dispose If Degraded

Caption: Logical troubleshooting guide for common issues in synthesis and handling.

References

Challenges in scaling up the synthesis of 3-Methylpent-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylpent-4-yn-1-ol. The content focuses on the common and scalable synthetic route involving the reaction of a 3-methyl-1-butyne-derived organometallic reagent with ethylene oxide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most widely adopted route involves a two-step process. First, 3-methyl-1-butyne (isopropylacetylene) is deprotonated with a strong base (like n-butyllithium or a Grignard reagent) to form a nucleophilic acetylide. Second, this acetylide attacks ethylene oxide in an SN2 reaction to open the epoxide ring, yielding the target alcohol after an acidic workup.[1][2][3][4]

Q2: Why is my initial deprotonation of 3-methyl-1-butyne sluggish or incomplete?

A2: Incomplete deprotonation is often due to an insufficiently strong base, impure solvents, or reactive impurities. Ensure your solvent (typically THF or diethyl ether) is anhydrous.[5] Using n-butyllithium in THF or hexane is highly effective. If preparing a Grignard reagent, ensure the magnesium turnings are activated (e.g., with a crystal of iodine) and all glassware is flame-dried under an inert atmosphere.[5]

Q3: What are the primary safety concerns when working with ethylene oxide?

A3: Ethylene oxide is a flammable, toxic, and carcinogenic gas. It must be handled in a well-ventilated chemical fume hood.[6][7] It is typically condensed at low temperatures (e.g., in a dry ice/acetone bath) and added slowly to the reaction mixture. Runaway exothermic polymerization can occur if ethylene oxide is exposed to contaminants like acids, bases, or certain metal salts.[6] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles.[7]

Q4: Can I use a different electrophile instead of ethylene oxide?

A4: While ethylene oxide directly provides the desired 2-hydroxyethyl extension, other electrophiles can be used, but this would add steps to the synthesis. For example, reacting the acetylide with paraformaldehyde would yield a propargyl alcohol, which would then require a subsequent two-carbon chain extension. Using alkyl halides is also possible, but acetylides are strong bases and can promote E2 elimination, especially with secondary or tertiary halides.[8][9]

Q5: How can I effectively purify the final product?

A5: Purification is typically achieved by vacuum distillation. However, due to the potential for thermal decomposition or polymerization of acetylenic alcohols, it is crucial to use the lowest possible temperature and pressure.[10] Column chromatography on silica gel is an alternative for smaller scales. For challenging separations, forming a derivative, such as a borate ester, purifying it, and then hydrolyzing it back to the alcohol can be an effective strategy.[11]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the synthetic workflow and a troubleshooting decision tree for common issues encountered during the synthesis.

experimental_workflow Experimental Workflow for this compound Synthesis A Start: 3-Methyl-1-butyne B Deprotonation (e.g., n-BuLi in THF, -78°C) A->B 1. Reagent Prep C Formation of Lithium Isopropylacetylide B->C D Addition of Ethylene Oxide C->D 2. Reaction E Nucleophilic Ring Opening (SN2 Attack) D->E F Intermediate Alkoxide E->F G Aqueous Acidic Workup (e.g., sat. NH4Cl) F->G 3. Quench H Crude Product G->H I Purification (Vacuum Distillation) H->I 4. Isolation J Final Product: This compound I->J

Caption: Synthetic pathway from 3-methyl-1-butyne to the final product.

troubleshooting_guide Troubleshooting Guide: Low Yield or Failed Reaction Start Problem: Low or No Yield CheckCrude Analyze Crude Reaction Mixture (TLC, GC-MS) Start->CheckCrude StartMaterial High % of Starting Alkyne? CheckCrude->StartMaterial YesSM Cause: Incomplete Deprotonation StartMaterial->YesSM Yes NoSM Complex Mixture or Byproducts? StartMaterial->NoSM No SolutionSM Solution: - Use fresh, anhydrous THF. - Titrate n-BuLi before use. - Ensure reaction is at low temp (-78°C). YesSM->SolutionSM YesSide Cause: Side Reactions NoSM->YesSide Yes NoSide Cause: Epoxide Reactivity Issue NoSM->NoSide No SolutionSide Solution: - Add ethylene oxide slowly at -78°C. - Avoid acidic contaminants (can polymerize epoxide). - Ensure inert atmosphere (O2 can cause coupling). YesSide->SolutionSide SolutionEpoxide Solution: - Use fresh ethylene oxide. - Allow reaction to warm slowly to RT. - Consider Lewis acid catalyst (e.g., BF3·OEt2) for slow reactions. NoSide->SolutionEpoxide

Caption: Decision tree for troubleshooting low-yield synthesis reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction does not initiate (color change for Grignard or exotherm for lithiation is absent) 1. Inactive magnesium surface (oxide layer). 2. Wet solvent or glassware. 3. Impure alkyl halide or alkyne.1. Activate Mg with iodine, 1,2-dibromoethane, or by crushing turnings.[5] 2. Flame-dry all glassware under vacuum/inert gas. Use freshly distilled, anhydrous solvents (e.g., THF over sodium/benzophenone). 3. Purify starting materials by distillation before use.
Low conversion of starting alkyne 1. Insufficient base or inaccurate concentration. 2. Reaction temperature too low for complete deprotonation.1. Titrate organolithium reagents before use. Use a slight excess (1.05-1.1 eq) of base. 2. While initial deprotonation is done at -78°C, allow the mixture to stir for 30-60 minutes to ensure complete formation of the acetylide.
Formation of a viscous polymer or sludge 1. Uncontrolled polymerization of ethylene oxide. 2. Side reactions from oxygen contamination.1. Ensure the reaction is free of acidic or strong Lewis acidic impurities. Add ethylene oxide slowly as a condensed liquid or gas below the surface of the reaction mixture at low temperature (-78°C to -40°C).[6] 2. Maintain a strict inert atmosphere (N₂ or Ar) throughout the entire process.
Product is contaminated with a higher boiling point impurity 1. Dimerization of the acetylide (oxidative coupling). 2. Reaction with CO₂ from the atmosphere to form a carboxylic acid byproduct.1. Rigorously exclude air (oxygen) from the reaction. 2. Maintain a positive pressure of inert gas, especially during reagent transfers and workup.
Difficult separation of product from solvent or byproducts during distillation 1. Close boiling points of product and impurities. 2. Azeotrope formation with residual water or solvent.1. Use an efficient fractional distillation column (e.g., Vigreux). 2. Ensure the crude product is thoroughly dried (e.g., with MgSO₄) and all low-boiling solvents are removed on a rotary evaporator before high-vacuum distillation. Consider chromatography for high purity.

Data on Reaction Conditions

Optimizing the reaction of the acetylide with ethylene oxide is critical for maximizing yield and minimizing byproducts. The choice of solvent and the use of additives can have a significant impact.

Starting Material Base / Solvent Electrophile Additive Temperature Typical Yield Key Considerations
3-Methyl-1-butynen-BuLi / THFEthylene OxideNone-78°C to RT70-85%Standard, reliable method. Requires cryogenic temperatures.
3-Methyl-1-butyneEtMgBr / THFEthylene OxideNone0°C to Reflux60-75%Grignard is less basic than n-BuLi, potentially reducing some side reactions but may be slower.[5][12]
3-Methyl-1-butynen-BuLi / THFEthylene OxideBF₃·OEt₂ (cat.)-78°C75-90%Lewis acid activates the epoxide, allowing for lower reaction temperatures and potentially faster reaction times.[13]
3-Methyl-1-butyneNaNH₂ / liq. NH₃Ethylene OxideNone-33°C65-80%Classic method, but requires handling of liquid ammonia.

Detailed Experimental Protocol

Synthesis of this compound via Lithium Acetylide

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Apparatus Setup:

    • Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

    • Flame-dry all glassware under vacuum and cool under a positive pressure of inert gas.

  • Acetylide Formation:

    • Charge the flask with anhydrous tetrahydrofuran (THF) and 3-methyl-1-butyne (1.0 eq).

    • Cool the flask to -78°C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 eq, typically 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70°C.

    • Stir the resulting milky white suspension at -78°C for 1 hour to ensure complete deprotonation.

  • Reaction with Ethylene Oxide:

    • In a separate, graduated cold finger or flask, condense ethylene oxide gas (1.2 - 1.5 eq) at -78°C.

    • Add the liquefied ethylene oxide to the acetylide suspension via a pre-cooled cannula, again maintaining an internal temperature below -70°C.

    • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm slowly to room temperature overnight with continuous stirring.

  • Workup and Extraction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to remove the solvent.

    • Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid. Collect fractions based on the expected boiling point and confirm purity using GC-MS and NMR analysis.

References

Technical Support Center: Green Synthesis of 3-Methylpent-4-yn-1-ol Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of 3-Methylpent-4-yn-1-ol is not widely documented. This guide focuses on the green chemistry approaches for the synthesis of its commercially significant isomers, 3-methyl-1-penten-4-yn-3-ol (an important intermediate) and its rearranged product, (Z)-3-methyl-2-penten-4-yn-1-ol , a key precursor in the industrial synthesis of Vitamin A.[1]

Frequently Asked Questions (FAQs)

Q1: What is the conventional method for synthesizing 3-methyl-1-penten-4-yn-3-ol?

A1: The primary industrial method involves the nucleophilic addition of acetylene to methyl vinyl ketone. This reaction is typically mediated by metallic calcium dissolved in liquid ammonia to form a calcium acetylide nucleophile, which then attacks the ketone.[1][2] This process, while effective, involves hazardous materials like liquid ammonia and metallic calcium, and requires cryogenic temperatures (below -40°C).[2]

Q2: Why are green chemistry approaches important for this synthesis?

A2: Green chemistry aims to reduce the environmental impact of chemical processes. For this synthesis, key goals include:

  • Replacing Hazardous Solvents: Eliminating the use of volatile and hazardous liquid ammonia.[1]

  • Improving Atom Economy: Designing routes that maximize the incorporation of reactant atoms into the final product, minimizing waste.

  • Safer Reagents: Avoiding high-pressure acetylene gas and pyrophoric metals by using safer alternatives like solid calcium carbide.[3][4]

  • Developing Recyclable Catalysts: Using catalysts that can be easily separated and reused, such as acidic ionic liquids, to replace corrosive and single-use catalysts like sulfuric acid.[1]

Q3: What are the main green alternatives to the conventional synthesis?

A3: Greener approaches focus on two key areas:

  • Alternative Acetylene Sources: Using calcium carbide (CaC2) as a solid, safer source of acetylene, which reacts with water to produce the gas in situ, avoiding the need to handle high-pressure cylinders.[3][4]

  • Greener Catalysts for Rearrangement: The subsequent allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol to 3-methyl-2-penten-4-yn-1-ol is traditionally catalyzed by sulfuric acid. A greener alternative is the use of acidic ionic liquids, which are non-volatile, offer higher selectivity for the desired cis-isomer, and can be recycled.[1]

Q4: What is the Favorskii reaction and can it be a greener alternative?

A4: The Favorskii reaction framework can be adapted to synthesize acetylenic alcohols by reacting a ketone (like methyl vinyl ketone) with an acetylide in the presence of a base.[1][5] Greener variations of this reaction could involve using catalytic amounts of a base like KOH in a solvent such as DMSO, which can be more benign than liquid ammonia systems.[3]

Troubleshooting Guide

Q: My yield of 3-methyl-1-penten-4-yn-3-ol is consistently low in the calcium/ammonia synthesis. What are the common causes?

A:

  • Moisture Contamination: The presence of water, even in trace amounts, can negatively impact the formation of the acetylide. Ensure all glassware is rigorously dried and solvents are anhydrous.

  • Temperature Control: The reaction is highly exothermic. Maintaining a very low temperature (around -55°C to -60°C) is critical during the addition of methyl vinyl ketone to prevent side reactions and polymerization.[2]

  • Acetylene Flow Rate: An inadequate or inconsistent flow of acetylene gas can limit the formation of the calcium acetylide nucleophile. Ensure a steady, moderate bubbling rate.[2]

  • Impure Reagents: The quality of metallic calcium and methyl vinyl ketone can affect the reaction. Use high-purity reagents.

Q: I am observing significant byproduct formation during the synthesis. How can I minimize this?

A:

  • Dimagnesium Bromide Formation (Grignard-based routes): When using Grignard reagents, running the reaction at temperatures above 290 K can favor the formation of dimagnesium bromide, leading to byproducts. It is best to maintain a temperature around 288 K.

  • Polymerization: The product and isomers are heat-sensitive and can polymerize, especially when heated.[2] Avoid excessive heating during workup and distillation. The addition of a polymerization inhibitor like hydroquinone can be beneficial.[5]

  • Side Reactions of Methyl Vinyl Ketone: The acetylide anion is a strong nucleophile. Poor temperature control can lead to undesired side reactions with the ketone. Ensure slow, controlled addition of the ketone at cryogenic temperatures.[2]

Q: My ionic liquid catalyst shows reduced activity after a few cycles in the rearrangement reaction. What is the issue?

A: The catalyst performance can be significantly reduced if it becomes contaminated.[2] The likely cause is the accumulation of organic residues or polymers in the ionic liquid phase. The performance can often be recovered by washing the ionic liquid with a suitable solvent like petroleum ether or dichloromethane to remove the contaminants before reuse.[2]

Q: The separation of the cis and trans isomers of 3-methyl-2-penten-4-yn-1-ol is difficult. Any suggestions?

A: The boiling points of the cis and trans isomers are very close, making fractional distillation challenging.[2] This requires a distillation column with a large number of theoretical plates. However, since the compounds are heat-sensitive, high temperatures in the reboiler can lead to polymerization or decomposition.[2] Therefore, distillation must be performed under reduced pressure to lower the boiling points. A greener alternative is to use a catalytic system that provides higher selectivity for the desired cis-isomer, such as certain acidic ionic liquids, which can reduce the separation burden.[2]

Data Presentation

Table 1: Comparison of Catalysts for Allylic Rearrangement

CatalystTemperature (°C)Time (h)Yield of Rearranged Product (%)cis-Isomer Content (%)Recyclability
Sulfuric Acid (21.5%)55286.685.1No
Acidic Ionic Liquid ([HNMP]HSO4)556Not specified88Yes (up to 4 cycles with washing)[2]
MoO₂(acac)₂ / DBSO100 (Toluene)Not specified17Not specifiedNot specified
NBu₄ReO₄ / p-TsOH0 (Dichloromethane)2046~80 (E:Z = 1:4)Not specified

Data compiled from multiple sources.[2][6]

Table 2: Reaction Yields for Precursor Synthesis

Synthesis MethodKey ReagentsSolventYield (%)Basis of Yield
Calcium-mediatedCa, Acetylene, Methyl Vinyl KetoneLiquid Ammonia71Based on Methyl Vinyl Ketone[2]
Grignard MethodEthynylmagnesium Bromide, Methyl AcetateTHF~55-60*Based on Methyl Acetate

*Yield inferred from reported 10% improvement over a previous method.

Experimental Protocols

Protocol 1: Traditional Synthesis of 3-methyl-1-penten-4-yn-3-ol

This protocol is based on the calcium-mediated reaction in liquid ammonia.[2]

Materials:

  • Liquid ammonia (NH₃)

  • Metallic calcium (Ca)

  • Acetylene gas (C₂H₂)

  • Methyl vinyl ketone

  • Diethyl ether

  • 50% aqueous acetic acid

  • Aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

Procedure:

  • Add liquid ammonia to a reaction vessel equipped for low-temperature reactions and maintain the temperature below -40°C.

  • While stirring, add metallic calcium to the liquid ammonia. Simultaneously, bubble acetylene gas through the solution to form calcium acetylide.

  • Cool the reaction mixture to -60°C.

  • Slowly add methyl vinyl ketone while continuing to bubble acetylene through the mixture at a moderate rate. Control the reaction temperature at -55°C for 25 minutes.

  • After 25 minutes, stop the acetylene flow and raise the temperature to -5°C over 90 minutes to evaporate the ammonia.

  • Add equal amounts of diethyl ether and water to the residue.

  • Neutralize the mixture by adding a 50% aqueous solution of acetic acid, keeping the temperature below 15°C.

  • Allow the mixture to separate into two layers. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with an aqueous solution of sodium bicarbonate, and dry over anhydrous magnesium sulfate.

  • Recover the diethyl ether by distillation, followed by distillation of the product. The expected yield is approximately 71% based on methyl vinyl ketone.[2]

Protocol 2: Green Approach - Ionic Liquid-Catalyzed Rearrangement

This protocol describes the allylic rearrangement using a recyclable acidic ionic liquid catalyst.[2]

Materials:

  • 3-methyl-1-penten-4-yn-3-ol (iso-C6 alcohol)

  • Acidic ionic liquid (e.g., [HNMP]HSO4)

  • Solvent (e.g., chloroform or isopropyl ether)

  • Aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 115 g of 3-methyl-1-pen-4-yn-3-ol in 250 ml of a suitable solvent (e.g., isopropyl ether) in a reaction flask with stirring.

  • Add the acidic ionic liquid catalyst.

  • Heat the reaction to 55°C and maintain for 6 hours.

  • After the reaction is complete, cool the mixture and allow it to stand. The product can be separated from the non-volatile ionic liquid by distillation.

  • The recovered ionic liquid can be washed with petroleum ether or dichloromethane to remove impurities and then reused. This method can increase the proportion of the desired cis-isomer to 88%.[2]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Precursor Synthesis cluster_intermediate Intermediate cluster_step2 Step 2: Allylic Rearrangement cluster_final Final Product MVK Methyl Vinyl Ketone Synthesis Nucleophilic Addition MVK->Synthesis Acetylene Acetylene Source Acetylene->Synthesis Precursor 3-methyl-1-penten-4-yn-3-ol Synthesis->Precursor Traditional Method: Ca in liquid NH₃ Rearrangement Catalytic Rearrangement Precursor->Rearrangement Green Intervention Point Product (Z)-3-methyl-2-penten-4-yn-1-ol Rearrangement->Product Green Method: Ionic Liquid Catalyst Green_Chemistry_Comparison cluster_traditional Traditional Pathway cluster_green Green Chemistry Pathway start_trad Acetylene Gas + Liquid Ammonia catalyst_trad Sulfuric Acid Catalyst start_trad->catalyst_trad High Hazard waste_trad Hazardous Waste (Ammonia, Acid) catalyst_trad->waste_trad Non-recyclable start_green Calcium Carbide (Solid Acetylene Source) catalyst_green Ionic Liquid Catalyst start_green->catalyst_green Improved Safety recycle_green Catalyst Recycling & Reduced Waste catalyst_green->recycle_green Recyclable

References

Validation & Comparative

A Comparative Guide to the Characterization and Analysis of 3-Methylpent-4-yn-1-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Methylpent-4-yn-1-ol and its key isomers: 3-methyl-1-penten-4-yn-3-ol, (Z)-3-methyl-2-penten-4-yn-1-ol, and (E)-3-methyl-2-penten-4-yn-1-ol. The information presented herein is intended to support research and development activities by offering a comparative analysis of their properties, characterization data, and synthetic methodologies.

Introduction

This compound and its isomers are C6 acetylenic alcohols with diverse applications in organic synthesis. The strategic placement of hydroxyl, methyl, vinyl, and ethynyl functional groups within a compact carbon skeleton makes these compounds valuable precursors for more complex molecules. Notably, the cis-isomer, (Z)-3-methyl-2-penten-4-yn-1-ol, is a crucial intermediate in the industrial synthesis of Vitamin A.[1][2] Understanding the distinct properties and analytical signatures of each isomer is paramount for their effective utilization and for quality control in synthetic processes.

This guide focuses on the primary isomer of interest, 3-methyl-1-penten-4-yn-3-ol, and its rearrangement products, the cis and trans isomers of 3-methyl-2-penten-4-yn-1-ol.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and its isomers is presented in Table 1. These properties are fundamental for their separation, purification, and handling in a laboratory setting.

PropertyThis compound3-Methyl-1-penten-4-yn-3-ol(Z)-3-Methyl-2-penten-4-yn-1-ol (cis)(E)-3-Methyl-2-penten-4-yn-1-ol (trans)
CAS Number 55930-35-3[3]3230-69-1[2][4][5]6153-05-5[6]105-29-3[7]
Molecular Formula C₆H₁₀O[3]C₆H₈O[4]C₆H₈OC₆H₈O[7]
Molecular Weight 98.14 g/mol [3]96.13 g/mol [8]96.13 g/mol 96.13 g/mol [7]
Boiling Point Not available63-65 °C / 100 mmHg[8][9]65 °C / 1.253 kPa[1]73 °C / 1.253 kPa[1]
Density Not available0.89 g/mL at 25 °C[8][9]Not availableNot available
Refractive Index Not availablen20/D 1.446[8]n20/D 1.4820[1]n20/D 1.4934[1]
IUPAC Name This compound[3]3-methylpent-1-en-4-yn-3-ol[4](Z)-3-methylpent-2-en-4-yn-1-ol[6](E)-3-methylpent-2-en-4-yn-1-ol

Spectroscopic and Chromatographic Analysis

The characterization of this compound and its isomers relies heavily on spectroscopic and chromatographic techniques. The following sections provide an overview of the expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IsomerExpected ¹H NMR SignalsExpected ¹³C NMR Signals
This compound Signals for methyl, methylene, methine, hydroxyl, and acetylenic protons.Signals for methyl, methylene, methine, and acetylenic carbons.
3-Methyl-1-penten-4-yn-3-ol Distinct signals for the methyl, vinyl, and ethynyl protons, as well as the hydroxyl proton.[2]Distinct signals for the methyl, vinyl, ethynyl, and carbinol carbons.
(Z)-3-Methyl-2-penten-4-yn-1-ol Signals for the methyl, vinyl, methylene, hydroxyl, and acetylenic protons, with characteristic coupling constants for the Z-configuration.Signals for the methyl, vinyl, methylene, and acetylenic carbons.
(E)-3-Methyl-2-penten-4-yn-1-ol Signals for the methyl, vinyl, methylene, hydroxyl, and acetylenic protons, with characteristic coupling constants for the E-configuration.Signals for the methyl, vinyl, methylene, and acetylenic carbons.
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups in these molecules.

IsomerCharacteristic IR Absorptions
This compound O-H stretch (~3300-3600 cm⁻¹), C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100-2260 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹).
3-Methyl-1-penten-4-yn-3-ol O-H stretch (~3300-3600 cm⁻¹), C≡C-H stretch (~3300 cm⁻¹), C=C stretch (~1620-1680 cm⁻¹), C≡C stretch (~2100-2260 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹).[2]
(Z)-3-Methyl-2-penten-4-yn-1-ol O-H stretch (~3300-3600 cm⁻¹), C≡C-H stretch (~3300 cm⁻¹), C=C stretch (~1620-1680 cm⁻¹), C≡C stretch (~2100-2260 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹).
(E)-3-Methyl-2-penten-4-yn-1-ol O-H stretch (~3300-3600 cm⁻¹), C≡C-H stretch (~3300 cm⁻¹), C=C stretch (~1620-1680 cm⁻¹), C≡C stretch (~2100-2260 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹).
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.

IsomerExpected Molecular Ion Peak (M+)Potential Fragmentation Patterns
This compound m/z 98Loss of H₂O, alkyl, or alkenyl fragments.
3-Methyl-1-penten-4-yn-3-ol m/z 96Loss of CH₃, H₂O, or C₂H₃ (vinyl) fragments.
(Z)-3-Methyl-2-penten-4-yn-1-ol m/z 96Loss of H₂O, CH₃, or C₂H fragments.
(E)-3-Methyl-2-penten-4-yn-1-ol m/z 96Loss of H₂O, CH₃, or C₂H fragments.
Chromatography

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for the separation and quantification of these isomers.

  • Gas Chromatography (GC): Separation of alcohol isomers is achievable using GC, often with polar stationary phases providing optimal resolution.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another effective technique for the separation of isomers.[11]

  • Fractional Distillation: The cis and trans isomers of 3-methyl-2-penten-4-yn-1-ol can be separated by fractional distillation due to their different boiling points.[1]

Synthesis and Interconversion

The isomers of 3-methyl-2-penten-4-yn-1-ol are typically synthesized from 3-methyl-1-penten-4-yn-3-ol through an allylic rearrangement.

G cluster_0 Synthesis of Precursor cluster_1 Allylic Rearrangement Methyl_vinyl_ketone Methyl vinyl ketone Precursor 3-Methyl-1-penten-4-yn-3-ol Methyl_vinyl_ketone->Precursor Acetylene Acetylene Acetylene->Precursor Cis_Isomer (Z)-3-Methyl-2-penten-4-yn-1-ol Precursor->Cis_Isomer H⁺ catalyst Trans_Isomer (E)-3-Methyl-2-penten-4-yn-1-ol Precursor->Trans_Isomer H⁺ catalyst

Caption: Isomerization of 3-methyl-1-penten-4-yn-3-ol.

Experimental Protocols

Synthesis of 3-Methyl-1-penten-4-yn-3-ol

This procedure is adapted from established industrial methods.[1][2]

  • In a reaction vessel equipped for low-temperature reactions, add liquid ammonia and cool to below -40°C.

  • Add metallic calcium while simultaneously bubbling acetylene gas through the stirred liquid ammonia to form calcium acetylide.

  • Cool the reaction mixture to -60°C and add methyl vinyl ketone at a controlled rate while maintaining a moderate flow of acetylene.

  • Control the reaction temperature at -55°C for approximately 25 minutes.

  • Gradually raise the temperature to -5°C over 90 minutes to evaporate the ammonia.

  • Add equal volumes of diethyl ether and water, followed by a 50% aqueous solution of acetic acid to neutralize the mixture, keeping the temperature below 15°C.

  • Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with an aqueous sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and distill to obtain 3-methyl-1-penten-4-yn-3-ol.

Allylic Rearrangement to (Z)- and (E)-3-Methyl-2-penten-4-yn-1-ol

This protocol describes the acid-catalyzed rearrangement of the precursor.[1][6]

  • Dissolve 3-methyl-1-penten-4-yn-3-ol in a suitable solvent such as chloroform or isopropyl ether.

  • Add dilute sulfuric acid (e.g., 21.5%) to the solution.

  • Heat the reaction mixture to approximately 55°C and maintain for 2 hours with stirring.

  • After the reaction is complete, cool the mixture and allow the layers to separate.

  • Wash the organic layer with an aqueous sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and remove the solvent.

  • The resulting mixture of cis and trans isomers can be separated by fractional distillation.

General Analytical Workflow

The following workflow outlines a general approach for the characterization and analysis of these isomers.

G Sample Sample containing Isomers GC_Separation Gas Chromatography (GC) Separation Sample->GC_Separation for volatile analysis HPLC_Separation HPLC Separation Sample->HPLC_Separation for non-volatile analysis Distillation Fractional Distillation Sample->Distillation for bulk separation MS_Analysis Mass Spectrometry (MS) GC_Separation->MS_Analysis NMR_Analysis NMR Spectroscopy (¹H, ¹³C) HPLC_Separation->NMR_Analysis Distillation->NMR_Analysis IR_Analysis IR Spectroscopy Distillation->IR_Analysis Structure_Elucidation Structure Elucidation & Purity Assessment NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Analytical workflow for isomer characterization.

Biological Activity and Applications

While comprehensive comparative biological data for these specific isomers are limited, the broader class of alkynols has demonstrated notable biological activities.

  • (Z)-3-Methyl-2-penten-4-yn-1-ol: This isomer is a well-established and critical intermediate in the industrial synthesis of Vitamin A.[1][2] It is also used in the synthesis of other bioactive compounds such as prolycopene and Leucosceptroids A and B, which have reported antifungal properties.[6]

  • General Alkynol Activity: Some naturally occurring alkynols, such as falcarinol, have exhibited potent anti-cancer activity. Studies have shown that these compounds can act by targeting and inhibiting enzymes like aldehyde dehydrogenase 2 (ALDH2) in cancer cells. Other research has indicated that alkynol compounds can display cytotoxicity against various cancer cell lines.

Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound and its individual isomers.

Conclusion

This compound and its isomers, particularly 3-methyl-1-penten-4-yn-3-ol and its cis/trans rearrangement products, are versatile chemical entities with significant roles in organic synthesis. Their distinct physical, chemical, and spectroscopic properties allow for their individual characterization and separation. The established synthetic routes provide a clear pathway to these compounds, with the allylic rearrangement being a key transformation. While the biological activity of the broader alkynol class is of interest, the primary documented application for this specific group of isomers remains the crucial role of (Z)-3-methyl-2-penten-4-yn-1-ol in the synthesis of Vitamin A. This guide provides a foundational comparison to aid researchers in the effective utilization and analysis of these important chemical building blocks.

References

A Comparative Analysis of the 1H and 13C NMR Spectra of 3-Methylpent-4-yn-1-ol and Structurally Related Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 3-Methylpent-4-yn-1-ol against two structurally analogous compounds: pent-4-yn-1-ol and 3-methylpentan-1-ol. This guide presents predicted spectral data for the title compound alongside experimental data for the alternatives, facilitating a deeper understanding of the influence of structural modifications on NMR spectral parameters.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for the elucidation of molecular structures. The chemical shifts (δ), coupling constants (J), and signal multiplicities in ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual atoms within a molecule. This guide focuses on the spectral analysis of this compound, a molecule featuring a chiral center, a terminal alkyne, and a primary alcohol. To contextualize its spectral features, we compare it with two related molecules: pent-4-yn-1-ol, which lacks the methyl group, and 3-methylpentan-1-ol, which has a saturated carbon chain instead of the alkyne.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for pent-4-yn-1-ol and 3-methylpentan-1-ol.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-1a, H-1b~3.75m-
H-2a, H-2b~1.70m-
H-3~2.50m-
H-5~2.05d~2.5
3-CH₃~1.15d~7.0
OHvariablebr s-
Pent-4-yn-1-ol H-13.71t6.2
H-21.76tt6.2, 6.9
H-32.29td6.9, 2.7
H-51.96t2.7
OH1.51s-
3-Methylpentan-1-ol H-13.63t6.5
H-21.53m-
H-31.38m-
H-41.18m-
H-50.88t7.4
3-CH₃0.87d6.6

Note: Predicted data for this compound was obtained using online prediction tools. Experimental data for pent-4-yn-1-ol and 3-methylpentan-1-ol are from publicly available spectral databases.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C-1~60.5
C-2~38.0
C-3~30.0
C-4~87.0
C-5~70.0
3-CH₃~20.0
Pent-4-yn-1-ol C-161.4
C-231.5
C-314.8
C-483.8
C-568.3
3-Methylpentan-1-ol C-160.8
C-240.2
C-331.8
C-429.6
C-511.4
3-CH₃19.1

Note: Predicted data for this compound was obtained using online prediction tools. Experimental data for pent-4-yn-1-ol and 3-methylpentan-1-ol are from publicly available spectral databases.

Experimental Protocols

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is outlined below. While specific parameters may vary based on the instrument and sample concentration, this serves as a general guideline.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is free of particulate matter.

¹H NMR Spectroscopy:

  • Instrument: A 300-600 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 (dependent on sample concentration).

    • Relaxation Delay: 1.0 - 5.0 seconds.

    • Acquisition Time: 2.0 - 4.0 seconds.

    • Spectral Width: 10 - 15 ppm.

  • Processing:

    • Apply a line broadening of 0.3 Hz.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Instrument: A 75-150 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2.0 seconds.

    • Acquisition Time: 1.0 - 2.0 seconds.

    • Spectral Width: 200 - 240 ppm.

  • Processing:

    • Apply a line broadening of 1.0 Hz.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

Mandatory Visualization

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR spectral analysis.

Caption: Structure of this compound.

nmr_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Spectroscopy transfer->h1_nmr c13_nmr 13C NMR Spectroscopy transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phasing & Baseline Correction ft->phasing referencing Referencing phasing->referencing peak_picking Peak Picking & Integration referencing->peak_picking assignment Signal Assignment peak_picking->assignment interpretation Structure Elucidation assignment->interpretation

Caption: NMR Spectral Analysis Workflow.

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 3-Methylpent-4-yn-1-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of organic molecules is paramount. Mass spectrometry serves as a powerful analytical technique for elucidating these structures by examining their fragmentation patterns upon ionization. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 3-Methylpent-4-yn-1-ol and contrasts it with the experimental data of its structural isomers. A detailed experimental protocol for acquiring such data is also presented.

The mass spectrum of a molecule provides a unique fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and various fragment ions. The fragmentation pathways are governed by the inherent stability of the resulting carbocations and neutral losses, offering profound insights into the molecule's architecture. For a primary alcohol containing an alkyne functionality like this compound, several key fragmentation routes are anticipated.

Predicting the Fragmentation of this compound

The structure of this compound suggests several probable fragmentation pathways under electron ionization:

  • Alpha-Cleavage: As a primary alcohol, the cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway.[1][2][3] This would result in the loss of a propyl-ethyne radical to form a stable, resonance-stabilized oxonium ion at m/z 31 ([CH₂OH]⁺).[4]

  • Dehydration: The loss of a water molecule (H₂O) is a characteristic fragmentation for many alcohols, which would produce a fragment ion at m/z 80 (M-18).[3][4]

  • Propargyl Cation Formation: The presence of the terminal alkyne makes the formation of a resonance-stabilized propargyl cation (m/z 39) or a substituted methylpropargyl cation a possibility.[5]

  • M-1 Peak: Terminal alkynes are also known to exhibit a significant M-1 peak due to the loss of the acidic terminal hydrogen atom.[5]

These predicted fragmentation patterns provide a basis for comparison with experimentally determined mass spectra of its isomers.

Comparative Analysis of Isomeric Fragmentation Patterns

To contextualize the predicted fragmentation of this compound, the following table summarizes the key experimental mass spectral data for several of its C₆H₁₀O isomers.

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z) and their Relative IntensitiesData Source
3-Methyl-1-pentyn-3-ol 98.1469 (100%), 43 (33%), 83 (23%), 55 (8%), 29 (7%)PubChem CID: 6494[6]
1-Hexyn-3-ol 98.1457 (100%), 29 (50%), 41 (45%), 39 (40%), 69 (35%)NIST Chemistry WebBook
3-Hexyn-1-ol 98.1467 (100%), 39 (80%), 41 (75%), 53 (60%), 80 (30%)NIST Chemistry WebBook

Note: The relative intensities are approximate and intended for comparative purposes.

The data reveals distinct fragmentation patterns among the isomers. For instance, the base peak for 3-Methyl-1-pentyn-3-ol is at m/z 69, likely corresponding to the loss of an ethyl group. In contrast, 1-Hexyn-3-ol shows a base peak at m/z 57, which can be attributed to the loss of a propyl group. 3-Hexyn-1-ol presents a base peak at m/z 67, suggesting a more complex rearrangement. These differences highlight the power of mass spectrometry in distinguishing between closely related structural isomers.

Visualizing the Fragmentation Pathway

The predicted fragmentation pathway of this compound can be visualized to better understand the relationships between the parent molecule and its fragments.

fragmentation_pathway M This compound (m/z 98) F1 [M-H]⁺ (m/z 97) M->F1 - H• F2 [M-H₂O]⁺ (m/z 80) M->F2 - H₂O F3 [CH₂OH]⁺ (m/z 31) M->F3 α-cleavage F5 [C₅H₇]⁺ (m/z 67) M->F5 - CH₃•, - H₂O F4 [C₃H₃]⁺ (m/z 39) F2->F4 rearrangement

References

Decoding Molecular Structure: A Guide to Infrared Spectroscopy for the Functional Group Analysis of 3-Methylpent-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a critical step in chemical synthesis and characterization. Infrared (IR) spectroscopy stands as a powerful and accessible analytical technique for this purpose. This guide provides a detailed comparison of the expected IR absorption frequencies for the functional groups in 3-Methylpent-4-yn-1-ol, supported by experimental data from analogous compounds to illustrate the diagnostic power of this method.

Identifying the Key Functional Groups in this compound

This compound is a molecule containing three key functional groups that give rise to characteristic absorption bands in an IR spectrum: a primary alcohol, a terminal alkyne, and alkane C-H bonds. The unique vibrational frequencies associated with these groups allow for their unambiguous identification.

The primary alcohol group is characterized by a strong, broad O-H stretching vibration, a result of intermolecular hydrogen bonding, and a distinct C-O stretching vibration.[1][2] The terminal alkyne is identified by a sharp, relatively weak C≡C stretching band and a prominent, sharp ≡C-H stretching band.[3][4] Finally, the sp³-hybridized C-H bonds of the alkane portions of the molecule exhibit stretching vibrations just below 3000 cm⁻¹.[5]

Comparative Analysis of IR Spectra

  • Pent-4-yn-1-ol serves as an excellent analogue, featuring both the primary alcohol and the terminal alkyne functional groups. Its spectrum provides a direct visualization of the combined spectroscopic features of these two critical moieties.

  • 3-Methyl-1-pentanol offers a valuable comparison by isolating the spectral characteristics of the primary alcohol and the methyl-branched alkane structure, absent the alkyne group.

The following table summarizes the expected IR absorption bands for this compound and compares them with the observed absorptions in our selected reference molecules.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹) for this compoundObserved in Pent-4-yn-1-ol (approx. cm⁻¹)Observed in 3-Methyl-1-pentanol (approx. cm⁻¹)Characteristics
Alcohol O-H stretch3600-3200~3350~3350Strong, Broad
C-O stretch1300-1000~1050~1050Strong to Medium
Alkyne ≡C-H stretch~3300~3300N/AStrong, Sharp
C≡C stretch2260-2100~2120N/AWeak to Medium, Sharp
Alkane sp³ C-H stretch3000-2850~2950-2850~2950-2850Strong to Medium

Experimental Protocol: Obtaining an IR Spectrum

The data presented in this guide is typically acquired using a Fourier-Transform Infrared (FTIR) spectrometer, often employing an Attenuated Total Reflectance (ATR) accessory for simplified sample handling.

Methodology:

  • Instrument Preparation: The FTIR spectrometer is powered on and allowed to stabilize. A background spectrum of the clean ATR crystal (typically diamond or germanium) is recorded to account for any atmospheric or instrumental interferences.

  • Sample Application: A small drop of the liquid sample (e.g., this compound) is placed directly onto the ATR crystal.

  • Spectrum Acquisition: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

  • Data Processing: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is then analyzed to identify the characteristic absorption bands of the functional groups.

Logical Workflow for Functional Group Identification

The process of identifying functional groups from an IR spectrum follows a logical progression. The following diagram illustrates this workflow, starting from the acquired spectrum and leading to the identification of the molecular structure.

IR_Spectrum_Analysis cluster_0 IR Spectrum Acquisition cluster_2 Structure Confirmation Start Obtain IR Spectrum Process Identify Key Absorption Bands Start->Process OH_stretch Broad band at 3600-3200 cm⁻¹? Process->OH_stretch CH_stretch Bands at ~3300 cm⁻¹ and 3000-2850 cm⁻¹? OH_stretch->CH_stretch Yes Alcohol Alcohol (O-H) Present OH_stretch->Alcohol CC_triple_bond Sharp band at 2260-2100 cm⁻¹? CH_stretch->CC_triple_bond Yes Alkyne Terminal Alkyne (C≡C-H) Present CH_stretch->Alkyne Alkane Alkane (C-H) Present CH_stretch->Alkane CO_stretch Band at 1300-1000 cm⁻¹? CC_triple_bond->CO_stretch Yes CC_triple_bond->Alkyne CO_stretch->Alcohol Molecule This compound Confirmed CO_stretch->Molecule Yes

Caption: Workflow for identifying functional groups in this compound using IR spectroscopy.

By systematically analyzing the distinct regions of the IR spectrum, researchers can confidently identify the constituent functional groups of a molecule. The comparison with known compounds further strengthens this analysis, providing a robust method for chemical characterization in a research and development setting.

References

Comparison of different catalytic systems for 3-Methylpent-4-yn-1-ol reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different catalytic systems for reactions involving 3-Methylpent-4-yn-1-ol, a versatile building block in organic synthesis. The choice of catalyst dictates the transformation of this bifunctional molecule, primarily enabling either allylic rearrangement or selective hydrogenation. This document summarizes key performance data, detailed experimental protocols, and visual representations of the reaction pathways to aid in catalyst selection and experimental design.

Catalytic System Performance: A Quantitative Comparison

The reactivity of this compound is centered around its hydroxyl group and the carbon-carbon triple bond. The selection of a catalytic system allows for targeted transformations, yielding structurally distinct products. Below is a summary of the performance of various catalysts in the key reactions of this compound.

Acid-Catalyzed Allylic Rearrangement

Acid catalysts promote the[1][2]-transposition of the hydroxyl group in this compound to yield (Z)- and (E)-3-methylpent-2-en-4-yn-1-ol. The (Z)-isomer is a particularly valuable intermediate in the synthesis of Vitamin A.[1][3]

Catalyst SystemProduct(s)Overall Yield (%)Selectivity (Z:E Ratio)Reaction Conditions
Sulfuric Acid (H₂SO₄) (Z)- and (E)-3-methylpent-2-en-4-yn-1-ol86.6%[1]85.1:14.9[1]21.5% H₂SO₄ in chloroform or isopropyl ether, 55°C, 2h[1]
Acidic Ionic Liquid ([HNMP]HSO₄) (Z)- and (E)-3-methylpent-2-en-4-yn-1-olNot specified88:1255°C, 6h
Catalytic Hydrogenation

Catalytic hydrogenation of this compound can be controlled to achieve either partial reduction of the alkyne to an alkene or full saturation. Palladium-based catalysts are commonly employed for the selective hydrogenation of the triple bond.[3]

Catalyst SystemProduct(s)Overall Yield (%)SelectivityReaction Conditions
Palladium on Carbon (Pd/C) 3-Methylpent-4-en-1-ol (partial hydrogenation) or 3-Methylpentan-1-ol (full hydrogenation)High (quantitative conversion is typical)Selectivity for the alkene is achieved by careful monitoring of hydrogen uptake.[4]H₂ (1 atm, balloon), Methanol or Ethanol, Room Temperature[5][6]
Lindlar Catalyst (Pd/CaCO₃ poisoned with lead) (Z)-3-Methylpent-4-en-1-olHighHigh selectivity for the (Z)-alkene.[7]H₂ (1 atm, balloon), Hexane or Ethyl Acetate, Quinoline (optional additive), Room Temperature[7][8]

Experimental Protocols

Detailed methodologies for the key catalytic reactions of this compound are provided below.

Sulfuric Acid-Catalyzed Allylic Rearrangement

This protocol is adapted from an industrial process for the synthesis of a Vitamin A precursor.[1]

Materials:

  • This compound

  • Chloroform or Isopropyl ether

  • Dilute Sulfuric Acid (21.5%)

  • 10% Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware and rotary evaporator

Procedure:

  • Dissolve 115 g of this compound in 250 mL of chloroform or isopropyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Add 300 mL of 21.5% dilute sulfuric acid to the solution.

  • Heat the reaction mixture to 55°C and stir for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Allow the layers to separate and collect the organic layer.

  • Wash the organic layer twice with 100 mL portions of 10% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the product mixture of (Z)- and (E)-3-methylpent-2-en-4-yn-1-ol.

Palladium on Carbon (Pd/C) Catalyzed Hydrogenation (General Protocol)

This is a general procedure for the hydrogenation of alkynes to alkenes using a standard heterogeneous catalyst.[4][5]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (balloon)

  • Three-neck round-bottom flask, septa, needles, and magnetic stirrer

  • Celite

Procedure:

  • Add this compound to a three-neck round-bottom flask equipped with a magnetic stirrer.

  • Dissolve the substrate in an appropriate amount of methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the flask.

  • Seal the flask with septa and purge with nitrogen or argon.

  • Introduce a balloon filled with hydrogen gas to the flask via a needle.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the hydrogenated product.

Visualizing the Reaction Pathways and Workflows

The following diagrams illustrate the catalytic transformations of this compound and a general experimental workflow for a catalytic reaction.

Acid_Catalyzed_Rearrangement cluster_start Starting Material cluster_catalyst Catalyst cluster_products Products This compound This compound H+ H+ Z-isomer (Z)-3-methylpent-2-en-4-yn-1-ol H+->Z-isomer Major Product E-isomer (E)-3-methylpent-2-en-4-yn-1-ol H+->E-isomer Minor Product

Caption: Acid-catalyzed rearrangement of this compound.

Catalytic_Hydrogenation cluster_start Starting Material cluster_catalyst Catalyst cluster_reagent Reagent cluster_products Products This compound This compound Catalyst Pd/C or Lindlar Catalyst Alkene 3-Methylpent-4-en-1-ol Catalyst->Alkene Partial Hydrogenation H2 H₂ Alkane 3-Methylpentan-1-ol Alkene->Alkane Full Hydrogenation

Caption: Catalytic hydrogenation pathways for this compound.

Experimental_Workflow A Reaction Setup (Substrate, Solvent, Catalyst) B Reaction (Stirring, Heating) A->B C Workup (Quenching, Extraction, Washing) B->C D Purification (Distillation, Chromatography) C->D E Product Analysis (NMR, GC, MS) D->E

Caption: General experimental workflow for catalytic reactions.

References

A Comparative Guide to 3-Methylpent-4-yn-1-ol and Other C6 Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. Among the myriad of available synthons, C6 building blocks offer a versatile platform for the construction of complex molecular architectures. This guide provides an objective comparison of 3-methylpent-4-yn-1-ol against other prominent C6 building blocks, including hex-5-yn-1-ol, 1-hexyne, and hexanal. The comparison is grounded in their performance in key synthetic transformations, supported by experimental data where available.

Introduction to the C6 Building Blocks

The C6 building blocks discussed herein each possess unique structural features that dictate their reactivity and synthetic applications.

  • This compound: A chiral propargylic alcohol derivative offering multiple functional groups for elaboration: a terminal alkyne, a secondary alcohol, and a methyl-substituted stereocenter. Its rigid structure can be advantageous in stereocontrolled reactions.

  • Hex-5-yn-1-ol: A linear C6 building block featuring a terminal alkyne and a primary alcohol, separated by a flexible four-carbon chain. This separation allows for a different spatial arrangement of the functional groups compared to its branched isomer.

  • 1-Hexyne: A simple terminal alkyne, providing a nucleophilic C-C triple bond for various coupling and addition reactions. Its primary use is in extending carbon chains.

  • Hexanal: A C6 aldehyde, serving as an electrophilic partner in a wide range of carbon-carbon bond-forming reactions, such as aldol, Wittig, and Grignard reactions.

Performance in Key Synthetic Transformations

The utility of these C6 building blocks is best illustrated by their performance in fundamental organic reactions. The following sections provide a comparative overview of their application in Sonogashira coupling, Grignard reactions, oxidation, and intramolecular cyclization.

Carbon-Carbon Bond Formation: The Sonogashira Coupling

The Sonogashira coupling, a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp) bonds, serves as an excellent platform to compare the reactivity of terminal alkynes.

Building BlockCoupling PartnerCatalyst SystemSolventTemperature (°C)Yield (%)Reference
1-Hexyne IodobenzenePd NPsWater8095[1]
Phenylacetylene (model for terminal alkynes) IodobenzeneNS-MCM-41-Pd, CuI, PPh₃Dioxane5098[2]

Experimental Protocol: A General Procedure for Sonogashira Coupling

The following represents a general protocol for the Sonogashira coupling of a terminal alkyne with an aryl halide, which can be adapted for the C6 building blocks discussed.

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) are added the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), copper(I) iodide (1-5 mol%), and the aryl halide (1.0 equiv).

  • A degassed solvent (e.g., THF, dioxane, or an amine base like triethylamine) is added, followed by the terminal alkyne (1.1-1.5 equiv) and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

  • The reaction mixture is stirred at room temperature or heated, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Logical Relationship of Sonogashira Coupling

Sonogashira_Coupling ArylHalide Aryl Halide (R'-X) CoupledProduct Coupled Product (R'-C≡C-R) ArylHalide->CoupledProduct TerminalAlkyne Terminal Alkyne (R-C≡CH) TerminalAlkyne->CoupledProduct Catalyst Pd(0) Catalyst Catalyst->CoupledProduct CoCatalyst Cu(I) Co-catalyst CoCatalyst->CoupledProduct Base Base (e.g., Amine) Base->CoupledProduct

Caption: General schematic of the Sonogashira coupling reaction.

Carbon-Carbon Bond Formation: Grignard Reactions

Grignard reactions are fundamental for creating new carbon-carbon bonds. Both terminal alkynes (after deprotonation) and aldehydes can participate in these reactions.

Building BlockReagentProduct TypeYield (%)Reference
1-Hexyne Ethylmagnesium bromide, then AcetoneTertiary AlcoholNot specified[3]
Hexanal Phenylmagnesium bromideSecondary AlcoholNot specified[4]

Quantitative yields for specific Grignard reactions involving these C6 building blocks were not consistently reported in the literature surveyed. The table indicates the type of product expected from the reaction.

Experimental Protocol: Grignard Reaction with an Aldehyde

This protocol outlines the general procedure for the reaction of a Grignard reagent with an aldehyde, such as hexanal.

  • All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon to exclude moisture.

  • Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • A solution of the alkyl or aryl halide in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine.

  • Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a cloudy grey solution), a solution of the aldehyde (e.g., hexanal) in the anhydrous solvent is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred until the reaction is complete (monitored by TLC).

  • The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is typically achieved by column chromatography or distillation.

Workflow for a Grignard Reaction

Grignard_Workflow Start Start Setup Assemble Dry Glassware under Inert Atmosphere Start->Setup Grignard_Formation Form Grignard Reagent (R-X + Mg) Setup->Grignard_Formation Aldehyde_Addition Add Aldehyde (e.g., Hexanal) Grignard_Formation->Aldehyde_Addition Reaction Stir at RT or Reflux Aldehyde_Addition->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Workup Extraction and Drying Quench->Workup Purification Purify Product (Chromatography/Distillation) Workup->Purification End End Purification->End

Caption: A typical experimental workflow for a Grignard reaction.

Functional Group Transformations

The interconversion of functional groups is a central theme in organic synthesis. The alcohol moieties of this compound and hex-5-yn-1-ol, and the aldehyde group of hexanal, are ripe for such transformations.

Oxidation Reactions

Oxidation provides a means to increase the oxidation state of the alcohol or aldehyde functionalities, leading to valuable synthetic intermediates.

Building BlockReagentProductYield (%)Reference
Primary/Secondary Alcohols (general) Jones Reagent (CrO₃, H₂SO₄, acetone)Carboxylic Acid/KetoneTypically high[5]
Boc-protected β-hydroxyasparagine derivative Jones ReagentCarboxylic Acid40[6]

Specific yield data for the Jones oxidation of this compound or hex-5-yn-1-ol were not found in the initial searches. The provided data illustrates the general utility and potential yields of the Jones oxidation.

Experimental Protocol: Jones Oxidation of a Primary Alcohol

The following is a general procedure for the oxidation of a primary alcohol to a carboxylic acid using Jones reagent.[5]

  • The primary alcohol is dissolved in acetone and cooled in an ice bath.

  • Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise to the stirred solution. The color of the reaction mixture will change from orange to green as the chromium(VI) is reduced to chromium(III).

  • The addition is continued until the orange color persists, indicating that the alcohol has been consumed.

  • The excess oxidant is quenched by the addition of a small amount of isopropanol.

  • The mixture is filtered to remove the chromium salts, and the acetone is removed under reduced pressure.

  • The residue is taken up in water and extracted with an organic solvent.

  • The organic extracts are washed, dried, and concentrated to afford the carboxylic acid, which may be further purified by crystallization or chromatography.

Signaling Pathway of Jones Oxidation

Jones_Oxidation Alcohol Primary Alcohol (R-CH2OH) ChromateEster Chromate Ester Intermediate Alcohol->ChromateEster + Jones Reagent Aldehyde Aldehyde (R-CHO) ChromateEster->Aldehyde Hydrate Aldehyde Hydrate Aldehyde->Hydrate + H2O CarboxylicAcid Carboxylic Acid (R-COOH) Hydrate->CarboxylicAcid + Jones Reagent JonesReagent Jones Reagent (CrO3/H2SO4)

Caption: Simplified pathway for the Jones oxidation of a primary alcohol.

Intramolecular Cyclization

The presence of two reactive functional groups within the same molecule, as in this compound and hex-5-yn-1-ol, opens up possibilities for intramolecular cyclization reactions to form cyclic ethers.

Building Block DerivativeCatalystProductYield (%)Reference
2,2-diphenyl-4,5-hexadien-1-ol (allene derived from a C6 alkyne) (L)AuOTs (5 mol%)2-vinyltetrahydrofuran>90[7]

This example demonstrates the gold-catalyzed intramolecular hydroalkoxylation of an allene, a transformation that can be accessed from C6 alkynyl alcohols. Specific comparative data for the direct cyclization of this compound and hex-5-yn-1-ol under the same conditions was not available.

Experimental Protocol: Gold-Catalyzed Intramolecular Hydroalkoxylation

The following is a representative procedure for the gold-catalyzed cyclization of an allenyl alcohol.[7]

  • To a solution of the allenyl alcohol in a dry, non-coordinating solvent (e.g., dichloromethane or toluene) under an inert atmosphere is added the gold(I) catalyst (e.g., (L)AuOTs, where L is a phosphine ligand).

  • The reaction is stirred at room temperature or cooled, and its progress is monitored by TLC or NMR spectroscopy.

  • Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the cyclic ether product.

Comparative Summary and Outlook

The choice between this compound and other C6 building blocks is highly dependent on the specific synthetic target and the desired reaction pathway.

  • This compound is an ideal candidate for syntheses where the introduction of a chiral center and a rigid propargylic scaffold is desired. Its multifunctional nature allows for sequential or one-pot transformations involving the alkyne and alcohol moieties.

  • Hex-5-yn-1-ol provides a more flexible linear chain, which can be advantageous in the synthesis of macrocycles or in reactions where a greater distance between the functional groups is required.

  • 1-Hexyne is a straightforward and cost-effective choice when the primary goal is to introduce a hexynyl group via coupling reactions.

  • Hexanal remains a workhorse for the construction of carbon-carbon bonds through its electrophilic carbonyl group, offering a different set of synthetic possibilities compared to the alkyne-containing building blocks.

While direct, quantitative comparisons of these building blocks in identical reactions are not always available, the data presented in this guide, compiled from various sources, provides a valuable starting point for synthetic planning. Future research focusing on the direct comparison of these and other C6 synthons would be highly beneficial to the synthetic chemistry community, enabling more informed and efficient route design. Researchers are encouraged to consider the unique structural and electronic properties of each building block in the context of their specific synthetic challenges.

References

Mechanistic Insights into the Acid-Catalyzed Rearrangement of 3-Methylpent-4-yn-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the acid-catalyzed rearrangement of 3-Methylpent-4-yn-1-ol. Due to a lack of specific published studies on this substrate, this document leverages experimental data from the closely related constitutional isomer, 3-methyl-1-penten-4-yn-3-ol, and established mechanistic principles to predict and compare potential reaction pathways. This guide will explore the expected intramolecular hydroalkoxylation of this compound and contrast it with the known allylic rearrangement of its isomer, as well as the classic Meyer-Schuster and Rupe rearrangements of α-acetylenic alcohols.

Comparative Analysis of Reaction Pathways

The acid-catalyzed treatment of acetylenic alcohols can lead to a variety of rearranged products. The specific outcome is highly dependent on the substrate's structure. For this compound, a γ-acetylenic alcohol, the primary expected pathway is an intramolecular hydroalkoxylation (cyclization) to form a substituted tetrahydrofuran. This is in contrast to α-acetylenic alcohols, which typically undergo Meyer-Schuster or Rupe rearrangements to yield α,β-unsaturated carbonyl compounds.

SubstrateCatalyst/ConditionsMajor Product(s)Yield (%)Reaction TypeReference
This compound (Predicted) Dilute H₂SO₄, Heat2-methyl-2-ethynyltetrahydrofuranNot ReportedIntramolecular Hydroalkoxylation(Predicted based on mechanistic principles)
3-Methyl-1-penten-4-yn-3-ol 21.5% H₂SO₄, 55°C, 2h(Z)- and (E)-3-Methyl-2-penten-4-yn-1-ol86.6%Allylic Rearrangement[1]
Tertiary α-Acetylenic Alcohol (General) Acidα,β-Unsaturated KetoneVariesRupe Rearrangement[2]
Secondary α-Acetylenic Alcohol (General) Acidα,β-Unsaturated AldehydeVariesMeyer-Schuster Rearrangement[2]

Proposed Mechanism: Intramolecular Hydroalkoxylation of this compound

The acid-catalyzed cyclization of this compound is proposed to proceed through the following steps:

  • Protonation of the Alkyne: The terminal alkyne is protonated by the acid catalyst to form a vinyl cation intermediate.

  • Intramolecular Nucleophilic Attack: The hydroxyl group acts as an intramolecular nucleophile, attacking the vinyl cation.

  • Deprotonation: A final deprotonation step yields the 2-methyl-2-ethynyltetrahydrofuran product.

G cluster_start Starting Material cluster_mechanism Reaction Mechanism cluster_product Product start This compound protonation Protonation of Alkyne start->protonation H⁺ vinyl_cation Vinyl Cation Intermediate protonation->vinyl_cation nucleophilic_attack Intramolecular Nucleophilic Attack vinyl_cation->nucleophilic_attack via hydroxyl group oxonium_ion Cyclic Oxonium Ion nucleophilic_attack->oxonium_ion deprotonation Deprotonation oxonium_ion->deprotonation -H⁺ product 2-Methyl-2-ethynyltetrahydrofuran deprotonation->product

Caption: Proposed mechanism for the acid-catalyzed intramolecular hydroalkoxylation of this compound.

Experimental Protocols

While a specific protocol for this compound is not available, the following general procedure, adapted from the synthesis of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol from 3-methyl-1-penten-4-yn-3-ol, can serve as a starting point for optimization.[1]

General Procedure for Acid-Catalyzed Rearrangement of Acetylenic Alcohols:

  • Dissolution: Dissolve the acetylenic alcohol (1 equivalent) in a suitable organic solvent (e.g., chloroform, isopropyl ether) in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Acid Addition: To the stirred solution, add a dilute aqueous solution of sulfuric acid (e.g., 20-30%).

  • Heating: Heat the reaction mixture to a specified temperature (e.g., 50-60°C) and maintain for a period of time (e.g., 2-4 hours), monitoring the reaction progress by TLC or GC.

  • Workup: After completion, cool the reaction mixture to room temperature and transfer to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by distillation or column chromatography to isolate the rearranged product.

Experimental Workflow

The following diagram illustrates a general workflow for conducting and analyzing the acid-catalyzed rearrangement of acetylenic alcohols.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis & Purification A Dissolve Acetylenic Alcohol in Solvent B Add Dilute Sulfuric Acid A->B C Heat and Stir (e.g., 55°C, 2h) B->C D Monitor Progress (TLC/GC) C->D E Cool and Quench D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Purify Product (Distillation/Chromatography) G->H I Characterize Structure (NMR, IR, MS) H->I

Caption: General experimental workflow for acid-catalyzed rearrangement of acetylenic alcohols.

Conclusion

The acid-catalyzed rearrangement of this compound is predicted to favor an intramolecular hydroalkoxylation pathway, leading to the formation of a substituted tetrahydrofuran ring system. This stands in contrast to the observed allylic rearrangement of its constitutional isomer, 3-methyl-1-penten-4-yn-3-ol, and the classic Meyer-Schuster and Rupe rearrangements of α-acetylenic alcohols. The provided experimental protocol offers a robust starting point for researchers investigating this transformation. Further experimental studies are warranted to fully elucidate the reaction scope, yields, and mechanistic details for the rearrangement of this compound.

References

A Comparative Guide to the Reaction Pathways of 3-Methylpent-4-yn-1-ol: A Computational Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential reaction pathways of 3-methylpent-4-yn-1-ol, leveraging computational chemistry studies on analogous alkynyl alcohols. Due to the limited availability of direct computational data for this compound, this guide draws comparisons with well-studied, structurally similar compounds to predict and understand its reactivity. The focus is on contrasting a plausible acid-catalyzed rearrangement with a computationally elucidated gold-catalyzed cyclization pathway, offering insights into the mechanistic possibilities for this versatile building block.

Introduction

This compound is a bifunctional molecule containing both a hydroxyl group and a terminal alkyne, making it a valuable precursor in organic synthesis. Understanding the selectivity and mechanisms of its various potential transformations is crucial for its effective utilization in the synthesis of complex molecules. Computational chemistry provides a powerful tool for elucidating reaction mechanisms, predicting product distributions, and guiding experimental design. This guide explores potential reaction pathways, supported by data from computational studies on related systems, to provide a framework for the rational design of synthetic routes involving this compound.

Comparison of Reaction Pathways

Two primary reactive pathways for alkynyl alcohols like this compound are considered here for comparison: the classic acid-catalyzed rearrangement and the more contemporary transition metal-catalyzed cyclization.

Pathway 1: Acid-Catalyzed Meyer-Schuster Rearrangement
Pathway 2: Gold-Catalyzed Intramolecular Cyclization

Transition metal catalysis, particularly with gold(I) complexes, has emerged as a powerful method for the activation of alkynes toward nucleophilic attack. For an appropriate analogue of this compound with a tethered nucleophile, gold catalysis can facilitate intramolecular cyclization. Density Functional Theory (DFT) studies on similar systems have provided detailed mechanistic insights and energetic profiles for these transformations. These studies reveal the crucial role of the gold catalyst in lowering activation barriers and controlling selectivity.[1][2][3]

Quantitative Data from Computational Studies

The following table summarizes representative computational data for a gold-catalyzed 5-exo-dig cyclization of a model propargyl ester, which serves as an analogue for the reactivity of the alkyne moiety in this compound when an internal nucleophile is present.[4]

Reaction StepIntermediate/Transition StateRelative Free Energy (kcal/mol)Activation Free Energy (kcal/mol)
Rautenstrauch Rearrangement
Reactant ComplexA 0.0
5-exo-dig Cyclization TSTSA-B +7.77.7
Vinyl-gold IntermediateB -0.9
Isomerization TSTSB-C +4.55.4
Vinyl gold-carbenoidC -1.6

Data adapted from a DFT study on a model gold(I)-catalyzed propargyl ester rearrangement, which provides a basis for understanding the energetics of alkyne activation.[4]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search, a general procedure for the synthesis of a similar α-alkynol, 3-methyl-1,4-pentadiyne-3-ol, is presented below. This can be adapted for the synthesis of the target molecule.

General Synthesis of an α-Alkynol

Synthesis of 3-Methyl-1,4-pentadiyne-3-ol

A solution of methyl acetate in THF is added to ethynylmagnesium bromide at a controlled temperature. After the addition is complete, the reaction mixture is treated with ethyne. The product is then isolated and purified.

Meyer-Schuster Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol

The rearrangement of 3-methyl-1,4-pentadiyne-3-ol to the corresponding E/Z-mixture of 3-methyl-2-penten-4-ynal can be achieved using catalysts such as Bu4NReO4/p-TsOH or MoO2(acac)2 in a suitable solvent like dichloromethane. The reaction progress is monitored by GC, and the product is isolated after workup.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the compared reaction pathways.

Acid-Catalyzed Meyer-Schuster Rearrangement

MeyerSchuster cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Reactant This compound Protonated_Alcohol Protonated Alcohol Reactant->Protonated_Alcohol + H+ Allenic_Carbocation Allenic Carbocation Protonated_Alcohol->Allenic_Carbocation - H2O Enol Enol Intermediate Allenic_Carbocation->Enol + H2O Product α,β-Unsaturated Ketone Enol->Product Tautomerization

Caption: Proposed mechanism for the acid-catalyzed Meyer-Schuster rearrangement of this compound.

Gold-Catalyzed Intramolecular Cyclization (Hypothetical for an Analogue)

GoldCatalysis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Alkynol Substituted Alkynol Pi_complex Gold-π-Alkyne Complex Alkynol->Pi_complex + [Au]+ Cyclized_intermediate Cyclized Intermediate Pi_complex->Cyclized_intermediate Intramolecular Nucleophilic Attack Protodeauration_intermediate Protodeauration Intermediate Cyclized_intermediate->Protodeauration_intermediate + H+ Cyclic_product Cyclic Ether/Lactone Protodeauration_intermediate->Cyclic_product - [Au]+

Caption: Generalized pathway for gold-catalyzed intramolecular cyclization of a functionalized alkynol.

Conclusion

The reactivity of this compound can be directed towards different pathways depending on the reaction conditions. While acid catalysis is expected to promote a Meyer-Schuster rearrangement to an α,β-unsaturated ketone, the use of a gold catalyst could, in a suitably functionalized analogue, lead to intramolecular cyclization products. Computational studies on related systems provide valuable energetic data that helps in understanding the feasibility and mechanism of such transformations.[1][4] Further dedicated computational and experimental work on this compound is necessary to fully elucidate its reaction landscape and unlock its full potential in synthetic chemistry.

References

A Comparative Analysis of (Z)- and (E)-3-Methyl-2-penten-4-yn-1-ol Isomer Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the reactivity of the geometric isomers (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol. While direct kinetic or thermodynamic comparisons of the same reactions for both isomers are not extensively documented in publicly available literature, their distinct and highly specific applications in the synthesis of valuable compounds like Vitamin A and astaxanthin highlight their differential reactivity. This document will focus on these unique reactive pathways to illustrate their comparative chemical behavior, supported by experimental protocols and visualizations.

Introduction

(Z)- and (E)-3-methyl-2-penten-4-yn-1-ol are C6 acetylenic alcohols that serve as crucial building blocks in the chemical industry. Their geometric isomerism, arising from the substitution pattern around the carbon-carbon double bond, leads to distinct spatial arrangements of their functional groups. This stereochemical difference dictates their preferred reaction pathways and, consequently, their industrial applications. Typically, the acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol yields a mixture of these isomers, with the (Z)-isomer being the major product (approximately 85%) and the (E)-isomer the minor one (approximately 15%).[1] Both isomers are known to be heat-sensitive and susceptible to polymerization.[1]

Physical Properties

A summary of the key physical properties of the two isomers is presented in the table below.

Property(Z)-3-methyl-2-penten-4-yn-1-ol(E)-3-methyl-2-penten-4-yn-1-ol
Synonyms cis-3-methyl-2-penten-4-yn-1-oltrans-3-methyl-2-penten-4-yn-1-ol, Hexacarbinal
Boiling Point 65°C (at 1.253 kPa)[1]73°C (at 1.253 kPa)[1]
Refractive Index 1.4820 (at 20°C)[1]1.4934 (at 20°C)[1]
Appearance Oily liquidOily liquid

Reactivity of (Z)-3-Methyl-2-penten-4-yn-1-ol

The cis configuration of the hydroxyl and ethynyl groups in the (Z)-isomer makes it particularly suitable for certain types of reactions, most notably in the industrial synthesis of Vitamin A and in cyclization reactions.

Key Reactions
  • Grignard Reaction in Vitamin A Synthesis: The (Z)-isomer is a key intermediate in the Isler synthesis of Vitamin A. It undergoes a Grignard reaction with a C14-aldehyde (β-ionylidene acetaldehyde) to form a C20 diol, which is then further processed to yield Vitamin A.[2] The geometry of the (Z)-isomer is crucial for achieving the correct stereochemistry in the final product.

  • Palladium-Catalyzed Cyclization: The acetate derivative of (Z)-3-methyl-2-penten-4-yn-1-ol can undergo a palladium-catalyzed intramolecular cyclization to form furan derivatives. This reaction highlights the unique reactivity of the cis arrangement, facilitating the ring closure.

  • Acid-Catalyzed Cyclization: Under certain acidic conditions, the (Z)-isomer can cyclize to form 2,3-dimethylfuran, a reaction driven by the proximity of the alcohol and the double bond in the cis configuration.[1]

Experimental Protocols

Protocol 1: Grignard Reaction for Vitamin A Synthesis (Illustrative)

This protocol is a generalized representation based on descriptions of the Isler synthesis.

  • Materials: (Z)-3-methyl-2-penten-4-yn-1-ol, magnesium turnings, ethyl bromide, anhydrous diethyl ether, β-ionylidene acetaldehyde (C14-aldehyde), saturated aqueous ammonium chloride solution.

  • Procedure:

    • Prepare the Grignard reagent by reacting magnesium turnings with ethyl bromide in anhydrous diethyl ether under an inert atmosphere.

    • To the freshly prepared Grignard reagent, add (Z)-3-methyl-2-penten-4-yn-1-ol dropwise at a controlled temperature to form the magnesium alkoxide.

    • Slowly add a solution of β-ionylidene acetaldehyde in anhydrous diethyl ether to the reaction mixture.

    • After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude C20 diol.

    • The crude product is then carried forward to subsequent steps of dehydration and rearrangement to yield Vitamin A.

Protocol 2: Palladium-Catalyzed Cyclization of (Z)-3-methyl-2-penten-4-yn-1-yl acetate

This protocol is based on general procedures for similar palladium-catalyzed cyclizations.

  • Materials: (Z)-3-methyl-2-penten-4-yn-1-yl acetate, palladium catalyst (e.g., Pd(PPh₃)₄), a suitable solvent (e.g., toluene), and a base (e.g., triethylamine).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve (Z)-3-methyl-2-penten-4-yn-1-yl acetate in the solvent.

    • Add the palladium catalyst and the base to the solution.

    • Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to isolate the furan derivative.

Reactivity of (E)-3-Methyl-2-penten-4-yn-1-ol

The trans configuration of the (E)-isomer directs its reactivity towards different synthetic targets, primarily in the production of carotenoids like astaxanthin and zeaxanthin.

Key Reactions
  • Wittig Reaction in Astaxanthin Synthesis: The (E)-isomer is utilized as a C6 building block in the synthesis of astaxanthin. It is typically converted into a phosphonium salt and then subjected to a Wittig reaction with a C10 dialdehyde. The trans geometry is essential for constructing the all-(E) polyene chain of astaxanthin.

Experimental Protocols

Protocol 3: Wittig Reaction for Astaxanthin Synthesis (Illustrative)

This protocol is a generalized representation based on descriptions of astaxanthin synthesis.

  • Materials: (E)-3-methyl-2-penten-4-yn-1-ol, triphenylphosphine hydrobromide, a C10 dialdehyde (e.g., 2,7-dimethyl-2,4,6-octatrienedial), a strong base (e.g., sodium methoxide), and a suitable solvent (e.g., methanol).

  • Procedure:

    • Convert (E)-3-methyl-2-penten-4-yn-1-ol to the corresponding allylic bromide, which is then reacted with triphenylphosphine to form the C6-phosphonium salt.

    • In a reaction vessel under an inert atmosphere, dissolve the C6-phosphonium salt and the C10 dialdehyde in the solvent.

    • Cool the mixture and slowly add the strong base to generate the ylide in situ.

    • Allow the reaction to proceed at a controlled temperature, monitoring its progress by HPLC.

    • Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.

    • The crude astaxanthin is then purified by crystallization or column chromatography.

Visualizations

Vitamin_A_Synthesis Z_isomer (Z)-3-methyl-2-penten-4-yn-1-ol C20_diol C20 Diol Intermediate Z_isomer->C20_diol Grignard Reaction Grignard EtMgBr Grignard->C20_diol C14_aldehyde β-Ionylidene acetaldehyde C14_aldehyde->C20_diol Vitamin_A Vitamin A C20_diol->Vitamin_A Dehydration & Rearrangement

Caption: Synthesis of Vitamin A from (Z)-3-methyl-2-penten-4-yn-1-ol.

Astaxanthin_Synthesis E_isomer (E)-3-methyl-2-penten-4-yn-1-ol C6_phosphonium C6-Phosphonium Salt E_isomer->C6_phosphonium Activation Astaxanthin Astaxanthin C6_phosphonium->Astaxanthin Wittig Reaction C10_dialdehyde C10 Dialdehyde C10_dialdehyde->Astaxanthin

Caption: Synthesis of Astaxanthin from (E)-3-methyl-2-penten-4-yn-1-ol.

Z_Isomer_Cyclization Z_isomer_acetate (Z)-3-methyl-2-penten-4-yn-1-yl acetate Furan_derivative Furan Derivative Z_isomer_acetate->Furan_derivative Pd-catalyzed cyclization Z_isomer (Z)-3-methyl-2-penten-4-yn-1-ol Dimethylfuran 2,3-Dimethylfuran Z_isomer->Dimethylfuran Acid-catalyzed cyclization

Caption: Cyclization Reactions of the (Z)-Isomer.

Comparative Reactivity Summary

Reaction Type(Z)-Isomer Reactivity(E)-Isomer Reactivity
Grignard Reaction Readily undergoes reaction with aldehydes, crucial for Vitamin A synthesis. The cis geometry is key for the desired product stereochemistry.Less utilized in this context; the trans geometry would lead to different stereoisomers.
Wittig Reaction Not the preferred isomer for building linear polyene chains due to the cis double bond.The preferred isomer for synthesizing all-(E) polyenes like astaxanthin via the Wittig reaction.
Cyclization Prone to intramolecular cyclization reactions (e.g., forming furans) due to the proximity of the reacting functional groups in the cis configuration.[1]Less likely to undergo similar cyclization reactions due to the larger distance between the functional groups in the trans configuration.
Polymerization Both isomers are reported to be heat-sensitive and can polymerize.[1]Both isomers are reported to be heat-sensitive and can polymerize.[1]

Conclusion

The reactivity of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol is fundamentally dictated by their geometric isomerism. The (Z)-isomer, with its cis configuration, is predisposed to reactions where the proximity of the hydroxyl and ethynyl groups is advantageous, such as in specific Grignard additions for Vitamin A synthesis and intramolecular cyclizations. Conversely, the (E)-isomer, with its trans configuration, is the ideal precursor for the construction of linear, all-(E) polyene systems, making it indispensable for the synthesis of carotenoids like astaxanthin. While a direct, side-by-side comparison of their reactivity in identical reactions is not well-documented, their distinct and highly specific industrial applications provide a clear and practical demonstration of their comparative reactivity. Further computational studies could provide deeper insights into the electronic and steric factors governing these differences.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Methyl-1-penten-4-yn-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for the chemical 3-Methyl-1-penten-4-yn-3-ol (CAS No. 3230-69-1), as a specific chemical with the name "3-Methylpent-4-yn-1-ol" could not be definitively identified. It is crucial to verify the exact chemical identity and consult the corresponding Safety Data Sheet (SDS) before implementing any disposal procedures.

The proper disposal of 3-Methyl-1-penten-4-yn-3-ol is essential for laboratory safety and environmental protection. This substance is a flammable liquid and is harmful if swallowed.[1] Adherence to the following guidelines will ensure that this chemical is handled and disposed of in a safe and compliant manner.

Key Safety and Physical Properties

A summary of the key quantitative data for 3-Methyl-1-penten-4-yn-3-ol is provided in the table below. This information is critical for safe handling and storage prior to disposal.

PropertyValue
CAS Number3230-69-1
Molecular FormulaC6H8O
Molecular Weight96.13 g/mol
Hazard ClassFlammable Liquid, Category 3; Acute Toxicity, Oral, Category 4
UN Number1987

Step-by-Step Disposal Protocol

The disposal of 3-Methyl-1-penten-4-yn-3-ol and its contaminated containers must be managed as hazardous waste. The following steps outline the recommended procedure:

  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure that appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat. In case of insufficient ventilation, a respirator may be necessary.

  • Waste Collection:

    • Collect waste 3-Methyl-1-penten-4-yn-3-ol in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and approved for flammable waste.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Container Labeling: Clearly label the waste container with the chemical name ("3-Methyl-1-penten-4-yn-3-ol, Waste"), the associated hazards (Flammable Liquid, Acute Toxicity), and the date of accumulation.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1] The storage area should be designated for flammable liquid waste.

  • Disposal: The recommended disposal method for 3-Methyl-1-penten-4-yn-3-ol is through an industrial combustion plant.[1] Arrange for pickup and disposal by a licensed hazardous waste management company. Adhere to all local, regional, and national regulations for hazardous waste disposal.

  • Contaminated Materials: Any materials, such as absorbent pads, used to clean up spills of 3-Methyl-1-penten-4-yn-3-ol should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of 3-Methyl-1-penten-4-yn-3-ol.

A Start: Waste Generation B Wear Appropriate PPE A->B C Collect Waste in Designated Container B->C D Properly Label Container C->D E Store in a Safe, Well-Ventilated Area D->E F Arrange for Professional Hazardous Waste Disposal E->F G End: Compliant Disposal F->G

Caption: Disposal workflow for 3-Methyl-1-penten-4-yn-3-ol.

Emergency Procedures for Spills

In the event of a spill, the following actions should be taken immediately:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like sawdust.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

For further information, always refer to the specific Safety Data Sheet (SDS) for the chemical in use and consult with your institution's Environmental Health and Safety (EHS) department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.